molecular formula C24H20F2N4O2 B8258286 Tyk2-IN-12

Tyk2-IN-12

货号: B8258286
分子量: 434.4 g/mol
InChI 键: XEOSMOXXYGCQLD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tyk2-IN-12 is a useful research compound. Its molecular formula is C24H20F2N4O2 and its molecular weight is 434.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2-(2,6-difluorophenyl)-4-[4-(pyrrolidine-1-carbonyl)anilino]-6,7-dihydropyrrolo[3,4-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F2N4O2/c25-16-4-3-5-17(26)21(16)18-12-19(22-20(29-18)13-27-23(22)31)28-15-8-6-14(7-9-15)24(32)30-10-1-2-11-30/h3-9,12H,1-2,10-11,13H2,(H,27,31)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOSMOXXYGCQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC3=CC(=NC4=C3C(=O)NC4)C5=C(C=CC=C5F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Synthesis of Tyk2-IN-12: A Selective Kinase Inhibitor for Autoimmune Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Tyk2-IN-12 is a potent and selective, orally active inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family.[1] Tyk2 is a key mediator of the signaling pathways for crucial cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I interferons (IFNs), which are deeply implicated in the pathogenesis of various autoimmune and inflammatory diseases.[2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development.

The Role of Tyk2 in Immune Signaling

Tyk2 is an intracellular enzyme that plays a critical role in both innate and adaptive immunity.[3] It associates with the cytoplasmic domains of cytokine receptors and, upon cytokine binding, initiates a signaling cascade.[1] This process involves the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[3] The activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation, cell proliferation, and differentiation.[1][3] Specifically, Tyk2 is essential for the signaling of IL-12, IL-23, and Type I IFNs, cytokines that are central to the inflammatory processes underlying conditions like psoriasis, lupus, and psoriatic arthritis.[2][3]

Tyk2 Signaling Pathway

The following diagram illustrates the central role of Tyk2 in mediating cytokine signaling that contributes to immune responses.

Tyk2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine IL-12 / IL-23 / Type I IFN Receptor Cytokine Receptor Cytokine->Receptor Binding Tyk2 Tyk2 Receptor->Tyk2 Activation JAK JAK2 / JAK1 Receptor->JAK Activation Tyk2->JAK Trans-phosphorylation STAT STAT Tyk2->STAT Phosphorylation JAK->STAT Phosphorylation pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization Gene Target Gene Transcription pSTAT_dimer->Gene Nuclear Translocation & Gene Regulation Tyk2_IN_12 This compound Tyk2_IN_12->Tyk2 Inhibition

Figure 1: Tyk2 Signaling Pathway and Point of Inhibition by this compound.

Discovery of this compound

The discovery of this compound stemmed from a structure-based drug design program aimed at identifying potent and selective inhibitors of the Tyk2 kinase domain (JH1). The program commenced with a virtual screen to identify initial hits, which were then optimized using techniques like Fragment-Based Drug Discovery (FBDD) and Free Energy Perturbation (FEP+) calculations. This approach led to the identification of a lead candidate, designated as compound 30 (this compound), which demonstrated high potency, excellent selectivity, and favorable pharmacokinetic properties.[2]

Synthesis of this compound

While the exact, step-by-step synthesis of this compound is proprietary, a plausible synthetic route can be devised based on its chemical structure and general synthetic methodologies for similar compounds. The synthesis likely involves a convergent approach, featuring a Suzuki coupling to form the biaryl core and a subsequent amide bond formation to introduce the final side chain.

Proposed Retrosynthetic Analysis and Synthesis Workflow

Synthesis_Workflow cluster_steps Key Synthetic Steps Tyk2_IN_12 This compound Intermediate_A Amide Precursor Tyk2_IN_12->Intermediate_A Amide Coupling Starting_Material_3 Cyclopropanecarboxylic Acid Tyk2_IN_12->Starting_Material_3 Intermediate_C Biaryl Amine Intermediate_A->Intermediate_C Suzuki Coupling Intermediate_D Pyridazine Core Intermediate_A->Intermediate_D Intermediate_B Carboxylic Acid Starting_Material_4 Deuterated Methylamine Intermediate_B->Starting_Material_4 Amidation Starting_Material_1 Halogenated Pyridazine Intermediate_C->Starting_Material_1 Starting_Material_2 Aniline Boronic Ester Intermediate_C->Starting_Material_2 Intermediate_D->Intermediate_B Suzuki Coupling Suzuki Coupling Amide Coupling Amide Coupling

Figure 2: Proposed Synthesis Workflow for this compound.

Biological and Pharmacological Profile

This compound has been extensively characterized through a series of in vitro and in vivo assays to determine its potency, selectivity, and efficacy.

Table 1: In Vitro Potency and Selectivity of this compound
AssayTargetValueUnits
Biochemical AssayTyk20.51Ki (nM)
Cellular Assay (pSTAT4)IL-12 induced in human PBMC0.10IC50 (µM)
Cellular Assay (pSTAT5)GM-CSF induced in human PBMC4.1IC50 (µM)
Cellular Assay (pSTAT5)IL-2 induced in human PBMC0.25IC50 (µM)
Whole Blood AssayIL-12 induced IFNγ (Human)2.7IC50 (µM)
Whole Blood AssayIL-12 induced IFNγ (Mouse)7.0IC50 (µM)

Data sourced from MedChemExpress.[1]

Table 2: Selectivity Profile of this compound against other JAK family members
KinaseSelectivity Fold (vs. Tyk2)
JAK190
JAK243
JAK313

Data sourced from MedChemExpress.[1]

Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species
SpeciesDose (mg/kg)RouteParameterValueUnits
C57Bl/6 Mice3IVClearanceModerate-
Volume of DistributionModerate-
10POOral AbsorptionModerate to Good-
Sprague-Dawley Rats3IVClearanceModerate-
Volume of DistributionModerate-
10POOral AbsorptionModerate to Good-

Data interpretation from MedChemExpress.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Tyk2 Kinase Activity Assay (Biochemical)

This protocol is a representative method for determining the biochemical potency (Ki) of an inhibitor against purified Tyk2 kinase.

Materials:

  • Recombinant human Tyk2 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Substrate peptide (e.g., a poly-Glu-Tyr peptide)

  • This compound or other test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute further in kinase buffer.

  • Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the Tyk2 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. The final ATP concentration should be close to its Km for Tyk2.

  • Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection system, which involves a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

IL-12 Induced IFNγ Production in Human Whole Blood

This assay assesses the cellular potency of this compound in a physiologically relevant matrix.

Materials:

  • Freshly drawn human whole blood collected in sodium heparin tubes.

  • RPMI-1640 medium.

  • Recombinant human IL-12.

  • This compound or other test compounds.

  • 96-well culture plates.

  • Human IFNγ ELISA kit.

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in RPMI-1640.

  • In a 96-well plate, add the diluted inhibitor or DMSO (vehicle control).

  • Add fresh human whole blood to each well.

  • Pre-incubate the plate at 37°C in a 5% CO2 incubator for 30-60 minutes.

  • Stimulate the blood by adding recombinant human IL-12 to a final concentration known to induce robust IFNγ production.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plate to pellet the blood cells.

  • Collect the plasma supernatant from each well.

  • Quantify the concentration of IFNγ in the plasma samples using a commercial human IFNγ ELISA kit, following the manufacturer's instructions.

  • Calculate the percent inhibition of IFNγ production for each compound concentration and determine the IC50 value.

In Vivo Efficacy in a Mouse Model of Psoriasis

This protocol describes a common in vivo model to evaluate the therapeutic potential of Tyk2 inhibitors for psoriasis.

Materials:

  • C57BL/6 mice.

  • Recombinant mouse IL-23.

  • This compound formulated for oral administration.

  • Vehicle control for the drug formulation.

  • Calipers for measuring ear thickness.

  • Equipment for tissue homogenization and cytokine analysis (ELISA or multiplex assay).

Procedure:

  • Acclimatize C57BL/6 mice for at least one week.

  • On day 0, obtain a baseline measurement of the thickness of both ears using calipers.

  • Administer the first oral dose of this compound or vehicle to the respective groups of mice.

  • Shortly after dosing, induce psoriasis-like inflammation by intradermal injection of recombinant mouse IL-23 into the ear pinna.

  • Continue daily oral administration of this compound or vehicle and daily intradermal injections of IL-23 for a specified duration (e.g., 4-10 days).

  • Measure ear thickness daily or at specified time points throughout the study.

  • At the end of the study, euthanize the mice and collect the ear tissue.

  • Homogenize the ear tissue and measure the levels of pro-inflammatory cytokines, such as IL-17A and IL-22, using ELISA or a multiplex assay.

  • The primary endpoint is the reduction in ear swelling (change in ear thickness from baseline) in the drug-treated groups compared to the vehicle-treated group. A secondary endpoint is the reduction in pro-inflammatory cytokine levels in the ear tissue.

Conclusion

This compound is a potent and selective inhibitor of Tyk2 with demonstrated efficacy in preclinical models of autoimmune disease. Its discovery and development highlight the successful application of modern drug discovery techniques to identify a promising therapeutic candidate. The detailed methodologies provided in this guide offer a framework for the evaluation of this and other Tyk2 inhibitors, supporting further research in this important therapeutic area.

References

Tyk2-IN-12: A Deep Dive into its Modulation of the Tyk2 Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of Tyk2-IN-12, a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2). It is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the Tyk2 signaling pathway in various immune-mediated diseases. This document details the mechanism of action of this compound, its impact on downstream signaling events, and provides comprehensive experimental protocols for its characterization.

Introduction: The Role of Tyk2 in Immune Signaling

Tyrosine Kinase 2 (Tyk2) is a non-receptor tyrosine kinase belonging to the Janus kinase (JAK) family. It plays a crucial role in the signal transduction of key cytokines involved in both innate and adaptive immunity, including Type I interferons (IFN-α/β), interleukin-12 (IL-12), and interleukin-23 (IL-23). These cytokines are central to the pathogenesis of numerous autoimmune and inflammatory disorders. Upon cytokine binding to their respective receptors, Tyk2, in partnership with other JAK family members (such as JAK1 and JAK2), becomes activated through trans-phosphorylation. This initiates a downstream signaling cascade, primarily through the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the transcription of target genes, leading to diverse cellular responses such as immune cell differentiation, activation, and proliferation.

This compound: A Potent and Selective Tyk2 Inhibitor

This compound has emerged as a valuable research tool for dissecting the roles of Tyk2 in various signaling pathways. It is an orally active and selective inhibitor of Tyk2, demonstrating potent inhibition of its kinase activity.

Biochemical and Cellular Potency

This compound exhibits high affinity for the Tyk2 kinase domain and effectively blocks its enzymatic activity. This translates to potent inhibition of Tyk2-mediated signaling in cellular contexts.

ParameterValueSpecies/SystemReference
Ki 0.51 nMRecombinant Tyk2[1]
IC50 (IL-12 induced IFNγ) 2.7 µMHuman Whole Blood[1]
IC50 (IL-12 induced IFNγ) 7.0 µMMouse Whole Blood[1]
IC50 (IL-12 induced pSTAT4) 0.10 µMHuman PBMCs[1]
IC50 (IL-2 induced pSTAT5) 0.25 µMHuman PBMCs[1]
IC50 (GM-CSF induced pSTAT5) 4.1 µMHuman PBMCs[1]
Selectivity Profile

A key attribute of this compound is its selectivity for Tyk2 over other JAK family members, which is crucial for minimizing off-target effects and elucidating the specific functions of Tyk2.

KinaseSelectivity (fold vs. Tyk2)Reference
JAK1 90[1]
JAK2 43[1]
JAK3 13[1]

This compound also demonstrates excellent selectivity against a broader panel of kinases and enzymes, including hERG (IC50 > 30 µM) and various cytochrome P450 enzymes (IC50s > 30 µM), indicating a favorable preliminary safety profile.[1]

Physicochemical and Pharmacokinetic Properties
PropertyValueReference
Molecular Formula C₂₄H₂₀F₂N₄O₂
Molecular Weight 434.44 g/mol
Solubility 10 mM in DMSO
Oral Bioavailability (Mouse) >90%[1]
Oral Bioavailability (Rat) 32%[1]
t1/2 (Mouse) 1.8 h[1]
t1/2 (Rat) 1.6 h[1]

Mechanism of Action and Signaling Pathway Modulation

This compound exerts its effects by directly inhibiting the kinase activity of Tyk2, thereby disrupting the downstream signaling cascades initiated by Tyk2-dependent cytokines.

Inhibition of the IL-12/STAT4 Pathway

The IL-12 signaling pathway is a canonical example of Tyk2-dependent signaling. IL-12 binds to its receptor, leading to the activation of Tyk2 and JAK2. These kinases then phosphorylate STAT4, which dimerizes and translocates to the nucleus to induce the expression of IFN-γ, a critical cytokine for Th1 cell differentiation and function. This compound potently blocks the phosphorylation of STAT4 in response to IL-12 stimulation, consequently inhibiting the production of IFN-γ.

IL12_pathway cluster_receptor Cell Membrane IL-12R IL-12R Tyk2 Tyk2 IL-12R->Tyk2 Activation JAK2 JAK2 IL-12R->JAK2 Activation IL-12 IL-12 IL-12->IL-12R STAT4 STAT4 Tyk2->STAT4 Phosphorylation JAK2->STAT4 Phosphorylation pSTAT4 pSTAT4 STAT4->pSTAT4 IFN-g IFN-γ Production pSTAT4->IFN-g This compound This compound This compound->Tyk2 Inhibition

Figure 1: Inhibition of the IL-12/STAT4 signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo assays to characterize the activity of this compound.

In Vitro Assays

This assay measures the ability of this compound to inhibit the production of IFN-γ in a physiologically relevant matrix.

Materials:

  • Fresh human whole blood collected in sodium heparin tubes.

  • Recombinant human IL-12.

  • This compound stock solution (in DMSO).

  • RPMI 1640 medium.

  • 96-well cell culture plates.

  • Human IFN-γ ELISA kit.

  • CO₂ incubator (37°C, 5% CO₂).

  • Plate reader.

Procedure:

  • Prepare serial dilutions of this compound in RPMI 1640 medium. The final DMSO concentration should be kept below 0.1%.

  • In a 96-well plate, add 180 µL of fresh human whole blood to each well.

  • Add 10 µL of the diluted this compound or vehicle (DMSO in RPMI) to the appropriate wells. Pre-incubate for 1 hour at 37°C in a 5% CO₂ incubator.

  • Prepare a working solution of recombinant human IL-12 in RPMI 1640.

  • Add 10 µL of the IL-12 solution (to achieve a final concentration that induces submaximal IFN-γ production, e.g., 10 ng/mL) or medium alone (for unstimulated controls) to the wells.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet the blood cells.

  • Carefully collect the plasma supernatant for IFN-γ measurement.

  • Quantify the concentration of IFN-γ in the plasma samples using a human IFN-γ ELISA kit according to the manufacturer's instructions.

  • Calculate the IC50 value of this compound by plotting the percentage of inhibition of IFN-γ production against the log concentration of the inhibitor.

This assay provides a direct measure of Tyk2 inhibition by quantifying the phosphorylation of its immediate downstream target, STAT4.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated or cryopreserved.

  • Recombinant human IL-12.

  • This compound stock solution (in DMSO).

  • RPMI 1640 medium with 10% FBS.

  • Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™).

  • Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-phospho-STAT4 (pY693).

  • Flow cytometer.

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in RPMI 1640 with 10% FBS at a concentration of 1 x 10⁶ cells/mL.

  • Aliquot 1 mL of the cell suspension into flow cytometry tubes.

  • Prepare serial dilutions of this compound in RPMI 1640.

  • Add the diluted this compound or vehicle to the cells and pre-incubate for 1 hour at 37°C.

  • Stimulate the cells with recombinant human IL-12 (e.g., 20 ng/mL final concentration) for 15-30 minutes at 37°C. Include an unstimulated control.

  • Immediately after stimulation, fix the cells by adding an equal volume of pre-warmed fixation buffer and incubate for 10-15 minutes at 37°C.

  • Wash the cells with PBS.

  • Permeabilize the cells by resuspending them in a permeabilization buffer and incubating for 30 minutes on ice or at room temperature.

  • Wash the cells with staining buffer (PBS with 2% FBS).

  • Stain the cells with a cocktail of fluorochrome-conjugated antibodies (anti-CD3, anti-CD4, and anti-phospho-STAT4) for 30-60 minutes at room temperature in the dark.

  • Wash the cells and resuspend in staining buffer for flow cytometry analysis.

  • Acquire data on a flow cytometer. Gate on CD3+CD4+ T helper cells and analyze the median fluorescence intensity (MFI) of phospho-STAT4.

  • Calculate the IC50 value based on the reduction in phospho-STAT4 MFI.

workflow_pSTAT4 A Isolate Human PBMCs B Pre-incubate with this compound A->B C Stimulate with IL-12 B->C D Fix and Permeabilize Cells C->D E Stain with Antibodies (CD3, CD4, pSTAT4) D->E F Flow Cytometry Analysis E->F G Data Analysis (IC50) F->G

Figure 2: Experimental workflow for the phospho-STAT4 flow cytometry assay.
In Vivo Efficacy Model

This is a well-established and clinically relevant model for evaluating the therapeutic potential of anti-psoriatic agents.

Animals:

  • Female C57BL/6 mice, 8-10 weeks old.

Materials:

  • Imiquimod cream (5%).

  • This compound formulation for oral administration (e.g., in a suitable vehicle like 0.5% methylcellulose).

  • Calipers for ear thickness measurement.

  • Psoriasis Area and Severity Index (PASI) scoring guide.

Procedure:

  • Acclimatize mice for at least one week before the start of the experiment.

  • On day 0, shave the dorsal skin of the mice.

  • From day 0 to day 5, apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and one ear of each mouse.

  • Administer this compound orally once daily, starting from day 0 (prophylactic) or day 2 (therapeutic), until the end of the study. A vehicle control group should be included.

  • Monitor the mice daily for body weight and clinical signs of psoriasis.

  • Score the severity of skin inflammation on the back using a modified PASI score for erythema (redness), scaling, and thickness (0-4 scale for each, total score 0-12).

  • Measure the thickness of the imiquimod-treated ear daily using digital calipers.

  • On day 6, euthanize the mice.

  • Collect the ear and dorsal skin for histological analysis (H&E staining) and cytokine analysis (e.g., IL-17, IL-23 by ELISA or qPCR).

  • Collect spleens and measure their weight as an indicator of systemic inflammation.

  • Evaluate the efficacy of this compound by comparing the PASI scores, ear thickness, spleen weight, and cytokine levels between the treated and vehicle control groups.

psoriasis_model cluster_induction Disease Induction (Days 0-5) cluster_treatment Treatment (Daily) cluster_assessment Efficacy Assessment Imiquimod Topical Imiquimod Mouse Mouse Imiquimod->Mouse PASI PASI Score Mouse->PASI Ear_Thickness Ear Thickness Mouse->Ear_Thickness Cytokines Cytokine Levels Mouse->Cytokines Tyk2-IN-12_oral Oral this compound Tyk2-IN-12_oral->Mouse

Figure 3: Logical relationship in the imiquimod-induced psoriasis mouse model.

Conclusion

This compound is a potent and selective Tyk2 inhibitor that serves as an invaluable tool for investigating the role of Tyk2 in immune signaling. Its ability to effectively block the IL-12/STAT4 pathway and demonstrate efficacy in a preclinical model of psoriasis highlights the therapeutic potential of targeting Tyk2. The detailed protocols provided in this guide offer a robust framework for researchers to further explore the biological effects of this compound and other Tyk2 modulators.

References

The Role of Tyk2-IN-12 in Autoimmune Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tyrosine kinase 2 (Tyk2) is a critical intracellular enzyme that plays a pivotal role in the signaling pathways of several key cytokines implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. As a member of the Janus kinase (JAK) family, Tyk2 is associated with the receptors for interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs). These cytokines are central to the inflammatory cascade and the differentiation and function of T helper 1 (Th1) and Th17 cells, which are key drivers of autoimmune pathology in conditions such as psoriasis, inflammatory bowel disease, and systemic lupus erythematosus.[1][2][3] The selective inhibition of Tyk2 presents a promising therapeutic strategy to modulate these inflammatory responses while potentially avoiding the broader immunosuppressive effects associated with less selective JAK inhibitors.

Tyk2-IN-12 is a potent and selective, orally active inhibitor of Tyk2.[4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, in vivo efficacy, and pharmacokinetic profile. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are also presented to support further research and drug development efforts in the field of autoimmune diseases.

Data Presentation

Biochemical and Cellular Activity of this compound

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Parameter Target Value Reference
Binding Affinity (Ki) Tyk20.51 nM[4]
JAK145.9 nM[4]
JAK221.93 nM[4]
JAK36.63 nM[4]

Table 1: Biochemical Binding Affinity of this compound for JAK Family Kinases.

Assay Cell Type/System IC50 Reference
IL-12 induced IFNγ production Human Whole Blood2.7 µM[4]
Mouse Whole Blood7.0 µM[4]
IL-12 induced phospho-STAT4 Human PBMC0.10 µM[4]
GM-CSF induced phospho-STAT5 Human PBMC4.1 µM[4]
IL-2 induced phospho-STAT5 Human PBMC0.25 µM[4]
hERG > 30 µM[4]
Cytochrome P450 panel > 30 µM[4]

Table 2: Cellular and Off-Target Activity of this compound.

In Vivo Efficacy of this compound in a Psoriasis Model

This compound has demonstrated dose-dependent efficacy in a rodent model of psoriasis.

Model Species Dosing Key Findings Reference
IL-23 induced ear swelling Mouse0-100 mg/kg, PO, daily for 10 daysUp to 74% inhibition of ear swelling. Up to 96% inhibition of tissue IL-17A levels. Improved skin histology. Dose-dependent reduction of spleen weight.[4]

Table 3: In Vivo Efficacy of this compound.

Pharmacokinetic Profile of this compound
Species CL (mL/min/kg) Vd (L/kg) t1/2 (h) F (%) Reference
Mouse 281.21.8>90[4]
Rat 271.91.632[4]

Table 4: Pharmacokinetic Parameters of this compound.

Experimental Protocols

Tyk2 Kinase Inhibition Assay (Biochemical)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against the Tyk2 kinase domain.

Materials:

  • Recombinant human Tyk2 kinase domain

  • ATP

  • Peptide substrate (e.g., a generic tyrosine kinase substrate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound (or other test compounds) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the Tyk2 enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

IL-12 Induced phospho-STAT4 Inhibition Assay (Cellular)

This protocol outlines a method to measure the inhibitory effect of this compound on IL-12-induced STAT4 phosphorylation in human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human PBMCs, isolated from healthy donor blood

  • RPMI-1640 medium supplemented with 10% fetal bovine serum

  • Recombinant human IL-12

  • This compound (or other test compounds) dissolved in DMSO

  • Fixation/Permeabilization buffers for flow cytometry

  • Fluorochrome-conjugated anti-phospho-STAT4 (pY693) antibody

  • Flow cytometer

Procedure:

  • Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Resuspend PBMCs in culture medium and plate in a 96-well plate.

  • Pre-incubate the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.

  • Stimulate the cells with recombinant human IL-12 for a short period (e.g., 15-30 minutes) at 37°C.

  • Fix and permeabilize the cells according to standard protocols for intracellular flow cytometry.

  • Stain the cells with a fluorochrome-conjugated anti-phospho-STAT4 antibody.

  • Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of phospho-STAT4 in the relevant cell population (e.g., lymphocytes).

  • Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.

IL-23-Induced Psoriasis-like Skin Inflammation Mouse Model

This protocol describes an in vivo model to evaluate the efficacy of this compound in a psoriasis-like disease model.

Materials:

  • C57BL/6 mice (or other suitable strain)

  • Recombinant murine IL-23

  • This compound formulated for oral administration

  • Vehicle control

  • Calipers for measuring ear thickness

  • Materials for tissue homogenization and ELISA (for cytokine analysis)

  • Materials for histology (formalin, paraffin, H&E staining reagents)

Procedure:

  • Acclimatize mice for at least one week before the start of the experiment.

  • On day 0, and every other day for a specified period (e.g., 10 days), administer an intradermal injection of recombinant murine IL-23 into the ear pinna to induce an inflammatory response.

  • Administer this compound or vehicle control orally, once daily, starting from day 0.

  • Measure ear thickness daily using calipers as a primary endpoint for inflammation.

  • At the end of the study, euthanize the mice and collect the ears and spleens.

  • Process one portion of the ear tissue for histology (H&E staining) to assess epidermal thickness and inflammatory cell infiltration.

  • Homogenize another portion of the ear tissue to measure the levels of pro-inflammatory cytokines, such as IL-17A, by ELISA.

  • Measure spleen weight as an indicator of systemic inflammation.

  • Analyze the data to determine the effect of this compound on the various disease parameters.

Mandatory Visualization

Signaling Pathways

Tyk2_Signaling_Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-12 IL-12 IL-12R IL-12R (IL-12Rβ1 + IL-12Rβ2) IL-12->IL-12R IL-23 IL-23 IL-23R IL-23R (IL-12Rβ1 + IL-23R) IL-23->IL-23R Type I IFN Type I IFN IFNAR Type I IFN Receptor (IFNAR1 + IFNAR2) Type I IFN->IFNAR Tyk2 Tyk2 IL-12R->Tyk2 associates JAK2_1 JAK2 IL-12R->JAK2_1 associates IL-23R->Tyk2 associates JAK2_2 JAK2 IL-23R->JAK2_2 associates IFNAR->Tyk2 associates JAK1 JAK1 IFNAR->JAK1 associates STAT4 STAT4 Tyk2->STAT4 phosphorylates STAT3 STAT3 Tyk2->STAT3 phosphorylates STAT1 STAT1 Tyk2->STAT1 phosphorylates STAT2 STAT2 Tyk2->STAT2 phosphorylates JAK2_1->STAT4 phosphorylates JAK2_2->STAT3 phosphorylates JAK1->STAT1 phosphorylates JAK1->STAT2 phosphorylates pSTAT4 pSTAT4 STAT4->pSTAT4 pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT1 pSTAT1 STAT1->pSTAT1 pSTAT2 pSTAT2 STAT2->pSTAT2 Gene_Expression Gene Expression (e.g., IFN-γ, IL-17) pSTAT4->Gene_Expression dimerizes & translocates pSTAT3->Gene_Expression dimerizes & translocates ISGF3 ISGF3 (pSTAT1/pSTAT2/IRF9) pSTAT1->ISGF3 pSTAT2->ISGF3 ISGF3->Gene_Expression translocates This compound This compound This compound->Tyk2 inhibits

Caption: Tyk2 Signaling Pathways and Inhibition by this compound.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (IC50 vs Tyk2, JAK1/2/3) Cellular_Assay Cellular Assays (PBMCs) (pSTAT4, IFNγ inhibition) Biochemical_Assay->Cellular_Assay Selectivity_Panel Selectivity Profiling (hERG, CYP450) Cellular_Assay->Selectivity_Panel PK_Studies Pharmacokinetic Studies (Mouse, Rat) Selectivity_Panel->PK_Studies Efficacy_Model Psoriasis Mouse Model (IL-23 induced) PK_Studies->Efficacy_Model Data_Analysis Data Analysis & Candidate Selection Efficacy_Model->Data_Analysis Compound_Synthesis This compound Synthesis Compound_Synthesis->Biochemical_Assay

Caption: Preclinical Evaluation Workflow for this compound.

Conclusion

This compound is a potent and selective inhibitor of Tyk2 with demonstrated activity in both in vitro and in vivo models relevant to autoimmune diseases. Its favorable selectivity profile against other JAK family members and key safety-related targets suggests a potential for a wider therapeutic window. The data presented in this guide, along with the detailed experimental protocols and pathway visualizations, provide a comprehensive resource for researchers and drug developers. Further investigation of this compound and other selective Tyk2 inhibitors is warranted to fully elucidate their therapeutic potential in the treatment of a range of immune-mediated inflammatory diseases.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Tyk2-IN-12 and its Interruption of the IL-12/IL-23 Signaling Cascade

Executive Summary

Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases that are critical in mediating cytokine signaling.[1][2] Specifically, Tyk2 is a key component of the signaling pathways for interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons, which are central to the pathogenesis of numerous autoimmune and inflammatory diseases.[3][4][5] The IL-12/Th1 and IL-23/Th17 axes are crucial for immune regulation, and their dysregulation is implicated in conditions such as psoriasis, inflammatory bowel disease, and rheumatoid arthritis.[6][7] this compound is a potent and selective inhibitor of Tyk2, demonstrating significant potential as a therapeutic agent by modulating these inflammatory pathways. This document provides a comprehensive technical overview of this compound, its mechanism of action, its effects on the IL-12 and IL-23 signaling cascades, and the experimental protocols used for its characterization.

This compound: A Potent and Selective Tyk2 Inhibitor

This compound is an orally active small molecule inhibitor that potently and selectively targets the Janus Homology 1 (JH1) ATP-binding site of Tyk2.[8] Its high selectivity for Tyk2 over other JAK family members (JAK1, JAK2, and JAK3) minimizes off-target effects, offering a more favorable safety profile compared to pan-JAK inhibitors.[1][8]

Biochemical and Cellular Potency

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The data below summarizes its potency and selectivity.

Table 1: Biochemical Potency and Selectivity of this compound

Target Assay Type Value Selectivity Fold vs. Tyk2 Reference
Tyk2 Ki 0.51 nM - [8]
JAK1 Ki 45.9 nM 90-fold [8]
JAK2 Ki 21.9 nM 43-fold [8]

| JAK3 | Ki | 6.6 nM | 13-fold |[8] |

Table 2: Cellular Activity of this compound

Assay Description Cell Type IC50 Value Reference
IL-12 induced pSTAT4 blockade Human PBMCs 0.10 µM [8]
GM-CSF induced pSTAT5 blockade Human PBMCs 4.1 µM [8]
IL-2 induced pSTAT5 blockade Human PBMCs 0.25 µM [8]
IL-12 induced IFNγ inhibition Human Whole Blood 2.7 µM [8]

| IL-12 induced IFNγ inhibition | Mouse Whole Blood | 7.0 µM |[8] |

The IL-12 and IL-23 Signaling Cascades

IL-12 and IL-23 are heterodimeric cytokines that share a common p40 subunit and the IL-12Rβ1 receptor subunit, but they activate distinct signaling pathways leading to different immunological outcomes.[7][9][10] Tyk2 is essential for the signal transduction of both cytokines.[3][7]

IL-12 Signaling Pathway

IL-12 is composed of p35 and p40 subunits and signals through a receptor complex consisting of IL-12Rβ1 and IL-12Rβ2.[11][12] This pathway is critical for Th1 cell differentiation and the production of interferon-gamma (IFN-γ).[7][13] Upon IL-12 binding, Tyk2 (associated with IL-12Rβ1) and JAK2 (associated with IL-12Rβ2) are brought into proximity, leading to their trans-activation.[12][13] The activated kinases then phosphorylate specific tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription 4 (STAT4).[11][14] JAK2 and/or Tyk2 then phosphorylate STAT4, which dimerizes, translocates to the nucleus, and induces the transcription of target genes, most notably IFNG.[12][15]

IL12_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL12 IL-12 (p35/p40) IL12R IL-12Rβ1 + IL-12Rβ2 IL12->IL12R Binding Tyk2 Tyk2 IL12R->Tyk2 associates JAK2 JAK2 IL12R->JAK2 associates pTyk2 p-Tyk2 IL12R->pTyk2 Phosphorylation pJAK2 p-JAK2 IL12R->pJAK2 Phosphorylation STAT4 STAT4 pTyk2->STAT4 Phosphorylates pJAK2->STAT4 Phosphorylates pSTAT4 p-STAT4 STAT4_dimer p-STAT4 Dimer pSTAT4->STAT4_dimer Dimerization Gene IFN-γ Gene STAT4_dimer->Gene Nuclear Translocation & Gene Transcription IFNg IFN-γ Production Gene->IFNg

Figure 1: IL-12 Signaling Cascade
IL-23 Signaling Pathway

IL-23, composed of p19 and the shared p40 subunits, signals through a receptor complex of IL-12Rβ1 and IL-23R.[16][17] This pathway is crucial for the expansion, survival, and function of Th17 cells, which produce inflammatory cytokines like IL-17.[3][7] Similar to the IL-12 pathway, cytokine binding activates the receptor-associated kinases Tyk2 (with IL-12Rβ1) and JAK2 (with IL-23R).[16][18] The activated kinases phosphorylate the receptor, creating docking sites primarily for STAT3.[16][18] STAT3 is then phosphorylated, dimerizes, and translocates to the nucleus to induce the transcription of target genes, including IL17A and IL17F.[7][16]

IL23_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL23 IL-23 (p19/p40) IL23R IL-12Rβ1 + IL-23R IL23->IL23R Binding Tyk2 Tyk2 IL23R->Tyk2 associates JAK2 JAK2 IL23R->JAK2 associates pTyk2 p-Tyk2 IL23R->pTyk2 Phosphorylation pJAK2 p-JAK2 IL23R->pJAK2 Phosphorylation STAT3 STAT3 pTyk2->STAT3 Phosphorylates pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Gene IL-17, IL-22 Genes STAT3_dimer->Gene Nuclear Translocation & Gene Transcription IL17 IL-17, IL-22 Production (Th17 Cell Proliferation) Gene->IL17 Inhibition_Mechanism Cytokine IL-12 / IL-23 Receptor Cytokine Receptor Cytokine->Receptor 1. Binding Tyk2 Tyk2 Receptor->Tyk2 2. Receptor Dimerization pTyk2 p-Tyk2 (Activation) Tyk2->pTyk2 3. Autophosphorylation Tyk2_IN_12 This compound Tyk2_IN_12->Tyk2 Binds & Inhibits STAT STAT3 / STAT4 pTyk2->STAT 4. STAT Phosphorylation pSTAT p-STAT (Activation) Response Pro-inflammatory Gene Expression pSTAT->Response 5. Dimerization, Nuclear Translocation & Transcription Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: Enzyme, Substrate, Buffer, ATP start->prep_reagents prep_inhibitor Prepare Serial Dilutions of this compound start->prep_inhibitor plate_setup Add Enzyme, Buffer, and Inhibitor to Plate prep_reagents->plate_setup prep_inhibitor->plate_setup initiate_rxn Initiate Reaction (Add ATP) plate_setup->initiate_rxn incubate Incubate at RT (e.g., 60 min) initiate_rxn->incubate terminate_rxn Terminate Reaction (Add ADP-Glo™ Reagent) incubate->terminate_rxn detect_signal Add Detection Reagent & Incubate terminate_rxn->detect_signal read_plate Read Luminescence detect_signal->read_plate analyze Calculate % Inhibition & Determine IC50 read_plate->analyze end End analyze->end

References

Tyk2-IN-12: A Technical Guide to its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of Tyk2-IN-12, a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical characterization of this compound.

Introduction

Tyk2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which also includes JAK1, JAK2, and JAK3. These enzymes play a critical role in cytokine signaling pathways that are pivotal for immune responses. Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune and inflammatory diseases. Tyk2 is specifically involved in the signaling of key cytokines such as IL-12, IL-23, and Type I interferons. Consequently, selective inhibition of Tyk2 presents a promising therapeutic strategy for the treatment of various immune-mediated disorders, including psoriasis, lupus, and inflammatory bowel disease.

This compound (also known as compound 30) has emerged as a potent and selective inhibitor of Tyk2. Understanding its kinase selectivity profile is crucial for predicting its therapeutic window and potential off-target effects. This guide summarizes the available quantitative data on its inhibitory activity, provides detailed experimental methodologies for assessing kinase selectivity, and visualizes the relevant biological pathways and experimental workflows.

Kinase Selectivity Profile of this compound

The selectivity of a kinase inhibitor is a critical determinant of its safety and efficacy. A highly selective inhibitor minimizes off-target effects, thereby reducing the potential for adverse events. The following tables summarize the known inhibitory activity of this compound against Tyk2 and other key kinases.

Table 1: In Vitro Inhibitory Potency and Selectivity of this compound
TargetAssay TypeIC50 / KiSelectivity vs. Tyk2
Tyk2 Biochemical Ki: 0.51 nM [1]-
JAK1Biochemical-90-fold[1]
JAK2Biochemical-43-fold[1]
JAK3Biochemical-13-fold[1]
hERGElectrophysiological> 30 µM[1]> 58,800-fold
CYP3A4Biochemical> 30 µM[1]> 58,800-fold
CYP2D6Biochemical> 30 µM[1]> 58,800-fold
CYP2C9Biochemical> 30 µM[1]> 58,800-fold
CYP2C8Biochemical> 30 µM[1]> 58,800-fold
CYP1A2Biochemical> 30 µM[1]> 58,800-fold
CYP2A6Biochemical> 30 µM[1]> 58,800-fold
CYP2B6Biochemical> 30 µM[1]> 58,800-fold
CYP2C19Biochemical> 30 µM[1]> 58,800-fold
CYP2E1Biochemical> 30 µM[1]> 58,800-fold
CYP3A5Biochemical> 30 µM[1]> 58,800-fold
Cellular Activity

In addition to biochemical assays, the cellular activity of this compound has been assessed by measuring the inhibition of STAT phosphorylation downstream of cytokine receptor activation in human peripheral blood mononuclear cells (PBMCs).

PathwayCytokine StimulusPhosphorylated STATCellular IC50
Tyk2/JAK2IL-12pSTAT40.10 µM[1]
JAK1/JAK3IL-2pSTAT50.25 µM[1]
JAK2GM-CSFpSTAT54.1 µM[1]
Representative Kinome Selectivity Profile

While a comprehensive public kinome scan for this compound is not currently available, the selectivity profile of deucravacitinib (BMS-986165), another highly selective allosteric Tyk2 inhibitor, provides a representative example of the desired selectivity for this class of compounds. Deucravacitinib demonstrates exceptional selectivity for Tyk2 over other JAK family members and a broad panel of other kinases.

Table 2: Representative Kinase Selectivity Profile of a Selective Tyk2 Inhibitor (Deucravacitinib)

KinaseBinding Assay IC50
Tyk2 (JH2 domain) 1.0 nM [2]
JAK1> 10,000 nM[3]
JAK2> 10,000 nM[3]
JAK3> 10,000 nM[3]
Representative Kinase PanelGenerally inactive at high concentrations

Note: This data is for the selective Tyk2 inhibitor deucravacitinib and is intended to be representative of a highly selective compound of this class. It is not the specific data for this compound.

Signaling Pathway

Tyk2 is a key component of the JAK-STAT signaling pathway, which is activated by a wide range of cytokines and growth factors. The following diagram illustrates the canonical JAK-STAT pathway, highlighting the role of Tyk2.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor1 Receptor Subunit 1 Cytokine->Receptor1 1. Ligand Binding Tyk2_active Tyk2 (active) JAK_active JAK (active) Receptor2 Receptor Subunit 2 STAT_inactive STAT (inactive) Receptor1->STAT_inactive Tyk2_inactive Tyk2 (inactive) Tyk2_inactive->Tyk2_active JAK_inactive JAK (inactive) JAK_inactive->JAK_active Tyk2_active->Receptor1 3. Receptor Phosphorylation Tyk2_active->STAT_inactive JAK_active->Receptor2 JAK_active->STAT_inactive STAT_active STAT (active) STAT_inactive->STAT_active 5. STAT Phosphorylation STAT_dimer STAT Dimer STAT_active->STAT_dimer 6. STAT Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation & DNA Binding Gene_Transcription Gene Transcription DNA->Gene_Transcription 8. Transcription Initiation

Caption: The JAK-STAT signaling pathway.

Experimental Protocols

Accurate determination of kinase selectivity is paramount for the preclinical assessment of a kinase inhibitor. Below is a detailed methodology for a representative in vitro kinase assay used for selectivity profiling.

In Vitro Kinase Selectivity Profiling: LanthaScreen® Eu Kinase Binding Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay to determine the affinity of a test compound for a kinase of interest.

Materials and Reagents:

  • Kinase: Purified recombinant human Tyk2.

  • Europium-labeled Anti-Tag Antibody: Specific for the tag on the recombinant kinase (e.g., anti-GST).

  • Alexa Fluor® 647-labeled Kinase Tracer: An ATP-competitive ligand that binds to the kinase active site.

  • Test Compound: this compound, serially diluted in DMSO.

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • 384-well Microplates: Low-volume, black, round-bottom.

  • Plate Reader: Capable of TR-FRET measurements (e.g., excitation at 340 nm, emission at 615 nm and 665 nm).

Experimental Workflow:

Kinase_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup (384-well) cluster_incubation Incubation & Reading cluster_analysis Data Analysis A Serial Dilution of This compound in DMSO D Dispense 5 µL of Test Compound Dilutions A->D B Preparation of Kinase/ Antibody Master Mix E Add 5 µL of Kinase/ Antibody Mix B->E C Preparation of Tracer Solution F Add 5 µL of Tracer Solution C->F D->E E->F G Incubate at Room Temperature for 60 min F->G H Read TR-FRET Signal on Plate Reader G->H I Calculate Emission Ratio (665 nm / 615 nm) H->I J Plot Ratio vs. [Inhibitor] I->J K Determine IC50 using Non-linear Regression J->K

Caption: Experimental workflow for kinase selectivity profiling.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 1 mM, followed by 1:3 serial dilutions.

  • Reagent Preparation:

    • Prepare the 2X Kinase/Antibody master mix in assay buffer. The final concentration of kinase and antibody will depend on the specific reagents and should be optimized for a robust assay window.

    • Prepare the 2X Tracer solution in assay buffer. The optimal tracer concentration is typically at or near its Kd for the kinase.

  • Assay Assembly:

    • To a 384-well plate, add 5 µL of the serially diluted test compound. Include wells with DMSO only for "no inhibition" controls and a known potent inhibitor for "maximum inhibition" controls.

    • Add 5 µL of the 2X Kinase/Antibody master mix to all wells.

    • Add 5 µL of the 2X Tracer solution to all wells. The final reaction volume is 15 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-enabled plate reader. Measure the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Normalize the data using the "no inhibition" (0% inhibition) and "maximum inhibition" (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.

Conclusion

This compound is a highly potent and selective inhibitor of Tyk2. The available data demonstrates its significant selectivity for Tyk2 over other JAK family members and a panel of off-target proteins, including hERG and various cytochrome P450 enzymes. This selectivity profile, coupled with its cellular activity, underscores its potential as a valuable research tool and a promising starting point for the development of therapeutics for a range of immune-mediated diseases. Further characterization, including a broad kinome scan, would provide a more complete understanding of its selectivity and potential for off-target effects. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and development of this compound and other selective Tyk2 inhibitors.

References

Tyk2-IN-12: A Technical Guide for Psoriasis Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tyk2-IN-12, a potent and selective Tyrosine Kinase 2 (Tyk2) inhibitor, for its application in psoriasis research. This document outlines the mechanism of action, key experimental data, detailed protocols for relevant assays, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to Tyk2 Inhibition in Psoriasis

Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. The interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is a critical pathogenic pathway in psoriasis. Tyk2, a member of the Janus kinase (JAK) family, plays a pivotal role in the signal transduction of key cytokines implicated in psoriasis, including IL-12, IL-23, and Type I interferons.[1][2][3] By inhibiting Tyk2, it is possible to block the downstream signaling of these pro-inflammatory cytokines, thereby mitigating the inflammatory cascade that drives psoriasis. This compound is a valuable tool for investigating the therapeutic potential of selective Tyk2 inhibition in preclinical models of psoriasis.

Mechanism of Action of this compound

This compound is an orally active, potent, and selective inhibitor of Tyk2.[4] It exerts its effects by binding to the Tyk2 kinase domain, thereby preventing the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins. Specifically, in the context of psoriasis, Tyk2 is associated with the receptors for IL-12 and IL-23. Inhibition of Tyk2 by this compound blocks the IL-12-mediated phosphorylation of STAT4 and the IL-23-mediated phosphorylation of STAT3. This, in turn, prevents the differentiation of Th1 and Th17 cells, respectively, and reduces the production of key pro-inflammatory cytokines such as interferon-gamma (IFNγ) and IL-17.[5]

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency of this compound

ParameterSpeciesValueReference
Ki (Tyk2) N/A0.51 nM[4]
IC50 (IL-12 induced IFNγ) Human (whole blood)2.7 µM[4]
IC50 (IL-12 induced IFNγ) Mouse (whole blood)7.0 µM[4]

Table 2: In Vitro Selectivity of this compound

KinaseFold Selectivity over Tyk2Reference
JAK1 90[4]
JAK2 43[4]
JAK3 13[4]
hERG > 58,823 (IC50 > 30 µM)[4]
CYP450 Panel > 58,823 (IC50s > 30 µM)[4]

Table 3: In Vivo Pharmacokinetics of this compound

ParameterMouse (C57Bl/6)Rat (Sprague-Dawley)Reference
Clearance (CL) (mL/min/kg) 2827[4]
Half-life (t1/2) (h) 1.81.6[4]
Volume of Distribution (Vd) (L/kg) 1.21.9[4]
Oral Bioavailability (F) (%) >9032[4]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in psoriasis research.

In Vitro Assays

4.1.1. IL-12-Induced IFNγ Production in Human Whole Blood

This assay assesses the ability of this compound to inhibit the production of IFNγ in response to IL-12 stimulation in a physiologically relevant matrix.

  • Materials:

    • Freshly drawn human whole blood collected in heparinized tubes.

    • Recombinant human IL-12.

    • This compound (or other test compounds).

    • RPMI 1640 medium.

    • Human IFNγ ELISA kit.

    • 96-well cell culture plates.

  • Protocol:

    • Prepare serial dilutions of this compound in RPMI 1640 medium.

    • In a 96-well plate, add the diluted this compound to the wells.

    • Add freshly collected human whole blood to each well.

    • Pre-incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.

    • Add recombinant human IL-12 to the wells to a final concentration known to induce robust IFNγ production. Include a vehicle control (DMSO) and an unstimulated control.

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

    • After incubation, centrifuge the plate to pellet the blood cells.

    • Collect the plasma supernatant.

    • Quantify the concentration of IFNγ in the plasma using a human IFNγ ELISA kit according to the manufacturer's instructions.[6][7][8]

    • Calculate the IC50 value of this compound by plotting the percentage of IFNγ inhibition against the log concentration of the inhibitor.

4.1.2. Phospho-STAT4 (pSTAT4) Flow Cytometry Assay in Human PBMCs

This assay measures the inhibition of IL-12-induced STAT4 phosphorylation in human peripheral blood mononuclear cells (PBMCs).

  • Materials:

    • Cryopreserved or freshly isolated human PBMCs.

    • Recombinant human IL-12.

    • This compound.

    • RPMI 1640 medium with 10% FBS.

    • Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™).

    • Fluorochrome-conjugated antibodies against pSTAT4 (Y693), and cell surface markers (e.g., CD3, CD4).

    • Flow cytometer.

  • Protocol:

    • Thaw and rest cryopreserved PBMCs or use freshly isolated cells.

    • Pre-treat PBMCs with various concentrations of this compound for 1-2 hours at 37°C.

    • Stimulate the cells with recombinant human IL-12 for 15-30 minutes at 37°C.

    • Immediately fix the cells by adding a fixation buffer to stop the signaling cascade.

    • Permeabilize the cells using a permeabilization buffer.

    • Stain the cells with a fluorochrome-conjugated anti-pSTAT4 antibody and antibodies against cell surface markers to identify specific T-cell populations.

    • Wash the cells and acquire data on a flow cytometer.

    • Analyze the median fluorescence intensity (MFI) of pSTAT4 in the gated T-cell populations.

    • Determine the IC50 value of this compound based on the reduction in pSTAT4 MFI.[9][10][11][12]

In Vivo Models of Psoriasis

4.2.1. Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation in Mice

This is a widely used and robust model that recapitulates many features of human psoriasis.

  • Animals:

    • BALB/c or C57BL/6 mice (8-10 weeks old).

  • Materials:

    • 5% Imiquimod cream (e.g., Aldara™).

    • This compound formulated for oral administration.

    • Calipers for measuring ear thickness.

    • Psoriasis Area and Severity Index (PASI) scoring system adapted for mice.

  • Protocol:

    • Shave the dorsal skin of the mice one day before the start of the experiment.

    • Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and one ear for 5-7 consecutive days.

    • Administer this compound orally at the desired doses (e.g., 0-100 mg/kg) daily, starting from the first day of imiquimod application.[4] A vehicle control group should be included.

    • Monitor the mice daily for body weight, ear thickness (measured with calipers), and skin inflammation.

    • Score the severity of skin inflammation on the back using a modified PASI score, evaluating erythema, scaling, and thickness on a scale of 0 to 4.

    • At the end of the study, euthanize the mice and collect skin and spleen samples.

    • Analyze the skin for histopathology (H&E staining for epidermal thickness and immune cell infiltration) and for cytokine levels (e.g., IL-17A) by ELISA or qPCR.

    • Spleen weight can be measured as an indicator of systemic inflammation.[13][14]

4.2.2. IL-23-Induced Psoriasis-like Ear Inflammation in Mice

This model specifically targets the IL-23 pathway, which is central to psoriasis pathogenesis.

  • Animals:

    • C57BL/6 mice (8-10 weeks old).

  • Materials:

    • Recombinant mouse IL-23.

    • This compound formulated for oral administration.

    • Calipers for measuring ear thickness.

  • Protocol:

    • Administer this compound orally at the desired doses daily throughout the experiment.

    • Inject a solution of recombinant mouse IL-23 intradermally into the ear pinna of the mice every other day for a specified period (e.g., 10-14 days). The contralateral ear can be injected with vehicle as a control.

    • Measure the ear thickness daily using calipers.

    • At the end of the experiment, euthanize the mice and collect the ears.

    • Process the ear tissue for histological analysis (epidermal thickness) and for the quantification of inflammatory cytokines like IL-17A and IL-22.[13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.

Tyk2_Signaling_Pathway_in_Psoriasis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus IL-12 IL-12 IL-12R IL-12R IL-12->IL-12R IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R Tyk2 Tyk2 IL-12R->Tyk2 JAK2 JAK2 IL-12R->JAK2 IL-23R->Tyk2 IL-23R->JAK2 STAT4 STAT4 Tyk2->STAT4 P STAT3 STAT3 Tyk2->STAT3 P JAK2->STAT4 P JAK2->STAT3 P pSTAT4 pSTAT4 STAT4->pSTAT4 pSTAT3 pSTAT3 STAT3->pSTAT3 Th1_Differentiation Th1 Differentiation (IFNγ production) pSTAT4->Th1_Differentiation Th17_Differentiation Th17 Differentiation (IL-17 production) pSTAT3->Th17_Differentiation This compound This compound This compound->Tyk2

Caption: Tyk2 Signaling Pathway in Psoriasis.

In_Vitro_Evaluation_Workflow cluster_assay1 IL-12-Induced IFNγ Production Assay cluster_assay2 pSTAT4 Flow Cytometry Assay A1 Human Whole Blood A2 Pre-incubation with This compound A1->A2 A3 IL-12 Stimulation A2->A3 A4 Incubation (24-48h) A3->A4 A5 Plasma Collection A4->A5 A6 IFNγ ELISA A5->A6 A7 IC50 Determination A6->A7 B1 Human PBMCs B2 Pre-treatment with This compound B1->B2 B3 IL-12 Stimulation B2->B3 B4 Fix & Permeabilize B3->B4 B5 pSTAT4 Staining B4->B5 B6 Flow Cytometry B5->B6 B7 IC50 Determination B6->B7

Caption: In Vitro Evaluation Workflow for this compound.

In_Vivo_Psoriasis_Model_Workflow cluster_model1 Imiquimod (IMQ)-Induced Model cluster_model2 IL-23-Induced Model IMQ1 Topical IMQ Application (Back & Ear) IMQ2 Oral Administration of This compound IMQ1->IMQ2 IMQ3 Daily Monitoring (Ear Thickness, PASI) IMQ2->IMQ3 IMQ4 Endpoint Analysis (Histology, Cytokines) IMQ3->IMQ4 IL23_1 Intradermal IL-23 Injection (Ear) IL23_2 Oral Administration of This compound IL23_1->IL23_2 IL23_3 Daily Ear Thickness Measurement IL23_2->IL23_3 IL23_4 Endpoint Analysis (Histology, Cytokines) IL23_3->IL23_4

References

The Selective Tyk2 Inhibitor, Tyk2-IN-12: A Deep Dive into its Modulatory Effects on Th1 and Th17 Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-helper (Th) cells, particularly Th1 and Th17 lineages, are pivotal in the adaptive immune response and have been implicated in the pathophysiology of numerous autoimmune and inflammatory diseases. The differentiation of these cell types is tightly regulated by specific cytokine signaling pathways, many of which converge on the Janus kinase (JAK) family of enzymes. Tyrosine kinase 2 (Tyk2), a member of the JAK family, has emerged as a critical node in the signaling cascades of key cytokines that drive Th1 and Th17 differentiation, namely Interleukin-12 (IL-12) and Interleukin-23 (IL-23). This technical guide provides a comprehensive analysis of Tyk2-IN-12, a potent and selective Tyk2 inhibitor, and its effects on the differentiation of Th1 and Th17 cells. We will delve into the molecular mechanisms of action, present quantitative data on its inhibitory activity, provide detailed experimental protocols for assessing its effects, and visualize the complex signaling pathways and experimental workflows involved.

Introduction to Tyk2 and its Role in T-helper Cell Differentiation

Tyk2 is an intracellular, non-receptor tyrosine kinase that plays a crucial role in the signal transduction of type I interferons, IL-6, IL-10, IL-12, and IL-23.[1][2] Upon cytokine binding to their cognate receptors, Tyk2, in concert with other JAK family members, becomes activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.[3] These phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in immune cell differentiation and function.[4]

Th1 Cell Differentiation: The differentiation of naive CD4+ T cells into the Th1 lineage is primarily driven by IL-12 and Interferon-gamma (IFN-γ).[5][6] The IL-12 receptor is associated with Tyk2 and JAK2.[7] Upon IL-12 binding, Tyk2 and JAK2 are activated, leading to the phosphorylation of STAT4.[7][8] Phosphorylated STAT4, along with the master transcriptional regulator T-bet, drives the expression of the signature Th1 cytokine, IFN-γ.[5]

Th17 Cell Differentiation: The differentiation of Th17 cells is initiated by the combined action of Transforming Growth Factor-beta (TGF-β) and IL-6, which leads to the activation of STAT3 and the expression of the master transcription factor RORγt.[7][9] The subsequent stabilization, proliferation, and acquisition of pathogenic function of Th17 cells are critically dependent on IL-23.[9][10] The IL-23 receptor is also associated with Tyk2 and JAK2, and its signaling cascade results in the phosphorylation of STAT3 and STAT4.[7] Th17 cells are characterized by the production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[9]

Given its central role in both IL-12 and IL-23 signaling, Tyk2 represents a highly attractive therapeutic target for modulating Th1 and Th17-mediated immune responses.

This compound: A Potent and Selective Tyk2 Inhibitor

This compound is a potent and selective, orally active inhibitor of Tyrosine Kinase 2.[11] Its high selectivity for Tyk2 over other JAK family members (JAK1, JAK2, and JAK3) is a key attribute, as this may translate to a more favorable safety profile by avoiding the broader immunosuppressive effects associated with pan-JAK inhibition.[11]

Quantitative Data on Inhibitory Activity and Selectivity

The following tables summarize the key quantitative data for this compound and other selective Tyk2 inhibitors, demonstrating their potency and selectivity.

Inhibitor Target Ki (nM) Selectivity vs. JAK1 Selectivity vs. JAK2 Selectivity vs. JAK3
This compoundTyk20.5190-fold43-fold13-fold

Table 1: In vitro kinase inhibitory activity and selectivity of this compound.[11]

Inhibitor Assay Cell Type IC50 (µM)
This compoundIL-12 induced IFN-γHuman Whole Blood2.7
This compoundIL-12 induced IFN-γMouse Whole Blood7.0
This compoundIL-12 induced pSTAT4Human PBMCs0.10
This compoundGM-CSF induced pSTAT5Human PBMCs4.1
This compoundIL-2 induced pSTAT5Human PBMCs0.25

Table 2: Cellular activity of this compound in human and mouse whole blood and human peripheral blood mononuclear cells (PBMCs).[11]

Inhibitor Assay Cell Type IC50 (nM)
NDI-031407IL-23 induced pSTAT3Human CD4+ T cellsPotent Inhibition
NDI-031407IL-23 induced IL-17AHuman CD4+ T cellsPotent Inhibition

Table 3: Cellular activity of a selective Tyk2 inhibitor (NDI-031407) on Th17-related signaling.[12][13]

Signaling Pathways and Mechanism of Action

This compound exerts its effect by binding to the ATP-binding site of the Tyk2 kinase domain, thereby preventing the phosphorylation and activation of downstream signaling molecules.

Inhibition of Th1 Differentiation

Th1_Differentiation_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular IL-12 IL-12 IL-12R IL-12R IL-12->IL-12R Binds Tyk2 Tyk2 IL-12R->Tyk2 Activates JAK2 JAK2 IL-12R->JAK2 Activates STAT4 STAT4 Tyk2->STAT4 Phosphorylates JAK2->STAT4 Phosphorylates pSTAT4 pSTAT4 STAT4->pSTAT4 Phosphorylation T-bet T-bet pSTAT4->T-bet Induces IFN-g IFN-g T-bet->IFN-g Promotes Transcription This compound This compound This compound->Tyk2 Inhibits

Inhibition of Th17 Differentiation

Th17_Differentiation_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R Binds Tyk2 Tyk2 IL-23R->Tyk2 Activates JAK2 JAK2 IL-23R->JAK2 Activates STAT3 STAT3 Tyk2->STAT3 Phosphorylates JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation RORgt RORgt pSTAT3->RORgt Induces IL-17 IL-17 RORgt->IL-17 Promotes Transcription This compound This compound This compound->Tyk2 Inhibits

Experimental Protocols

The following protocols provide a framework for assessing the in vitro effects of this compound on Th1 and Th17 differentiation.

In Vitro Human Th1 Differentiation
  • Isolation of Naive CD4+ T cells: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood by Ficoll-Paque density gradient centrifugation. Enrich for naive CD4+ T cells (CD4+CD45RA+CD45RO-) using a negative selection magnetic bead-based kit.

  • Cell Culture and Differentiation:

    • Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL) overnight at 4°C.

    • Wash the plate with sterile PBS.

    • Seed naive CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

    • Add soluble anti-CD28 antibody (e.g., 1 µg/mL).

    • For Th1 differentiation, add recombinant human IL-12 (e.g., 10 ng/mL) and anti-IL-4 antibody (e.g., 1 µg/mL).[11]

    • Add this compound at various concentrations to test its inhibitory effect. Include a vehicle control (e.g., DMSO).

    • Incubate the cells at 37°C in a 5% CO2 incubator for 5-7 days.

  • Analysis of Th1 Differentiation:

    • Intracellular Cytokine Staining for IFN-γ: Restimulate the cells for 4-6 hours with PMA (e.g., 50 ng/mL), ionomycin (e.g., 1 µg/mL), and a protein transport inhibitor (e.g., Brefeldin A or Monensin). Stain for surface CD4, then fix, permeabilize, and stain for intracellular IFN-γ. Analyze by flow cytometry.

    • ELISA for IFN-γ: Collect the culture supernatant and measure the concentration of IFN-γ using a standard ELISA kit.

    • Western Blot for pSTAT4: On day 1 or 2 of culture, lyse the cells and perform western blotting using antibodies against phosphorylated STAT4 (pSTAT4) and total STAT4.

In Vitro Human Th17 Differentiation
  • Isolation of Naive CD4+ T cells: Follow the same procedure as for Th1 differentiation.

  • Cell Culture and Differentiation:

    • Coat a 96-well plate with anti-CD3 antibody and add soluble anti-CD28 antibody as described for Th1 differentiation.

    • Seed naive CD4+ T cells.

    • For Th17 differentiation, add a cocktail of recombinant human cytokines: TGF-β (e.g., 1-5 ng/mL), IL-6 (e.g., 10-20 ng/mL), IL-1β (e.g., 10 ng/mL), and IL-23 (e.g., 10 ng/mL). Also include anti-IFN-γ and anti-IL-4 antibodies (e.g., 1 µg/mL each).[1][4]

    • Add this compound at various concentrations and a vehicle control.

    • Incubate for 5-7 days.

  • Analysis of Th17 Differentiation:

    • Intracellular Cytokine Staining for IL-17A: Restimulate the cells as described for Th1 differentiation. Stain for surface CD4, then fix, permeabilize, and stain for intracellular IL-17A. Analyze by flow cytometry.[1]

    • ELISA for IL-17A: Measure the concentration of IL-17A in the culture supernatant by ELISA.

    • qPCR for RORγt: On day 3-5 of culture, isolate RNA, synthesize cDNA, and perform quantitative PCR to measure the expression of RORγt, the master transcription factor for Th17 cells.

    • Western Blot for pSTAT3: On day 1 or 2 of culture, lyse the cells and perform western blotting for phosphorylated STAT3 (pSTAT3) and total STAT3.

Experimental Workflow

Experimental_Workflow cluster_setup Experiment Setup cluster_culture Cell Culture cluster_analysis Analysis Isolate_Naive_T_Cells Isolate Naive CD4+ T Cells Seed_Cells Seed T Cells with anti-CD28 Isolate_Naive_T_Cells->Seed_Cells Prepare_Plates Coat Plates with anti-CD3 Prepare_Plates->Seed_Cells Prepare_Media Prepare Differentiation Media with Cytokines Prepare_Media->Seed_Cells Add_Inhibitor Add this compound (or Vehicle) Add_Inhibitor->Seed_Cells Incubate Incubate for 5-7 days Seed_Cells->Incubate Restimulate Restimulate with PMA/Ionomycin Incubate->Restimulate ELISA ELISA (IFN-g / IL-17A) Incubate->ELISA qPCR qPCR (T-bet / RORgt) Incubate->qPCR Western_Blot Western Blot (pSTAT4 / pSTAT3) Incubate->Western_Blot Flow_Cytometry Flow Cytometry (IFN-g / IL-17A) Restimulate->Flow_Cytometry

Conclusion

This compound is a potent and selective inhibitor of Tyk2, a key kinase in the signaling pathways that drive the differentiation of Th1 and Th17 cells. By targeting Tyk2, this inhibitor effectively blocks the downstream phosphorylation of STAT4 and STAT3, which are critical for the development of these pro-inflammatory T-helper cell subsets. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in Th1 and Th17-mediated autoimmune and inflammatory diseases. The high selectivity of this compound suggests the possibility of a targeted immunomodulatory therapy with a potentially improved safety profile compared to less selective JAK inhibitors. Further in vivo studies are warranted to fully elucidate its efficacy and safety in preclinical models of disease.

References

Methodological & Application

Application Notes and Protocols for Tyk2-IN-12 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyk2-IN-12 is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 plays a crucial role in the signaling pathways of several key cytokines, including interleukin-12 (IL-12), IL-23, and Type I interferons.[1] These signaling cascades are integral to immune responses and are implicated in the pathophysiology of various autoimmune and inflammatory diseases. By inhibiting TYK2, this compound effectively modulates these downstream signaling events, making it a valuable tool for research in immunology and a potential therapeutic candidate for conditions such as psoriasis.[2][3][4] This document provides detailed protocols for in vitro assays to characterize the activity of this compound.

TYK2 Signaling Pathway

The following diagram illustrates the central role of TYK2 in cytokine signaling pathways. Upon cytokine binding to their receptors, TYK2 and another JAK family member are brought into proximity, leading to their trans-phosphorylation and activation. Activated TYK2 then phosphorylates the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by TYK2, leading to their dimerization, nuclear translocation, and regulation of target gene expression.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Cytoplasmic Domain Cytokine->Receptor:r1 1. Binding TYK2 TYK2 Receptor:r3->TYK2 JAK JAK2 Receptor:r3->JAK STAT STAT Receptor:r3->STAT 5. STAT Recruitment TYK2->JAK 3. Trans-phosphorylation TYK2->STAT 6. STAT Phosphorylation JAK->Receptor:r3 4. Receptor Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer 7. Dimerization Gene_Expression Target Gene Expression pSTAT_dimer->Gene_Expression 8. Nuclear Translocation Tyk2_IN_12 This compound Tyk2_IN_12->TYK2 Inhibition

Caption: TYK2 signaling pathway and point of inhibition by this compound.

In Vitro Activity of this compound

The following table summarizes the in vitro inhibitory activity of this compound against TYK2 and its selectivity over other JAK family kinases.

ParameterTarget/AssayValueReference
Ki TYK20.51 nM[2][3][4]
IC50 IL-12 induced pSTAT4 (Human PBMC)0.10 µM[2]
GM-CSF induced pSTAT5 (Human PBMC)4.1 µM[2]
IL-2 induced pSTAT5 (Human PBMC)0.25 µM[2]
IL-12 induced IFNγ (Human whole blood)2.7 µM[2][3][4]
IL-12 induced IFNγ (Mouse whole blood)7.0 µM[2][3][4]
Selectivity JAK1 vs TYK290-fold[2]
JAK2 vs TYK243-fold[2]
JAK3 vs TYK213-fold[2]

Experimental Protocols

Preparation of this compound Stock Solution

Proper handling and solubilization of this compound are critical for accurate and reproducible experimental results.

  • Reconstitution:

    • This compound is soluble in DMSO.[3] For a 10 mM stock solution, dissolve the appropriate mass of the compound in fresh, anhydrous DMSO.[2][3]

    • Warming to 60°C and ultrasonication may be required to fully dissolve the compound.[2] It is important to use newly opened DMSO as it can be hygroscopic, which can affect solubility.[2]

  • Storage:

    • Store the solid compound at -20°C in a sealed container, away from moisture.[2]

    • The DMSO stock solution should be aliquoted to avoid repeated freeze-thaw cycles.[2] Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to measure the direct inhibition of TYK2 kinase activity by this compound. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction.

ADP_Glo_Workflow cluster_reaction Kinase Reaction cluster_detection ADP Detection Start 1. Add TYK2 enzyme, substrate, and this compound to a 384-well plate. Add_ATP 2. Initiate reaction by adding ATP. Start->Add_ATP Incubate_Kinase 3. Incubate for 40 min at room temperature. Add_ATP->Incubate_Kinase Add_ADP_Glo 4. Add ADP-Glo™ Reagent to stop kinase reaction and deplete remaining ATP. Incubate_Kinase->Add_ADP_Glo Incubate_ADP_Glo 5. Incubate for 40 min at room temperature. Add_ADP_Glo->Incubate_ADP_Glo Add_Detection 6. Add Kinase Detection Reagent to convert ADP to ATP and generate light. Incubate_ADP_Glo->Add_Detection Incubate_Detection 7. Incubate for 30 min at room temperature. Add_Detection->Incubate_Detection Read 8. Read luminescence. Incubate_Detection->Read

Caption: Workflow for the ADP-Glo™ TYK2 kinase assay.

Materials:

  • Recombinant human TYK2 enzyme

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • This compound stock solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • 384-well white opaque plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer. Also, prepare a DMSO control.

  • In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO control.

  • Add 2.5 µL of a solution containing TYK2 enzyme and substrate in kinase buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final concentrations should be optimized, but a starting point is 10-50 ng/well of TYK2, 0.2 mg/mL substrate, and 10 µM ATP.

  • Incubate the plate at room temperature for 40-60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Assay: Inhibition of IL-12-induced STAT4 Phosphorylation (Phosflow)

This protocol details the use of flow cytometry to measure the inhibition of STAT4 phosphorylation in human peripheral blood mononuclear cells (PBMCs) upon stimulation with IL-12.

Phosflow_Workflow Isolate_PBMC 1. Isolate PBMCs from whole blood. Pretreat 2. Pretreat cells with This compound or DMSO (30 min). Isolate_PBMC->Pretreat Stimulate 3. Stimulate with IL-12 (15-30 min). Pretreat->Stimulate Fix 4. Fix cells with formaldehyde. Stimulate->Fix Permeabilize 5. Permeabilize cells with methanol. Fix->Permeabilize Stain 6. Stain with fluorescently labeled antibodies (e.g., anti-CD4, anti-pSTAT4). Permeabilize->Stain Acquire 7. Acquire data on a flow cytometer. Stain->Acquire Analyze 8. Analyze pSTAT4 levels in specific cell populations. Acquire->Analyze

Caption: Experimental workflow for phospho-flow cytometry (Phosflow).

Materials:

  • Human PBMCs

  • RPMI 1640 medium with 10% FBS

  • This compound stock solution

  • Recombinant human IL-12

  • Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™)

  • Fluorescently labeled antibodies (e.g., anti-human CD4, anti-pSTAT4 (pY693))

  • FACS tubes

  • Flow cytometer

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in RPMI 1640 with 10% FBS at a concentration of 1 x 10⁶ cells/mL.

  • Aliquot 1 mL of the cell suspension into FACS tubes.

  • Add serial dilutions of this compound or DMSO control to the cells and incubate at 37°C for 30-60 minutes.

  • Stimulate the cells with recombinant human IL-12 (e.g., 20 ng/mL final concentration) and incubate at 37°C for 15-30 minutes. Include an unstimulated control.

  • Fix the cells immediately by adding a fixation buffer (e.g., 1.5-4% formaldehyde) and incubate at room temperature for 10-15 minutes.

  • Permeabilize the cells by adding ice-cold methanol and incubating on ice for 30 minutes.

  • Wash the cells with FACS buffer (PBS with 2% FBS).

  • Stain the cells with a cocktail of fluorescently labeled antibodies, including a surface marker to identify the cell type of interest (e.g., anti-CD4 for T helper cells) and an antibody against phosphorylated STAT4 (pSTAT4). Incubate in the dark at room temperature for 30-60 minutes.

  • Wash the cells and resuspend in FACS buffer.

  • Acquire the samples on a flow cytometer.

  • Analyze the data by gating on the cell population of interest and quantifying the median fluorescence intensity (MFI) of pSTAT4.

  • Calculate the percent inhibition of pSTAT4 MFI for each concentration of this compound relative to the IL-12 stimulated DMSO control and determine the IC50 value.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. Always follow appropriate laboratory safety procedures. Products are for research use only and not for use in diagnostic or therapeutic procedures.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the recommended dosage and administration of Tyk2-IN-12, a potent and selective Tyrosine Kinase 2 (Tyk2) inhibitor, for in vivo studies. This document is intended to guide researchers in designing and executing preclinical experiments to evaluate the efficacy of this compound in various disease models.

Introduction to this compound

This compound is an orally active small molecule inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. Tyk2 plays a crucial role in the signaling pathways of key cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[1][2] These cytokines are pivotal in the pathogenesis of numerous autoimmune and inflammatory diseases. By selectively inhibiting Tyk2, this compound can modulate downstream signaling cascades, making it a valuable tool for research in psoriasis, inflammatory bowel disease, lupus, and other immune-mediated disorders.

Tyk2 Signaling Pathway

Tyk2 is an intracellular kinase that associates with the cytoplasmic domains of cytokine receptors. Upon cytokine binding, Tyk2, in partnership with other JAK family members (JAK1 or JAK2), becomes activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. These activated STATs then translocate to the nucleus to regulate the expression of genes involved in inflammation and immune responses.

Tyk2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor Tyk2 Tyk2 Receptor->Tyk2 JAK JAK1/JAK2 Receptor->JAK STAT STATs (STAT1, STAT2, STAT3, STAT4) Tyk2->STAT phosphorylates JAK->STAT phosphorylates pSTAT pSTAT Dimer STAT->pSTAT Gene_Expression Gene Expression (Inflammation, Proliferation) pSTAT->Gene_Expression Cytokine Cytokines (IL-12, IL-23, Type I IFNs) Cytokine->Receptor Tyk2_IN_12 This compound Tyk2_IN_12->Tyk2 inhibits

Caption: Tyk2 signaling pathway and the inhibitory action of this compound.

Recommended In Vivo Dosages of this compound

The following tables summarize the reported dosages of this compound used in preclinical in vivo studies. It is important to note that optimal dosage may vary depending on the specific animal model, disease severity, and experimental endpoint.

Table 1: this compound Dosage in a Mouse Model of IL-23-Induced Inflammation (Psoriasis Model)[1]
Animal ModelDosage RangeAdministration RouteDosing FrequencyStudy DurationKey Findings
C57BL/6 Mice10, 30, 100 mg/kgOral (PO)Daily10 daysDose-dependent reduction in ear swelling (up to 74%) and tissue IL-17A levels (up to 96%).[1]
Table 2: this compound Dosage for Pharmacokinetic (PK) Studies[1]
Animal ModelDosageAdministration RouteDosing FrequencyKey PK Parameters
Male C57BL/6 Mice3 mg/kgIntravenous (IV)Single doseModerate clearance and volume of distribution.[1]
10 mg/kgOral (PO)Single doseModerate to good oral absorption.[1]
Male Sprague-Dawley Rats3 mg/kgIntravenous (IV)Single doseModerate clearance and volume of distribution.[1]
10 mg/kgOral (PO)Single doseModerate to good oral absorption.[1]

Experimental Protocols

Protocol 1: In Vivo Efficacy in an IL-23-Induced Psoriasis-like Inflammation Model

This protocol is based on the methodology used to evaluate the efficacy of this compound in a murine model of psoriasis.[1]

1. Animal Model:

  • C57BL/6 mice are commonly used for this model.

2. Formulation and Administration of this compound:

  • Vehicle: While the specific vehicle for this compound is not explicitly stated in the primary literature, a common vehicle for oral administration of similar hydrophobic small molecules is a suspension in 0.5% methylcellulose and 2% Tween-80 in sterile water.[3] It is recommended to perform a small pilot study to ensure the stability and tolerability of the chosen formulation.

  • Preparation:

    • Weigh the required amount of this compound.

    • Prepare the vehicle solution (e.g., 0.5% methylcellulose and 2% Tween-80 in water).

    • Suspend the this compound in the vehicle by vortexing or sonication until a homogenous suspension is achieved. Prepare fresh daily.

  • Administration:

    • Administer the this compound suspension or vehicle control orally (PO) via gavage once daily.

3. Induction of Psoriasis-like Inflammation:

  • Administer recombinant murine IL-23 intradermally into the ear of the mice to induce an inflammatory response.

4. Experimental Groups:

  • Group 1: Vehicle control

  • Group 2: this compound (10 mg/kg)

  • Group 3: this compound (30 mg/kg)

  • Group 4: this compound (100 mg/kg)

5. Efficacy Readouts:

  • Ear Swelling: Measure ear thickness daily using a digital caliper.

  • Histology: At the end of the study, collect ear tissue for histological analysis (e.g., H&E staining) to assess epidermal thickness and immune cell infiltration.

  • Cytokine Analysis: Homogenize ear tissue to measure levels of pro-inflammatory cytokines, such as IL-17A, by ELISA or other immunoassays.

  • Spleen Weight: At necropsy, measure spleen weight as an indicator of systemic inflammation.

Experimental_Workflow Start Start of Study Acclimatization Animal Acclimatization Start->Acclimatization Group_Allocation Randomize into Treatment Groups Acclimatization->Group_Allocation Disease_Induction Induce Disease Model (e.g., IL-23 injection) Group_Allocation->Disease_Induction Dosing Daily Oral Dosing (Vehicle or this compound) Disease_Induction->Dosing Monitoring Daily Monitoring (e.g., Ear Thickness, Body Weight) Dosing->Monitoring Repeated for study duration Endpoint Study Endpoint (e.g., Day 10) Monitoring->Endpoint Sample_Collection Sample Collection (Blood, Tissues) Endpoint->Sample_Collection Analysis Data Analysis (Histology, Cytokines, etc.) Sample_Collection->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: General experimental workflow for in vivo efficacy studies.

Protocol 2: Pharmacokinetic (PK) Study

This protocol provides a general framework for conducting a PK study of this compound in rodents.[1]

1. Animal Model:

  • Male C57BL/6 mice or Sprague-Dawley rats.

2. Formulation and Administration:

  • Intravenous (IV): Dissolve this compound in a suitable vehicle for IV administration (e.g., a solution containing DMSO, PEG300, and saline). The final concentration of DMSO should be minimized.

  • Oral (PO): Prepare a suspension as described in Protocol 1.

3. Dosing:

  • Administer a single dose of this compound either IV (e.g., 3 mg/kg) or PO (e.g., 10 mg/kg).

4. Blood Sampling:

  • Collect blood samples at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Process blood to obtain plasma and store at -80°C until analysis.

5. Bioanalysis:

  • Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.

6. Data Analysis:

  • Calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F%).

Conclusion

This compound is a valuable research tool for investigating the role of the Tyk2 signaling pathway in various disease states. The provided dosage information and protocols offer a starting point for designing robust in vivo studies. Researchers should optimize these protocols based on their specific experimental needs and animal models. Careful consideration of the formulation and route of administration is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Tyk2-IN-12 in Ex Vivo Human Tissue Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Tyk2-IN-12, a potent and selective Tyrosine Kinase 2 (Tyk2) inhibitor, in various ex vivo human tissue models. This document outlines detailed protocols for psoriatic skin explants, rheumatoid arthritis synovial tissue, and inflammatory bowel disease intestinal organoids, enabling the investigation of Tyk2's role in these inflammatory conditions and the preclinical assessment of this compound's therapeutic potential.

Introduction to this compound

This compound is a small molecule inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. Tyk2 is a crucial intracellular signaling molecule that mediates the effects of key cytokines implicated in various autoimmune and inflammatory diseases, including interleukin-12 (IL-12), IL-23, and Type I interferons (IFNs). By blocking Tyk2, this compound can effectively disrupt these pro-inflammatory signaling pathways.

Quantitative Data Summary

The following table summarizes the in vitro potency and selectivity of this compound and the effects of selective Tyk2 inhibition on key inflammatory mediators. While specific dose-response data for this compound in complex ex vivo human tissue models is not yet extensively published, the provided data from human peripheral blood mononuclear cells (PBMCs), whole blood, and studies with other selective Tyk2 inhibitors like Deucravacitinib offer valuable reference points for experimental design.

ParameterValueCell/Tissue TypeReference
This compound Potency & Selectivity
Tyk2 Kᵢ0.51 nMPurified enzyme[1]
Selectivity vs. JAK190-foldPurified enzyme[1]
Selectivity vs. JAK243-foldPurified enzyme[1]
Selectivity vs. JAK313-foldPurified enzyme[1]
IL-12 induced IFNγ IC₅₀2.7 µMHuman whole blood[1]
IL-12 induced pSTAT4 IC₅₀0.10 µMHuman PBMCs[1]
Effects of Selective Tyk2 Inhibition (Deucravacitinib) on Cytokine Expression
IL-17A Reduction (Serum)Dose-dependentPsoriasis Patients[2]
IL-17C Reduction (Serum)Dose-dependentPsoriasis Patients[2]
IL-19 Reduction (Serum)Dose-dependentPsoriasis Patients[2]
IL-20 Reduction (Serum)Dose-dependentPsoriasis Patients[2]
Effects of Selective Tyk2 Inhibition on Gene Expression
IFNα-mediated CXCL10, ISG20, IFI27 InhibitionDose-dependent, near complete inhibition with 12 mg twice dailyWhole blood from SLE patients[3]
IFNα-mediated CHOP, HLA class I, MX1, CXCL10 upregulation reductionPotent reductionHuman pancreatic islets[4]

Signaling Pathways and Experimental Workflows

Tyk2 Signaling Pathway

Tyk2 is a key component of the JAK-STAT signaling pathway downstream of several cytokine receptors. Upon cytokine binding, Tyk2 and its partner JAKs become activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. These activated STATs then translocate to the nucleus to regulate the expression of target genes involved in inflammation and immune responses.

Tyk2_Signaling_Pathway Tyk2 Signaling Pathway cluster_receptor Cell Membrane Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Tyk2 Tyk2 Cytokine Receptor:r3->Tyk2 Activation Partner JAK (e.g., JAK1, JAK2) Partner JAK (e.g., JAK1, JAK2) Cytokine Receptor:r3->Partner JAK (e.g., JAK1, JAK2) Activation Cytokine Cytokine Cytokine->Cytokine Receptor:r1 Binding STAT STAT Tyk2->STAT Phosphorylation Partner JAK (e.g., JAK1, JAK2)->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Modulation This compound This compound This compound->Tyk2 Inhibition Experimental_Workflow General Experimental Workflow Human Tissue Acquisition Human Tissue Acquisition Tissue Processing and Culture Tissue Processing and Culture Human Tissue Acquisition->Tissue Processing and Culture Pre-treatment with this compound Pre-treatment with this compound Tissue Processing and Culture->Pre-treatment with this compound Inflammatory Stimulation Inflammatory Stimulation Pre-treatment with this compound->Inflammatory Stimulation Incubation Incubation Inflammatory Stimulation->Incubation Endpoint Analysis Endpoint Analysis Incubation->Endpoint Analysis Data Interpretation Data Interpretation Endpoint Analysis->Data Interpretation

References

Troubleshooting & Optimization

Navigating Tyk2-IN-12: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the effective use of Tyk2-IN-12, a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2). This guide addresses common challenges related to the solubility and stability of this compound to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[1]

Q2: What is the maximum achievable concentration for a this compound stock solution in DMSO?

A2: A stock solution of up to 10 mM can be prepared in DMSO.[1] For higher concentrations, warming and sonication may be required.

Q3: How should I store the solid compound and its stock solution?

A3: Solid this compound should be stored at -20°C for short-term storage and -80°C for long-term storage. The DMSO stock solution is stable for up to 6 months at -80°C and for 1 month at -20°C. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

Q4: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?

A4: Direct dissolution of this compound in aqueous solutions is not recommended due to its low aqueous solubility. This can lead to precipitation and inaccurate concentrations in your experiments. A high-concentration stock solution in DMSO should be prepared first and then diluted into your aqueous experimental medium.

Troubleshooting Guide

This section addresses common issues that researchers may encounter when working with this compound.

Issue 1: Precipitation of this compound in Cell Culture Media

Symptoms:

  • Visible precipitate or cloudiness in the cell culture well after adding the inhibitor.

  • Inconsistent or lower-than-expected biological activity.

Possible Causes:

  • Final DMSO concentration is too high: High concentrations of DMSO can be toxic to cells and can also affect the solubility of the compound in the aqueous media.

  • Supersaturation of the compound: The final concentration of this compound in the cell culture medium exceeds its solubility limit in that specific medium.

  • Interaction with media components: Serum proteins and other components in the cell culture medium can interact with the compound, leading to precipitation.

Solutions:

  • Optimize Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your cell culture medium. If a higher concentration of this compound is required, consider preparing a more concentrated initial stock solution in DMSO, if possible.

  • Serial Dilutions: Prepare intermediate dilutions of your this compound stock solution in DMSO before the final dilution into the cell culture medium. This can help to avoid localized high concentrations that can lead to precipitation.

  • Pre-warm Media: Warm the cell culture media to 37°C before adding the diluted this compound.

  • Gentle Mixing: After adding the inhibitor to the media, mix gently by swirling the plate or by pipetting up and down slowly. Vigorous mixing can sometimes promote precipitation.

  • Serum-Free Media for Dilution: If possible, dilute the this compound in serum-free media first before adding it to serum-containing media in the culture wells.

Issue 2: Inconsistent or No Inhibitory Effect

Symptoms:

  • Lack of expected downstream signaling inhibition (e.g., no reduction in STAT phosphorylation).

  • High variability in results between experiments.

Possible Causes:

  • Degradation of the Compound: Improper storage of the stock solution (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C) can lead to degradation of this compound.

  • Inaccurate Pipetting: Errors in pipetting small volumes of the high-concentration stock solution can lead to significant variations in the final concentration.

  • Cellular Efflux: Some cell lines may actively pump the inhibitor out, reducing its intracellular concentration.

  • High Cell Density: A high density of cells may require a higher concentration of the inhibitor to achieve the desired effect.

Solutions:

  • Proper Stock Solution Handling: Always aliquot your stock solution and store it at -80°C. Use a fresh aliquot for each experiment.

  • Accurate Dilutions: Use calibrated pipettes and prepare serial dilutions to ensure accurate final concentrations.

  • Time-Course and Dose-Response Experiments: Perform experiments to determine the optimal incubation time and concentration of this compound for your specific cell line and experimental conditions.

  • Consider Efflux Pump Inhibitors: If cellular efflux is suspected, co-treatment with a known efflux pump inhibitor (after verifying its compatibility with your experimental system) may be an option.

Data at a Glance

Table 1: Solubility of this compound in Common Solvents
SolventConcentrationNotes
DMSO10 mM[1]Standard solvent for stock solution preparation.
DMSO16.43 mM (7.14 mg/mL)Requires sonication and warming to 60°C. Use freshly opened DMSO as it is hygroscopic.

Note: Data on solubility in other common solvents such as ethanol, methanol, or PBS is limited, and they are generally not recommended for initial stock solution preparation.

Table 2: Stability and Storage of this compound
FormStorage TemperatureStabilityRecommendations
Solid-20°CSee product datasheetFor short-term storage.
Solid-80°CSee product datasheetFor long-term storage.
Stock Solution (in DMSO)-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.
Stock Solution (in DMSO)-80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.

Note: The stability of this compound in working solutions (e.g., cell culture media at 37°C) is not well-documented and should be determined empirically for long-term experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Warm the Vial: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Add DMSO: Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Ensure Complete Dissolution: Vortex the vial and, if necessary, use a sonicator or warm the solution to 60°C to ensure the compound is fully dissolved. Visually inspect the solution to confirm there are no undissolved particles.

  • Aliquot and Store: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.

Protocol 2: General Cell-Based Assay Workflow
  • Cell Seeding: Seed your cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • Compound Dilution: On the day of the experiment, thaw a fresh aliquot of the this compound DMSO stock solution. Prepare serial dilutions of the stock solution in serum-free or complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and is non-toxic to the cells (typically ≤ 0.5%).

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the cells for the desired period.

  • Stimulation (if applicable): If studying the inhibition of a specific signaling pathway, stimulate the cells with the appropriate cytokine (e.g., IL-12, IL-23, or IFNα) for the optimized duration.

  • Downstream Analysis: Lyse the cells and proceed with your downstream analysis, such as Western blotting for phosphorylated STAT proteins or other relevant pathway readouts.

Visualizing Key Concepts

To aid in understanding the experimental context, the following diagrams illustrate the Tyk2 signaling pathway and a general workflow for troubleshooting solubility issues.

Tyk2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor (e.g., IL-12R, IL-23R, IFNAR) Tyk2 Tyk2 Cytokine_Receptor->Tyk2 Activation JAK JAK1 or JAK2 Cytokine_Receptor->JAK Activation STAT STAT Tyk2->STAT Phosphorylation JAK->STAT Phosphorylation pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization Gene_Expression Gene Expression pSTAT_dimer->Gene_Expression Nuclear Translocation & Gene Regulation Cytokine Cytokine (e.g., IL-12, IL-23, IFNα) Cytokine->Cytokine_Receptor Binding Tyk2_IN_12 This compound Tyk2_IN_12->Tyk2 Inhibition

Figure 1. Simplified Tyk2 signaling pathway and the point of inhibition by this compound.

Troubleshooting_Workflow Start Issue: Compound Precipitation in Aqueous Medium Check_DMSO Check Final DMSO Concentration Start->Check_DMSO High_DMSO Is it > 0.5%? Check_DMSO->High_DMSO Yes Low_DMSO Is it ≤ 0.5%? Check_DMSO->Low_DMSO No Reduce_DMSO Action: Reduce DMSO Concentration High_DMSO->Reduce_DMSO Check_Solubility Check Compound's Aqueous Solubility Limit Low_DMSO->Check_Solubility Resolved Issue Resolved Reduce_DMSO->Resolved Exceeds_Limit Does Concentration Exceed Limit? Check_Solubility->Exceeds_Limit Yes Within_Limit Is Concentration Within Limit? Check_Solubility->Within_Limit No Lower_Concentration Action: Lower Final Compound Concentration Exceeds_Limit->Lower_Concentration Consider_Other Consider Other Factors: - Media Components - Temperature - Mixing Technique Within_Limit->Consider_Other Lower_Concentration->Resolved Consider_Other->Resolved

Figure 2. A logical workflow for troubleshooting precipitation issues with this compound.

References

Technical Support Center: Optimizing Tyk2-IN-12 for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Tyk2-IN-12 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active, potent, and selective inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family.[1] Its mechanism of action involves binding to the ATP-binding site in the JH1 kinase domain of Tyk2, thereby preventing the phosphorylation of downstream signaling molecules.[2] Tyk2 is a key mediator of cytokine signaling pathways, including those for interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[3][4][5][6][7] By inhibiting Tyk2, this compound blocks these signaling cascades, which are implicated in various immune-mediated inflammatory diseases.[2][4][6]

Q2: What are the reported IC₅₀ values for this compound?

The half-maximal inhibitory concentration (IC₅₀) of this compound varies depending on the experimental system. It is essential to determine the optimal concentration for your specific cell type and assay conditions.

Assay TypeSystemTarget Pathway/ReadoutReported IC₅₀
Biochemical Assay Purified Tyk2 enzymeKinase activityKᵢ of 0.51 nM
Cell-Based Assay Human Peripheral Blood Mononuclear Cells (PBMCs)IL-12 induced phospho-STAT40.10 µM
Human Peripheral Blood Mononuclear Cells (PBMCs)GM-CSF induced phospho-STAT54.1 µM
Human Peripheral Blood Mononuclear Cells (PBMCs)IL-2 induced phospho-STAT50.25 µM
Human Whole BloodIL-12 induced IFNγ2.7 µM
Mouse Whole BloodIL-12 induced IFNγ7.0 µM

Data compiled from MedChemExpress.[1]

Q3: How selective is this compound for Tyk2 over other JAK family members?

This compound exhibits good selectivity for Tyk2 over other JAK family kinases.

KinaseSelectivity (fold vs. Tyk2)
JAK1 90-fold
JAK2 43-fold
JAK3 13-fold

Data from MedChemExpress.[1]

Experimental Protocols

Protocol 1: Determination of this compound IC₅₀ in a Cell-Based Assay

This protocol outlines a general method for determining the IC₅₀ of this compound in a cell-based assay by measuring the inhibition of cytokine-induced STAT phosphorylation.

G cluster_prep Cell Preparation cluster_treatment Inhibitor Treatment cluster_stimulation Cytokine Stimulation cluster_analysis Analysis cell_prep Seed cells in a 96-well plate and culture overnight serum_starve Serum-starve cells (if required by cell type) cell_prep->serum_starve add_inhibitor Add diluted inhibitor to cells and pre-incubate serum_starve->add_inhibitor prepare_dilutions Prepare serial dilutions of this compound in DMSO prepare_dilutions->add_inhibitor add_cytokine Stimulate cells with an appropriate cytokine (e.g., IL-12, IFNα) add_inhibitor->add_cytokine lyse_cells Lyse cells to extract proteins add_cytokine->lyse_cells quantify_pstat Quantify phosphorylated STAT (pSTAT) levels (e.g., Western Blot, ELISA, In-Cell Western) lyse_cells->quantify_pstat plot_curve Plot dose-response curve and calculate IC₅₀ quantify_pstat->plot_curve

Experimental workflow for determining the IC₅₀ of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cell line of interest (e.g., NK-92, human PBMCs)

  • Complete cell culture medium

  • Serum-free medium (if applicable)

  • Cytokine for stimulation (e.g., recombinant human IL-12 or IFNα)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Reagents for protein quantification (e.g., BCA assay)

  • Antibodies for detecting phosphorylated and total STAT proteins

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere and recover overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations to be tested. A common starting range is 10 µM to 0.1 nM.

  • Pre-incubation with Inhibitor: If necessary, replace the culture medium with serum-free medium. Add the diluted this compound or DMSO (vehicle control) to the respective wells and pre-incubate for a predetermined time (e.g., 1-2 hours).

  • Cytokine Stimulation: Add the cytokine of interest (e.g., IL-12) to the wells to stimulate the Tyk2 signaling pathway. The optimal cytokine concentration and stimulation time should be determined in preliminary experiments.

  • Cell Lysis: After the stimulation period, wash the cells with cold PBS and then lyse them using an appropriate lysis buffer.

  • Protein Quantification and Analysis: Determine the protein concentration in each lysate. Analyze the levels of phosphorylated STAT (e.g., pSTAT4 for IL-12 stimulation) and total STAT using methods like Western blotting, ELISA, or In-Cell Western assays.

  • Data Analysis: Normalize the phosphorylated STAT signal to the total STAT signal. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor solubility of this compound in aqueous media The compound has low aqueous solubility.- Prepare a high-concentration stock solution in 100% DMSO. - Minimize the final DMSO concentration in the cell culture medium (typically ≤ 0.5%). - Vortex the stock solution before making dilutions. - Visually inspect for precipitation after dilution in media.
High variability between replicate wells - Inconsistent cell seeding. - Pipetting errors. - Edge effects in the plate.- Ensure a homogenous cell suspension before seeding. - Use calibrated pipettes and proper pipetting techniques. - Avoid using the outer wells of the plate or fill them with PBS to maintain humidity.
No or weak inhibitory effect observed - this compound concentration is too low. - The chosen cell line does not have an active Tyk2 signaling pathway. - Inactive compound.- Test a wider and higher range of inhibitor concentrations. - Confirm Tyk2 expression and cytokine responsiveness of your cell line. - Verify the quality and storage conditions of the this compound.
High background signal in the assay - Non-specific antibody binding. - Autofluorescence of the compound or cells.- Optimize antibody concentrations and blocking conditions. - Include appropriate controls (e.g., cells only, cells + vehicle).
Cytotoxicity observed at higher concentrations This compound may have off-target effects at high concentrations.- Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your functional assay. - Use the lowest effective concentration that achieves the desired inhibition.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways inhibited by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) receptor Cytokine Receptor cytokine->receptor Binds tyk2 Tyk2 receptor->tyk2 Activates jak JAK1 or JAK2 receptor->jak Activates stat STAT tyk2->stat Phosphorylates jak->stat Phosphorylates p_stat pSTAT stat_dimer pSTAT Dimer p_stat->stat_dimer Dimerizes dna DNA stat_dimer->dna Translocates and binds gene_expression Gene Expression (Inflammation, Immune Response) dna->gene_expression inhibitor This compound inhibitor->tyk2 Inhibits

Tyk2-mediated cytokine signaling pathway and the point of inhibition by this compound.

G cluster_il12_23 IL-12 / IL-23 Signaling cluster_ifn Type I IFN Signaling il12_23 IL-12 / IL-23 il12_23_receptor IL-12R / IL-23R il12_23->il12_23_receptor tyk2_jak2 Tyk2 / JAK2 il12_23_receptor->tyk2_jak2 stat4 STAT4 tyk2_jak2->stat4 th1_th17 Th1 / Th17 Differentiation stat4->th1_th17 ifn IFNα / IFNβ ifn_receptor IFNAR ifn->ifn_receptor tyk2_jak1 Tyk2 / JAK1 ifn_receptor->tyk2_jak1 stat1_stat2 STAT1 / STAT2 tyk2_jak1->stat1_stat2 isf3 ISGF3 Complex stat1_stat2->isf3 antiviral Antiviral Gene Expression isf3->antiviral inhibitor This compound inhibitor->tyk2_jak2 Inhibits inhibitor->tyk2_jak1 Inhibits

References

Potential Tyk2-IN-12 off-target effects in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Tyk2-IN-12. The information is tailored for researchers, scientists, and drug development professionals to address potential off-target effects and other experimental challenges in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally active, potent, and selective inhibitor of Tyrosine Kinase 2 (TYK2).[1] TYK2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases that play a crucial role in cytokine signaling pathways.[2][3] this compound exerts its effect by inhibiting the catalytic activity of TYK2, thereby blocking downstream signaling cascades initiated by cytokines such as IL-12, IL-23, and Type I interferons.[3]

Q2: What are the known on-target effects of this compound in cell-based assays?

This compound has been shown to potently inhibit signaling pathways downstream of TYK2 activation. In human peripheral blood mononuclear cells (PBMCs), it blocks IL-12 induced phosphorylation of STAT4.[1] It also inhibits IL-12 induced IFNγ production in human and mouse whole blood.[1]

Q3: What is the selectivity profile of this compound against other JAK family members?

This compound exhibits selectivity for TYK2 over other JAK family kinases. It is reported to be 90-fold more selective for TYK2 than for JAK1, 43-fold more selective than for JAK2, and 13-fold more selective than for JAK3.[1]

Q4: Has the off-target profile of this compound been characterized against a broader panel of kinases?

Troubleshooting Guide

This guide addresses common issues that researchers may encounter when using this compound in cell line experiments, with a focus on identifying potential off-target effects.

Issue 1: Unexpected inhibition of a signaling pathway not typically associated with TYK2.
  • Possible Cause: Off-target inhibition of another kinase. Although this compound is selective for TYK2 within the JAK family, at higher concentrations it may inhibit other kinases. For example, it has shown some activity against JAK1, JAK2, and JAK3, albeit at higher concentrations than for TYK2.[1]

  • Troubleshooting Steps:

    • Confirm On-Target Activity: As a first step, confirm that this compound is inhibiting the intended TYK2-mediated pathway (e.g., IL-12-induced pSTAT4) at the concentration you are using.

    • Dose-Response Curve: Perform a dose-response experiment to determine if the unexpected effect is concentration-dependent. Off-target effects are more likely to occur at higher concentrations.

    • Use a More Selective Inhibitor: If available, compare the effects of this compound with a structurally different and potentially more selective TYK2 inhibitor.

    • Kinase Profiling: If the off-target effect is persistent and problematic, consider performing a kinase profiling assay (e.g., a kinome scan) to identify other potential kinase targets of this compound at the effective concentration.

Issue 2: Observing inhibition of GM-CSF or IL-2 signaling pathways.
  • Possible Cause: Inhibition of JAK2 or JAK1/JAK3 signaling at higher concentrations. This compound has been shown to inhibit GM-CSF-induced pSTAT5 (IC50 of 4.1 μM) and IL-2-induced pSTAT5 (IC50 of 0.25 μM) in human PBMCs.[1] GM-CSF signaling primarily involves JAK2, while IL-2 signaling utilizes JAK1 and JAK3.

  • Troubleshooting Steps:

    • Review IC50 Values: Compare the concentration of this compound you are using with the published IC50 values for these pathways (see Table 1). If your working concentration is near or above these values, you are likely observing off-target effects.

    • Titrate the Inhibitor: Lower the concentration of this compound to a range where it is selective for TYK2 but has minimal effects on JAK1, JAK2, or JAK3.

    • Control Experiments: Include control experiments using specific inhibitors for JAK1, JAK2, or JAK3 to confirm the involvement of these kinases in the observed phenotype.

Issue 3: Inconsistent results between different cell lines.
  • Possible Cause: Varying expression levels of TYK2 and potential off-target kinases across different cell lines. The cellular context, including the relative abundance of different kinases, can influence the observed effects of an inhibitor.

  • Troubleshooting Steps:

    • Characterize Your Cell Lines: If possible, determine the relative expression levels of TYK2 and other JAK family members in the cell lines you are using via techniques like western blotting or qPCR.

    • Establish Dose-Response in Each Cell Line: Do not assume that the effective concentration of this compound will be the same across all cell lines. Perform a dose-response curve for your primary readout in each cell line to determine the optimal concentration.

    • Standardize Experimental Conditions: Ensure that cell passage number, confluency, and serum concentrations are consistent between experiments to minimize variability.

Quantitative Data Summary

The following tables summarize the known inhibitory activities of this compound.

Table 1: In Vitro and Cell-Based Inhibitory Activity of this compound

Target/AssayValueSpeciesCell Type/SystemReference
Ki (TYK2) 0.51 nM-Biochemical Assay[1]
IC50 (IL-12 induced IFNγ) 2.7 μMHumanWhole Blood[1]
IC50 (IL-12 induced IFNγ) 7.0 μMMouseWhole Blood[1]
IC50 (IL-12 induced pSTAT4) 0.10 μMHumanPBMC[1]
IC50 (GM-CSF induced pSTAT5) 4.1 μMHumanPBMC[1]
IC50 (IL-2 induced pSTAT5) 0.25 μMHumanPBMC[1]

Table 2: Selectivity of this compound against other JAK Family Members

KinaseSelectivity (fold vs TYK2)Reference
JAK1 90[1]
JAK2 43[1]
JAK3 13[1]

Experimental Protocols

Protocol 1: Measurement of IL-12-induced STAT4 Phosphorylation in Human PBMCs by Flow Cytometry

This protocol provides a general framework. Optimization of antibody concentrations and instrument settings is recommended.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI 1640 medium with 10% Fetal Bovine Serum (FBS)

  • Recombinant Human IL-12

  • This compound

  • Fixation Buffer (e.g., 1.5% formaldehyde in PBS)

  • Permeabilization Buffer (e.g., ice-cold methanol)

  • Staining Buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated anti-pSTAT4 (Y693) antibody

  • Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4)

Procedure:

  • Cell Preparation: Isolate PBMCs from human whole blood using a density gradient centrifugation method. Resuspend cells in pre-warmed RPMI + 10% FBS at a concentration of 1-2 x 10^6 cells/mL.

  • Inhibitor Treatment: Pre-incubate the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

  • Stimulation: Add recombinant human IL-12 to the cell suspension at a final concentration of 10-50 ng/mL. Incubate for 15-20 minutes at 37°C.

  • Fixation: Immediately stop the stimulation by adding pre-warmed Fixation Buffer. Incubate for 10-15 minutes at room temperature.

  • Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend the pellet in ice-cold methanol. Incubate on ice for 30 minutes.

  • Staining: Wash the cells with Staining Buffer. Resuspend the cells in Staining Buffer containing the anti-pSTAT4 antibody and any cell surface marker antibodies. Incubate for 30-60 minutes at room temperature, protected from light.

  • Acquisition: Wash the cells with Staining Buffer and resuspend in an appropriate volume for flow cytometry analysis.

  • Data Analysis: Gate on the cell population of interest based on surface markers and analyze the median fluorescence intensity (MFI) of the pSTAT4 signal.

Protocol 2: Measurement of GM-CSF-induced STAT5 Phosphorylation in Human Whole Blood by Flow Cytometry

Materials:

  • Human Whole Blood (collected in EDTA or heparin tubes)

  • Recombinant Human GM-CSF

  • This compound

  • Lyse/Fix Buffer (e.g., BD Phosflow™ Lyse/Fix Buffer)

  • Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III)

  • Staining Buffer

  • Fluorochrome-conjugated anti-pSTAT5 (Y694) antibody

  • Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD45, CD14)

Procedure:

  • Inhibitor Treatment: Aliquot 100 µL of whole blood into flow cytometry tubes. Add the desired concentrations of this compound or vehicle control and incubate for 1 hour at 37°C.

  • Stimulation: Add recombinant human GM-CSF to a final concentration of 10 ng/mL. Incubate for 15 minutes at 37°C.

  • Lysis and Fixation: Add 2 mL of Lyse/Fix Buffer to each tube to stop the reaction, lyse red blood cells, and fix the white blood cells. Incubate for 10 minutes at 37°C.

  • Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend the pellet in Permeabilization Buffer. Incubate on ice for 30 minutes.

  • Staining: Wash the cells with Staining Buffer. Resuspend the cells in Staining Buffer containing the anti-pSTAT5 antibody and any cell surface marker antibodies. Incubate for 30-60 minutes at room temperature, protected from light.

  • Acquisition: Wash the cells and resuspend for flow cytometry analysis.

  • Data Analysis: Gate on the cell population of interest (e.g., monocytes based on CD45 and CD14 expression) and analyze the MFI of the pSTAT5 signal.

Visualizations

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine IL-12 / IL-23 Type I IFN Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK2 JAK2 Receptor->JAK2 Activates STAT STAT TYK2->STAT Phosphorylates JAK2->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Gene_Expression Gene Expression pSTAT->Gene_Expression Translocates Tyk2_IN_12 This compound Tyk2_IN_12->TYK2 Inhibits

Caption: TYK2 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow start Start: Isolate Cells (PBMCs or Whole Blood) inhibitor Pre-incubate with This compound or Vehicle start->inhibitor stimulate Stimulate with Cytokine (e.g., IL-12, GM-CSF) inhibitor->stimulate fix_perm Fix and Permeabilize Cells stimulate->fix_perm stain Stain with Fluorochrome-conjugated Antibodies (pSTAT, Surface Markers) fix_perm->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Data: Gate on Cell Population, Measure MFI acquire->analyze

Caption: General Experimental Workflow for Phospho-Flow Cytometry.

Troubleshooting_Logic start Unexpected Cellular Phenotype Observed with this compound check_on_target Confirm On-Target (TYK2) Inhibition start->check_on_target dose_response Perform Dose-Response Curve check_on_target->dose_response off_target_suspected Off-Target Effect Suspected dose_response->off_target_suspected compare_inhibitor Compare with a Different Selective TYK2 Inhibitor kinase_screen Consider Kinome Scan to Identify Off-Targets compare_inhibitor->kinase_screen off_target_suspected->compare_inhibitor Yes optimize_conc Optimize Inhibitor Concentration off_target_suspected->optimize_conc No

References

Technical Support Center: Tyk2-IN-12 Toxicity Assessment in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the toxicity assessment of Tyk2-IN-12 in animal studies. The information is based on available preclinical data for this compound and the broader class of Tyrosine Kinase 2 (Tyk2) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective, orally active inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family.[1] Tyk2 is a key mediator of signaling for various cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[2][3] By inhibiting Tyk2, this compound blocks the downstream signaling pathways of these cytokines, which are implicated in the pathogenesis of several inflammatory and autoimmune diseases, such as psoriasis.[1][3]

Q2: Has the toxicity of this compound been evaluated in animal studies?

A2: While a comprehensive, publicly available toxicology report for this compound is not available, it has been used in in vivo animal models. For instance, in a mouse model of psoriasis, this compound was administered orally at doses up to 100 mg/kg daily for 10 days and was reported to be efficacious in reducing immune responses without mention of overt toxicity at these doses.[1] Another study on a potent and selective TYK2 degrader reported no apparent toxicity in a murine psoriasis model.[4]

Q3: What are the potential on-target and off-target toxicities to consider with Tyk2 inhibitors?

A3: On-target toxicities are related to the inhibition of Tyk2-mediated signaling pathways. Since Tyk2 is involved in immune responses, immunosuppression and an increased susceptibility to infections are potential risks. Off-target toxicities could arise from the inhibition of other JAK family members (JAK1, JAK2, JAK3) or other kinases. This compound has shown high selectivity for Tyk2 over other JAKs.[1] Non-selective JAK inhibitors have been associated with hematological effects (anemia, neutropenia), and changes in lipid profiles.[5][6]

Q4: What clinical signs of toxicity should I monitor for in my animal studies with this compound?

A4: Based on the known role of Tyk2 and the safety profile of other JAK inhibitors, researchers should monitor for the following clinical signs:

  • Changes in body weight and food/water consumption.

  • Signs of infection (e.g., lethargy, ruffled fur, respiratory distress).

  • Skin abnormalities or changes in coat condition.

  • Changes in behavior and activity levels.

  • Gastrointestinal issues such as diarrhea.

Q5: What parameters should be included in a comprehensive toxicology assessment of this compound?

A5: A thorough preclinical toxicology evaluation should include:

  • Clinical Observations: Daily monitoring for any of the signs mentioned in Q4.

  • Hematology: Complete blood counts to assess for effects on red blood cells, white blood cells, and platelets.

  • Clinical Chemistry: Analysis of blood samples to evaluate liver function (e.g., ALT, AST), kidney function (e.g., creatinine, BUN), and lipid profiles.

  • Histopathology: Microscopic examination of major organs and tissues to identify any pathological changes.

  • Immunotoxicity Assessment: Evaluation of immune cell populations and function.

Troubleshooting Guides

Issue 1: Unexpected Animal Morbidity or Mortality
Potential Cause Troubleshooting Steps
Dose-related toxicity - Review the dose levels used. Consider performing a dose-range finding study to establish a maximum tolerated dose (MTD). - Evaluate if the formulation and vehicle are appropriate and non-toxic.
Immunosuppression leading to infection - Ensure a specific pathogen-free (SPF) environment for the animals. - Conduct microbiological screening of animals and environment. - At necropsy, collect tissues for microbiological analysis to identify any opportunistic infections.
Off-target effects - Review the selectivity profile of this compound. - Compare observed toxicities with known effects of inhibiting other JAK family members.
Issue 2: Significant Weight Loss in Treated Animals
Potential Cause Troubleshooting Steps
Reduced food consumption (inappetence) - Monitor food intake daily. - Consider if the formulation is palatable. If administered by oral gavage, ensure proper technique to minimize stress.
Gastrointestinal toxicity - Observe for signs of diarrhea or other GI distress. - Perform histopathological examination of the gastrointestinal tract.
Systemic toxicity - Analyze clinical chemistry parameters to assess for organ damage (liver, kidney).
Issue 3: Abnormal Hematology or Clinical Chemistry Findings
Potential Cause Troubleshooting Steps
On-target effects on hematopoiesis - Inhibition of cytokine signaling (though Tyk2 is less directly involved in hematopoiesis than JAK2) could potentially affect blood cell counts. - Correlate findings with the known roles of Tyk2-dependent cytokines.
Off-target inhibition of JAK2 - Although this compound is selective, high concentrations could potentially inhibit JAK2, which is crucial for erythropoiesis and myelopoiesis. - Evaluate the dose-response relationship for the observed hematological changes.
Organ-specific toxicity - Elevated liver enzymes (ALT, AST) may indicate liver toxicity. - Increased creatinine or BUN could suggest kidney toxicity. - Correlate with histopathological findings in the respective organs.

Data Presentation

Table 1: In Vivo Pharmacokinetics of this compound in Rodents

ParameterMouse (C57Bl/6, male)Rat (Sprague-Dawley, male)
Dose (IV) 3 mg/kg3 mg/kg
Dose (PO) 10 mg/kg10 mg/kg
Clearance (mL/min/kg) 2827
Half-life (h) 1.81.6
Volume of Distribution (L/kg) 1.21.9
Oral Bioavailability (%) >9032
Data sourced from MedChemExpress product information.[1]

Table 2: In Vivo Efficacy of this compound in a Mouse Psoriasis Model

Dose (PO, daily for 10 days)Inhibition of Ear SwellingInhibition of Tissue IL-17A Levels
Up to 100 mg/kgUp to 74%Up to 96%
Data sourced from MedChemExpress product information.[1]

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in a Mouse Psoriasis Model

  • Animal Model: Imiquimod-induced psoriasis-like skin inflammation in mice.

  • Test Compound: this compound.

  • Administration: Oral (PO) administration, daily for a specified number of days (e.g., 10 days).

  • Dose Groups: Vehicle control group and multiple dose groups of this compound (e.g., ranging from 1 to 100 mg/kg).

  • Efficacy Readouts:

    • Measurement of ear thickness to assess inflammation-induced swelling.

    • Histological analysis of skin biopsies to evaluate changes in skin pathology.

    • Quantification of pro-inflammatory cytokine levels (e.g., IL-17A) in skin tissue homogenates using methods like ELISA or qPCR.

    • Assessment of spleen weight as an indicator of systemic immune response.

Mandatory Visualizations

Tyk2_Signaling_Pathways cluster_il12_23 IL-12 / IL-23 Signaling cluster_ifn Type I Interferon Signaling IL-12/IL-23 IL-12/IL-23 IL-12R/IL-23R IL-12R/IL-23R IL-12/IL-23->IL-12R/IL-23R Tyk2_1 Tyk2 IL-12R/IL-23R->Tyk2_1 JAK2_1 JAK2 IL-12R/IL-23R->JAK2_1 STAT_1 STAT Phosphorylation (e.g., STAT4, STAT3) Tyk2_1->STAT_1 Inhibited by This compound JAK2_1->STAT_1 Gene_Transcription_1 Gene Transcription (e.g., IFN-γ, IL-17) STAT_1->Gene_Transcription_1 Type I IFN Type I IFN IFNAR IFNAR Type I IFN->IFNAR Tyk2_2 Tyk2 IFNAR->Tyk2_2 JAK1 JAK1 IFNAR->JAK1 STAT_2 STAT Phosphorylation (STAT1, STAT2) Tyk2_2->STAT_2 Inhibited by This compound JAK1->STAT_2 ISGF3_Formation ISGF3 Complex Formation STAT_2->ISGF3_Formation Gene_Transcription_2 Interferon-Stimulated Gene Transcription ISGF3_Formation->Gene_Transcription_2

Caption: this compound signaling pathway inhibition.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring In-Life Monitoring cluster_endpoint Endpoint Analysis Animal_Model Induce Psoriasis-like Disease in Mice (e.g., Imiquimod) Grouping Randomize into Vehicle and this compound Dose Groups Animal_Model->Grouping Dosing Daily Oral Administration of this compound or Vehicle (e.g., 10 days) Grouping->Dosing Clinical_Obs Daily Clinical Observations (Weight, Behavior, Skin Score) Dosing->Clinical_Obs Measurements Measure Ear Thickness Dosing->Measurements Necropsy Euthanasia and Necropsy Clinical_Obs->Necropsy Sample_Collection Collect Blood, Skin, and Spleen Samples Necropsy->Sample_Collection Analysis Hematology, Clinical Chemistry, Histopathology, Cytokine Analysis Sample_Collection->Analysis

Caption: Preclinical toxicology assessment workflow.

References

Technical Support Center: Overcoming Poor Bioavailability of Tyk2-IN-12 and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the in vivo bioavailability of the selective TYK2 inhibitor, Tyk2-IN-12, and other kinase inhibitors with similar physicochemical properties.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a potent and selective, orally active inhibitor of Tyrosine Kinase 2 (TYK2), with a Ki of 0.51 nM.[1] TYK2 is a member of the Janus kinase (JAK) family and is crucial for the signaling of cytokines such as IL-12, IL-23, and Type I interferons, which are implicated in various autoimmune and inflammatory diseases.[2][3][4][5][6][7] While reported to be orally active, its bioavailability can be variable (ranging from 32% to over 90% in preclinical models), and related compounds have shown poor oral bioavailability due to low solubility and permeability.[1][8] Optimizing its bioavailability is critical for achieving consistent and effective in vivo target engagement.

Q2: What are the common reasons for poor oral bioavailability of kinase inhibitors like this compound?

A2: Many kinase inhibitors are classified under the Biopharmaceutics Classification System (BCS) as Class II or IV, meaning they have low solubility and/or low permeability.[9][10] Key factors contributing to poor oral bioavailability include:

  • Low aqueous solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.[11][12][13]

  • Poor permeability: The compound may not efficiently cross the intestinal membrane to enter systemic circulation.[8]

  • First-pass metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.

  • Efflux by transporters: The compound may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein.

Q3: How can I assess the bioavailability of my Tyk2 inhibitor in vivo?

A3: A standard approach is to conduct a pharmacokinetic (PK) study in a relevant animal model (e.g., mice or rats). This typically involves administering the compound via both intravenous (IV) and oral (PO) routes and measuring plasma concentrations over time. The absolute oral bioavailability (F%) is then calculated as:

F(%) = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100

Where AUC is the area under the plasma concentration-time curve.

Troubleshooting Guide: Improving In Vivo Bioavailability

If you are observing low or inconsistent in vivo efficacy with this compound or a similar compound, poor bioavailability may be the underlying cause. The following troubleshooting steps can help you address this issue.

Step 1: Physicochemical Characterization

Before proceeding to in vivo studies, ensure you have thoroughly characterized the physicochemical properties of your compound.

ParameterImportanceRecommended Action
Solubility Determines dissolution rate in the GI tract.Determine the aqueous solubility at different pH values (e.g., pH 2, 4.5, 6.8) to mimic the GI environment.
Permeability Predicts absorption across the intestinal wall.Use in vitro models like Caco-2 or PAMPA assays to assess permeability.
LogP/LogD Indicates lipophilicity, which affects both solubility and permeability.Measure the LogP or LogD at physiological pH.
Solid-state properties Polymorphism and crystallinity can impact solubility and dissolution.Characterize the solid form using techniques like XRPD and DSC.
Step 2: Formulation Strategies

For compounds with low solubility, improving the formulation is a critical step. Improper formulation can significantly alter pharmacokinetics and compromise safety and efficacy.[9]

StrategyDescriptionWhen to Use
Co-solvents Using a mixture of solvents to increase drug solubility in the dosing vehicle.For preclinical studies, vehicles like PEG400, Solutol HS 15, or Tween 80 in combination with saline or water can be effective.
Solid Dispersions Dispersing the drug in a polymer matrix to create an amorphous solid, which has higher solubility than the crystalline form.[11][12]For compounds with very low aqueous solubility. Can be prepared by spray-drying or hot-melt extrusion.
Lipid-Based Formulations Dissolving the drug in oils, surfactants, or lipids to form solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).[11][12]For lipophilic compounds (high LogP). SEDDS can improve solubility and absorption.
Particle Size Reduction Increasing the surface area of the drug particles to enhance dissolution rate.[11][12]Techniques include micronization and nanomilling to produce nanosuspensions.[13]
Complexation Using agents like cyclodextrins to form inclusion complexes that increase the aqueous solubility of the drug.[11][12]Effective for a wide range of poorly soluble molecules.
Step 3: Structural Modification (Lead Optimization)

If formulation strategies are insufficient, structural modifications to the inhibitor may be necessary. This is a common strategy in drug discovery to improve pharmacokinetic properties.

StrategyDescriptionExample
Scaffold Hopping Replacing the core chemical structure with a different scaffold that maintains target binding but has better ADME properties.[14]This can lead to improved solubility and oral bioavailability.[14]
Modulating Polarity Reducing the number of hydrogen bond donors or introducing polar groups can optimize the balance between solubility and permeability.[8]A study on a TYK2 degrader found that reducing hydrogen bond donors was a key strategy to improve poor oral bioavailability attributed to low permeability.[8]
Allosteric Inhibition Designing inhibitors that bind to allosteric sites, such as the pseudokinase (JH2) domain of TYK2, can lead to improved selectivity and physicochemical properties.[7][14][15]The approved TYK2 inhibitor, deucravacitinib, is an allosteric inhibitor with favorable pharmacokinetic properties.[16][17]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Mice
  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Formulation:

    • IV Formulation: Dissolve this compound in a vehicle such as 20% Solutol HS 15 in saline to a final concentration of 1 mg/mL.

    • PO Formulation: Prepare a suspension of this compound in a vehicle such as 0.5% methylcellulose with 0.1% Tween 80 in water to a final concentration of 2 mg/mL.

  • Dosing:

    • IV Administration: Administer a single dose of 3 mg/kg via the tail vein.

    • PO Administration: Administer a single dose of 10 mg/kg by oral gavage.

  • Blood Sampling: Collect blood samples (e.g., via retro-orbital bleeding or tail snip) at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate parameters such as AUC, Cmax, Tmax, half-life (t1/2), clearance (CL), and volume of distribution (Vd). Calculate oral bioavailability (F%) as described in the FAQs.

Protocol 2: In Vivo Pharmacodynamic (PD) Assay - Inhibition of IL-12 Induced IFNγ
  • Animal Model: Male C57BL/6 mice.

  • Dosing: Administer this compound or vehicle orally at various doses (e.g., 10, 30, 100 mg/kg).

  • Cytokine Challenge: One hour after compound administration, challenge the mice with an intraperitoneal (IP) injection of recombinant murine IL-12 (e.g., 1 µ g/mouse ).

  • Blood Sampling: Four hours after the IL-12 challenge, collect blood and prepare serum.

  • Analysis: Measure the concentration of IFNγ in the serum using a commercially available ELISA kit.

  • Data Analysis: Calculate the percent inhibition of IFNγ production for each dose group compared to the vehicle-treated group.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

AssaySpeciesIC50 / KiSelectivity vs. JAK1/2/3Reference
Tyk2 Binding Assay HumanKi = 0.51 nM90x vs JAK1, 43x vs JAK2, 13x vs JAK3[1]
IL-12 induced pSTAT4 Human PBMCIC50 = 0.10 µM-[1]
GM-CSF induced pSTAT5 (JAK2) Human PBMCIC50 = 4.1 µM-[1]
IL-2 induced pSTAT5 (JAK1/3) Human PBMCIC50 = 0.25 µM-[1]
IL-12 induced IFNγ Human Whole BloodIC50 = 2.7 µM-[1]
IL-12 induced IFNγ Mouse Whole BloodIC50 = 7.0 µM-[1]

Table 2: Pharmacokinetic Parameters of this compound

SpeciesRouteDose (mg/kg)t1/2 (h)CL (mL/min/kg)Vd (L/kg)F (%)Reference
Mouse (C57Bl/6) IV31.8281.2-[1]
Mouse (C57Bl/6) PO10--->90[1]
Rat (Sprague-Dawley) IV31.6271.9-[1]
Rat (Sprague-Dawley) PO10---32[1]

Visualizations

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokines (IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding TYK2 TYK2 Receptor->TYK2 2. Receptor Dimerization & Activation JAK2 JAK2 Receptor->JAK2 TYK2->JAK2 3. Trans-phosphorylation STAT STAT (e.g., STAT4) TYK2->STAT 4. STAT Recruitment & Phosphorylation JAK2->STAT pSTAT pSTAT (Dimer) STAT->pSTAT 5. Dimerization Gene Gene Transcription (Inflammatory Response) pSTAT->Gene 6. Nuclear Translocation Tyk2_IN_12 This compound Tyk2_IN_12->TYK2 Inhibition

Caption: The TYK2 signaling pathway and the mechanism of inhibition by this compound.

Bioavailability_Workflow start Start: Low In Vivo Efficacy Observed check_pk Is Bioavailability Data Available? start->check_pk conduct_pk Conduct PK Study (IV vs. PO) check_pk->conduct_pk No eval_pk Evaluate Bioavailability (F%) check_pk->eval_pk Yes conduct_pk->eval_pk formulation Optimize Formulation (Solubility, Vehicle) eval_pk->formulation F% is Low end_good Proceed with Efficacy Studies eval_pk->end_good F% is Adequate retest_pk Re-evaluate PK with New Formulation formulation->retest_pk retest_pk->eval_pk Iterate structural_mod Consider Structural Modification (Lead Optimization) retest_pk->structural_mod Improvement Insufficient end_bad Re-design Compound structural_mod->end_bad

Caption: Troubleshooting workflow for addressing poor in vivo bioavailability.

References

Interpreting unexpected results with Tyk2-IN-12

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tyk2-IN-12. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental results and provide guidance on the effective use of this potent and selective Tyrosine Kinase 2 (Tyk2) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, orally active, and selective ATP-competitive inhibitor of Tyrosine Kinase 2 (Tyk2).[1] Tyk2 is an intracellular enzyme belonging to the Janus kinase (JAK) family that is essential for the signal transduction of key cytokines involved in immune and inflammatory responses, such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[2][3][4] By binding to the ATP pocket of Tyk2, this compound blocks its kinase activity, thereby preventing the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, which ultimately inhibits the expression of inflammatory genes.

Q2: I am not observing the expected level of inhibition in my IL-12 or IL-23 pathway assay. What are some possible reasons?

A2: Several factors could contribute to lower-than-expected efficacy:

  • Inhibitor Concentration: Ensure the concentration of this compound is appropriate for your specific assay. While the Ki is very low (0.51 nM), the cellular IC50 for inhibiting IL-12 induced phospho-STAT4 is 0.10 µM, and for inhibiting IL-12 induced IFNγ in whole blood, it is 2.7 µM (human) and 7.0 µM (mouse).[1] Cellular and whole-blood assays require higher concentrations than biochemical assays.

  • Species Differences: Tyk2's role can differ between species. For instance, Tyk2 is essential for Type I IFN signaling in human cells, whereas in murine cells, its role is partially redundant, and signaling is reduced but not completely absent.[5] This could translate to different sensitivities in your experimental models.

  • Cell Type Specificity: The signaling pathway's dependence on Tyk2 can vary between cell types. The expression levels of Tyk2, its associated receptor subunits (e.g., IL-12Rβ1, IL-23R), and other JAK kinases can influence the outcome.

  • Compound Stability: Verify the integrity and solubility of your this compound stock. Improper storage or handling can lead to degradation.

Q3: My experiment shows inhibition of a pathway I expected to be Tyk2-independent, such as one mediated by JAK1 or JAK2. Is this an off-target effect?

A3: Yes, this is likely due to off-target inhibition, especially at higher concentrations. While this compound is selective for Tyk2, it is not absolutely specific. Its selectivity is approximately 90-fold over JAK1, 43-fold over JAK2, and 13-fold over JAK3.[1] Therefore, if you are using high micromolar concentrations, you may observe inhibition of pathways predominantly mediated by other JAKs. For example, this compound has been shown to block GM-CSF-induced phospho-STAT5 (a JAK2-mediated process) with an IC50 of 4.1 µM.[1]

Q4: I'm observing significant cell toxicity or apoptosis after treatment with this compound. Is this expected?

A4: High concentrations of any small molecule inhibitor can lead to off-target effects and cellular toxicity.[6] While this compound shows excellent selectivity against a panel of cytochrome P450 enzymes and hERG (IC50 > 30 µM), cell health can be compromised for various reasons.[1] Consider the following:

  • Concentration: Perform a dose-response curve to determine the optimal concentration that inhibits the target without causing excessive toxicity in your specific cell line.

  • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance level of your cells (typically <0.1%).

  • Biological Dependence: In some specific cellular contexts, the Tyk2 signaling pathway may be essential for survival, and its inhibition could lead to apoptosis.

Troubleshooting Guides

Issue 1: Inconsistent Results Between In Vitro and In Vivo Models
  • Problem: this compound is effective in my cell-based assay but shows limited efficacy in my animal model.

  • Troubleshooting Steps:

    • Pharmacokinetics (PK): Review the PK profile of this compound. The compound shows moderate to good oral absorption but also has moderate clearance.[1] The dosing regimen (dose, frequency) may need to be optimized to maintain sufficient plasma concentration to engage the target in the tissue of interest.

    • Route of Administration: The provided data uses both intravenous (IV) and oral (PO) administration.[1] Ensure your chosen route is appropriate for achieving the desired exposure.

    • Metabolism: The inhibitor may be metabolized differently in vivo, leading to lower active concentrations at the target site.

    • Biological Complexity: The in vivo microenvironment is far more complex. Redundant signaling pathways or compensatory mechanisms may be activated in an animal model that are not present in a simplified in vitro system.

Issue 2: Variable Inhibition Across Different Cytokine Pathways
  • Problem: The inhibitor potently blocks IL-23 signaling but is less effective against Type I IFN signaling.

  • Troubleshooting Steps:

    • JAK Partnering: Cytokine receptors utilize different pairs of JAKs. Type I IFN receptors pair Tyk2 with JAK1, while IL-23 receptors pair Tyk2 with JAK2.[7][8] The relative contribution of each JAK partner to the overall signal can differ. If a pathway has a stronger reliance on the partner kinase (e.g., JAK1 for IFN signaling), a Tyk2-selective inhibitor may be less effective than a dual inhibitor.

    • Downstream Endpoint: The IC50 can shift depending on the measured endpoint. Inhibition of proximal events like STAT phosphorylation often requires lower concentrations than inhibition of more distal events like cytokine production or cell proliferation.[9]

    • Perform a Selectivity Profile: Test the inhibitor against a panel of cytokine stimulations known to activate different JAK combinations in your experimental system to confirm its selectivity profile.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

Parameter Target/Pathway Value Species Assay Type Reference
Ki Tyk2 0.51 nM N/A Biochemical [1]
IC50 IL-12 induced p-STAT4 0.10 µM Human PBMC [1]
IC50 IL-12 induced IFNγ 2.7 µM Human Whole Blood [1]
IC50 IL-12 induced IFNγ 7.0 µM Mouse Whole Blood [1]
IC50 GM-CSF induced p-STAT5 4.1 µM Human PBMC [1]

| IC50 | IL-2 induced p-STAT5 | 0.25 µM | Human | PBMC |[1] |

Table 2: Kinase Selectivity Profile of this compound

Kinase Selectivity (Fold vs. Tyk2) Note Reference
Tyk2 1 Target Kinase [1]
JAK1 90 Off-target [1]
JAK2 43 Off-target [1]

| JAK3 | 13 | Off-target |[1] |

Experimental Protocols

Key Experiment: Cell-Based Phospho-STAT4 (p-STAT4) Inhibition Assay

This protocol is designed to measure the potency of this compound in inhibiting the IL-12 signaling pathway in human Peripheral Blood Mononuclear Cells (PBMCs).

1. Materials:

  • Human PBMCs, isolated via Ficoll-Paque density gradient centrifugation.

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS).

  • Recombinant Human IL-12.

  • This compound (stock solution in DMSO).

  • Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™).

  • Phospho-specific antibody (e.g., anti-p-STAT4 (pY693)).

  • Flow cytometer.

2. Methodology:

  • Cell Plating: Plate freshly isolated PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.

  • Inhibitor Pre-incubation: Prepare serial dilutions of this compound in culture medium. Add the inhibitor to the cells and pre-incubate for 1-2 hours at 37°C. Include a DMSO vehicle control.

  • Cytokine Stimulation: Add recombinant human IL-12 to a final concentration of 10 ng/mL. Incubate for 15-30 minutes at 37°C. Include an unstimulated control.

  • Fixation: Stop the stimulation by adding Fixation Buffer directly to the wells. Incubate for 20 minutes at room temperature.

  • Permeabilization & Staining: Wash the cells and resuspend in Permeabilization Buffer. Add the fluorescently-labeled anti-p-STAT4 antibody and incubate for 30-60 minutes in the dark.

  • Data Acquisition: Wash the cells and acquire data on a flow cytometer.

  • Analysis: Gate on the lymphocyte population and quantify the median fluorescence intensity (MFI) of p-STAT4. Plot the percent inhibition relative to the vehicle control against the log of the inhibitor concentration to determine the IC50 value.

Visualizations

Caption: Canonical Tyk2 signaling pathways and the inhibitory action of this compound.

Troubleshooting_Workflow start Unexpected Result Observed q1 Is the expected pathway (e.g., IL-12) NOT inhibited? start->q1 q2 Is an unexpected pathway (e.g., IL-6) inhibited? q1->q2 No sol1 Check: 1. Inhibitor concentration (dose-response) 2. Compound stability/solubility 3. Species/cell type differences q1->sol1 Yes q3 Is cell toxicity observed? q2->q3 No sol2 Hypothesis: Off-target inhibition Action: Lower concentration Confirm with selectivity panel q2->sol2 Yes sol3 Check: 1. High concentration effects 2. Solvent toxicity 3. Perform dose-response for viability q3->sol3 Yes end Refine Experimental Design q3->end No sol1->end sol2->end sol3->end

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

Tyk2-IN-12 degradation and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, degradation, and proper storage of Tyk2-IN-12. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for solid this compound?

Solid this compound should be stored in a tightly sealed container, away from moisture. For long-term storage, it is recommended to keep it at -20°C.

2. How should I store stock solutions of this compound?

Stock solutions of this compound should be prepared and aliquoted to avoid repeated freeze-thaw cycles. Store these aliquots in tightly sealed vials. For short-term storage (up to one month), -20°C is suitable. For long-term storage (up to six months), -80°C is recommended.[1]

3. Is this compound sensitive to light?

4. What is the recommended solvent for preparing this compound stock solutions?

This compound is soluble in DMSO.[2] For cell-based assays, ensure the final concentration of DMSO is compatible with your experimental system and does not cause cellular toxicity.

5. How can I assess the stability of this compound in my experimental buffer?

To assess the stability of this compound in a specific buffer, you can perform a time-course experiment. Incubate the compound in your buffer at the experimental temperature for different durations. At each time point, analyze the sample by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of intact this compound remaining.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or lower than expected activity of this compound in experiments. 1. Degradation of the compound: Improper storage of the solid compound or stock solutions can lead to degradation. 2. Multiple freeze-thaw cycles: Repeated freezing and thawing of stock solutions can cause the compound to degrade. 3. Instability in experimental media: The compound may not be stable in the specific buffer, pH, or temperature used for the experiment.1. Verify storage conditions: Ensure the solid compound and stock solutions are stored according to the recommendations (see FAQs). 2. Use fresh aliquots: Prepare single-use aliquots of the stock solution to avoid freeze-thaw cycles. 3. Perform a stability check: Assess the stability of this compound in your experimental buffer (see FAQs). Consider preparing fresh solutions for each experiment.
Precipitation of this compound in aqueous solutions. Low aqueous solubility: this compound, like many small molecule inhibitors, has limited solubility in aqueous buffers.1. Optimize solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but does not exceed the tolerance of your experimental system. 2. Sonication: Briefly sonicate the solution to aid in dissolution. 3. Warm the solution: Gently warm the solution to aid dissolution, but be cautious of potential temperature-induced degradation.
Variability in results between different batches of this compound. Differences in purity or formulation: The purity of the compound can vary between batches or suppliers.1. Obtain a certificate of analysis (CoA): Always request a CoA from the supplier to verify the purity and identity of the compound. 2. Perform quality control: If possible, perform an in-house quality control check, such as HPLC or mass spectrometry, to confirm the identity and purity of the compound.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSpecial Conditions
Solid-20°CLong-termTightly sealed, away from moisture
Stock Solution-20°CUp to 1 monthTightly sealed, single-use aliquots
Stock Solution-80°CUp to 6 monthsTightly sealed, single-use aliquots

Data sourced from MedChemExpress product information.[1]

Experimental Protocols

Protocol: General Procedure for Forced Degradation Study of this compound

This protocol provides a general framework for assessing the stability of this compound under various stress conditions. Specific parameters may need to be optimized for your laboratory and analytical instrumentation.

Objective: To evaluate the stability of this compound under stress conditions (acidic, alkaline, oxidative, and photolytic) and to identify potential degradation products.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable detector (e.g., UV-Vis or PDA)

  • LC-MS/MS system for identification of degradation products

  • pH meter

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration.

  • Acidic Degradation:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Alkaline Degradation:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acidic degradation, neutralizing the samples with 0.1 M HCl.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Incubate the mixture at room temperature for a defined period, taking samples at various time points.

    • Dilute the samples with mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound in a transparent container to a light source within a photostability chamber.

    • Simultaneously, keep a control sample in the dark.

    • Monitor the samples at various time intervals and analyze by HPLC.

  • HPLC Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Quantify the peak area of the intact this compound and any new peaks corresponding to degradation products.

    • Calculate the percentage of degradation.

  • LC-MS/MS Analysis (for identification of degradation products):

    • Analyze the stressed samples using an LC-MS/MS system to determine the mass-to-charge ratio (m/z) of the degradation products and to propose their structures based on fragmentation patterns.

Visualizations

Tyk2_Signaling_Pathway cluster_receptor Cytokine Receptor cluster_jak_stat Intracellular Signaling cluster_nucleus Nuclear Events Cytokine IL-12 / IL-23 Receptor Receptor Subunits Cytokine->Receptor Binding Tyk2 Tyk2 Receptor->Tyk2 Activation JAK2 JAK2 Receptor->JAK2 Activation STAT STAT Tyk2->STAT Phosphorylation JAK2->STAT Phosphorylation pSTAT pSTAT Nucleus Nucleus pSTAT->Nucleus Dimerization & Translocation Gene Gene Transcription Nucleus->Gene Modulation Tyk2_IN_12 This compound Tyk2_IN_12->Tyk2 Inhibition

Caption: IL-12/IL-23 signaling pathway mediated by Tyk2 and its inhibition by this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Stock Prepare this compound Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Light) Stock->Stress HPLC HPLC Analysis (Quantify Degradation) Stress->HPLC LCMS LC-MS/MS Analysis (Identify Degradation Products) Stress->LCMS Data Data Interpretation (Assess Stability Profile) HPLC->Data LCMS->Data

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Storage Verify Storage Conditions (-20°C solid, -80°C solution) Start->Check_Storage Check_Handling Review Handling Procedures (Aliquotting, Freeze-Thaw) Check_Storage->Check_Handling [Correct] Solution_Storage Use Freshly Prepared or Properly Stored Compound Check_Storage->Solution_Storage [Incorrect] Check_Solubility Assess Solubility in Media Check_Handling->Check_Solubility [Correct] Solution_Handling Prepare Fresh Aliquots for Each Experiment Check_Handling->Solution_Handling [Incorrect] Solution_Solubility Optimize Solvent Concentration or Use Sonication Check_Solubility->Solution_Solubility [Inadequate] End Consistent Results Check_Solubility->End [Adequate] Solution_Storage->Check_Handling Solution_Handling->Check_Solubility Solution_Solubility->End

Caption: Troubleshooting logic for inconsistent experimental results with this compound.

References

Minimizing variability in Tyk2-IN-12 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tyk2-IN-12. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability in experimental results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key performance data to ensure the consistency and reliability of your work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments with this compound.

Question 1: How should I properly store and handle this compound to ensure its stability and activity?

Answer: Proper handling and storage are critical for maintaining the integrity of this compound.

  • Storage: The solid compound should be stored at –20°C. For long-term storage, –80°C is recommended.

  • Solubility: this compound is soluble in DMSO (e.g., 10 mM in DMSO).[1]

  • Stock Solutions: Prepare a high-concentration stock solution in anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at –80°C.

  • Working Solutions: When preparing working solutions, thaw the stock aliquot completely and bring it to room temperature before opening to prevent water condensation. Dilute the stock solution in your assay buffer or cell culture medium immediately before use. Be aware that the final DMSO concentration in your assay should be kept low (typically ≤0.1%) and consistent across all wells to avoid solvent-induced artifacts.[2]

Question 2: Why am I observing high variability in my IC50 values for this compound between experiments?

Answer: Variability in IC50 values can stem from several sources. Consider the following factors:

  • Cell-Based Assay Conditions:

    • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered signaling responses.

    • Cell Density: Ensure consistent cell seeding density, as this can affect cytokine responses and compound efficacy.

    • Serum Concentration: Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration. If possible, reduce serum concentration during the inhibitor treatment period or use a consistent batch of FBS.

  • Biochemical Assay Conditions:

    • ATP Concentration: In kinase assays, the IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration. Use an ATP concentration that is close to the Michaelis constant (Km) for Tyk2 to obtain more physiologically relevant and consistent IC50 values.[3]

    • Reagent Purity: Ensure the purity of the Tyk2 enzyme and substrate. Impurities can affect reaction kinetics.[2]

  • General Practices:

    • Compound Dilution: Perform serial dilutions carefully. Small pipetting errors at high concentrations can be magnified in subsequent dilutions.

    • Incubation Times: Use precise and consistent incubation times for cytokine stimulation and inhibitor treatment.

    • Controls: Always include positive and negative controls in your experiments to monitor assay performance.[4]

Question 3: My results suggest potential off-target effects. How can I verify the selectivity of this compound in my experimental system?

Answer: While this compound is a selective inhibitor, verifying its specificity in your system is good practice.

  • Consult Selectivity Data: this compound shows significant selectivity for Tyk2 over other JAK family kinases.[5] Refer to the provided selectivity data tables.

  • Use Control Compounds: Compare the effects of this compound with other JAK inhibitors that have different selectivity profiles (e.g., a pan-JAK inhibitor or a JAK1/2-selective inhibitor).[6]

  • Test Different Signaling Pathways: Tyk2 primarily mediates signaling for IL-12, IL-23, and Type I IFNs.[7][8][9][10][11] Assess the effect of this compound on pathways known to be Tyk2-independent. For example, signaling pathways activated by cytokines like EPO, which primarily use JAK2 homodimers, should be significantly less affected.[12]

  • Rescue Experiments: If you are using a cell line, a potential advanced control is to test the inhibitor in a Tyk2-knockout or knockdown version of your cells. The inhibitor should have a minimal effect in the absence of its target.

Question 4: this compound shows potent activity in my biochemical assay, but its potency is much lower in my cell-based assay. What could be the cause?

Answer: A discrepancy between biochemical and cellular potency is a common challenge. Several factors can contribute to this:

  • Cell Permeability: The compound may have poor permeability across the cell membrane.

  • Protein Binding: this compound can bind to proteins in the cell culture medium (e.g., albumin in FBS) or intracellular proteins, reducing the free concentration available to engage with Tyk2.

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cytoplasm.

  • Compound Stability: The inhibitor may be unstable in the aqueous environment of cell culture medium over the duration of the experiment.

  • High Intracellular ATP: The concentration of ATP inside a cell (millimolar range) is much higher than that typically used in biochemical assays (micromolar range). For an ATP-competitive inhibitor, this will result in a rightward shift of the IC50 value (lower potency).

To troubleshoot, you can try to optimize the assay duration, reduce serum levels during treatment, or use cell lines with known expression levels of efflux pumps.

Quantitative Data

The following tables summarize the inhibitory activity and selectivity of this compound.

Table 1: Inhibitory Potency of this compound

Assay TypeTarget/StimulusMeasured EndpointSpeciesIC50 / KiReference
Biochemical AssayTyk2--0.51 nM (Ki)[5]
Whole Blood AssayIL-12IFNγ ProductionHuman2.7 µM[5]
Whole Blood AssayIL-12IFNγ ProductionMouse7.0 µM[5]
PBMC AssayIL-12pSTAT4Human0.10 µM[5]

Table 2: Kinase Selectivity Profile of this compound

KinaseCell-Based Assay StimulusMeasured EndpointSelectivity Fold vs. Tyk2Reference
JAK1IL-2pSTAT590-fold[5]
JAK2GM-CSFpSTAT543-fold[5]
JAK3--13-fold[5]
hERG-->30 µM (IC50)[5]
CYP450 Panel-->30 µM (IC50)[5]

Visualizations and Workflows

Tyk2 Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is critical for immunity. Tyrosine kinase 2 (Tyk2) is an intracellular enzyme that associates with cytokine receptors and is essential for signaling downstream of IL-12, IL-23, and Type I interferons.[7][9][10][11][13] Upon cytokine binding, Tyk2 and a partner JAK (e.g., JAK2) are activated, phosphorylate STAT proteins, which then dimerize, translocate to the nucleus, and regulate gene transcription.[8][13]

Tyk2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor IL-12Rβ1 / IFNAR1 IL-12Rβ2 / IL-23R / IFNAR2 Tyk2 Tyk2 Receptor->Tyk2 2. Activation JAK2 JAK2 Receptor->JAK2 STAT_inactive STAT Tyk2->STAT_inactive 3. Phosphorylation JAK2->STAT_inactive STAT_p pSTAT STAT_inactive->STAT_p STAT_dimer pSTAT Dimer STAT_p->STAT_dimer 4. Dimerization Transcription Gene Transcription (e.g., IFN-γ) STAT_dimer->Transcription 5. Nuclear Translocation Tyk2_IN_12 This compound Tyk2_IN_12->Tyk2 Inhibition Cytokine Cytokine (e.g., IL-12, IL-23, IFNα) Cytokine->Receptor:R1 1. Binding

Caption: IL-12/IL-23/IFN signaling pathway via Tyk2/JAK2 and subsequent inhibition by this compound.

General Experimental Workflow

Following a standardized workflow is essential for minimizing variability. This diagram outlines the key steps for a typical cell-based assay to measure the effect of this compound on cytokine-induced STAT phosphorylation.

Experimental_Workflow A 1. Cell Culture & Plating (e.g., PBMCs) - Ensure consistent cell density B 2. Pre-incubation with this compound - Prepare fresh serial dilutions - Include Vehicle (DMSO) control A->B C 3. Cytokine Stimulation (e.g., IL-12) - Add stimulus for a defined period B->C D 4. Cell Lysis - Stop reaction and lyse cells - Add phosphatase inhibitors C->D E 5. Detection & Analysis - e.g., Western Blot, ELISA, MSD - Measure pSTAT / Total STAT D->E F 6. Data Processing - Normalize pSTAT to Total STAT - Calculate IC50 values E->F

Caption: Standardized workflow for a cell-based STAT phosphorylation assay using this compound.

Troubleshooting Decision Tree

When faced with inconsistent or unexpected results, this logical guide can help diagnose the potential source of the problem.

Troubleshooting_Tree Start Inconsistent Results (e.g., High IC50 Variability) Q1 Are controls (positive/negative) behaving as expected? Start->Q1 Check_Reagents Problem with Assay System. - Check cell health/passage - Verify cytokine/enzyme activity - Prepare fresh buffers/reagents Q1->Check_Reagents No Q2 Is the variability seen in biochemical or cellular assays? Q1->Q2 Yes A1_Yes Yes A1_No No Biochem_Issues Check Biochemical Assay Parameters: - ATP concentration (use Km) - Enzyme/substrate concentration - this compound stock integrity Q2->Biochem_Issues Biochemical Cell_Issues Check Cellular Assay Parameters: - Cell density and passage number - Serum concentration and batch - Final DMSO concentration Q2->Cell_Issues Cellular A2_Biochem Biochemical A2_Cell Cellular

Caption: A decision tree to troubleshoot sources of variability in this compound experiments.

Key Experimental Protocol: IL-12 Induced STAT4 Phosphorylation in Human PBMCs

This protocol provides a framework for a common cellular assay to determine the potency of this compound.

1. Materials and Reagents:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium + 10% FBS

  • Recombinant Human IL-12

  • This compound

  • DMSO (Anhydrous)

  • Lysis Buffer (containing protease and phosphatase inhibitors)

  • Assay reagents for detection (e.g., antibodies for Western Blot: anti-pSTAT4, anti-STAT4, anti-GAPDH)

2. Cell Preparation:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells and resuspend in RPMI + 10% FBS.

  • Count the cells and adjust the density to 2 x 10^6 cells/mL.

  • Plate 1 x 10^6 cells per well in a 96-well plate.

3. Compound Treatment:

  • Prepare a 10 mM stock of this compound in DMSO.

  • Perform serial dilutions of the stock solution in serum-free RPMI to get 2X final concentrations. Include a DMSO-only vehicle control.

  • Add the diluted compound or vehicle to the cells and pre-incubate for 1 hour at 37°C, 5% CO2.

4. Cytokine Stimulation:

  • Prepare a 2X working solution of IL-12 in serum-free RPMI (final concentration typically 10-20 ng/mL).

  • Add the IL-12 solution to the wells. Include an unstimulated control well (medium only).

  • Incubate for 15-30 minutes at 37°C, 5% CO2. This time may need optimization.

5. Cell Lysis:

  • Centrifuge the plate to pellet the cells.

  • Aspirate the supernatant carefully.

  • Add 50-100 µL of ice-cold lysis buffer to each well.

  • Incubate on ice for 10-20 minutes with gentle agitation.

  • Collect the lysate for downstream analysis.

6. Detection and Analysis (Example: Western Blot):

  • Determine the protein concentration of each lysate using a BCA assay.

  • Load equal amounts of protein onto an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against pSTAT4 (Tyr693) and total STAT4. A loading control like GAPDH or β-actin should also be used.

  • Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.

  • Quantify band intensities using densitometry software. Normalize the pSTAT4 signal to the total STAT4 signal. Plot the normalized data against the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

References

Troubleshooting Tyk2-IN-12 efficacy in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tyk2-IN-12. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on using this compound effectively in cell culture experiments. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key performance data to ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family.[1][2] Tyk2 is an intracellular enzyme that plays a crucial role in the signaling pathways of several key cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons.[2][3][4] By inhibiting the catalytic activity of Tyk2, this compound blocks the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, thereby interrupting the signaling cascade that leads to inflammatory gene expression.[2][5]

Q2: What is the direct downstream effect of this compound treatment in a relevant cell system?

A2: In a cell system stimulated with a Tyk2-dependent cytokine like IL-12, the primary downstream effect of this compound is the inhibition of STAT protein phosphorylation.[1] Specifically, for IL-12 signaling, this compound will block the phosphorylation of STAT4.[5][6] This can be readily measured by techniques such as Western blotting or flow cytometry using phospho-specific STAT4 antibodies.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO (e.g., up to 10 mM).[7] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO, for example, 10 mM. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock into your cell culture medium. Ensure the final concentration of DMSO in your experiment is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final DMSO concentration) should always be included in your experiments.

Q4: What are the recommended working concentrations for cell culture experiments?

A4: The optimal working concentration depends on the cell type and the specific experimental endpoint. Based on available data, a good starting point for inhibiting IL-12-induced STAT4 phosphorylation in human peripheral blood mononuclear cells (PBMCs) is around 0.10 µM (100 nM).[1] A dose-response experiment ranging from 10 nM to 1 µM is recommended to determine the optimal IC50 in your specific cell system.

Q5: Which cell lines or primary cells are most suitable for studying this compound efficacy?

A5: Cell types that express the Tyk2 protein and the relevant cytokine receptors (e.g., IL-12R, IL-23R, IFNAR) are suitable.[2][8] This includes a wide range of immune cells. Human PBMCs, natural killer (NK) cells (like the NK-92 cell line), and various T-cell subsets are excellent model systems for studying IL-12 or IL-23 signaling pathways.[1][6][9] It is crucial to confirm Tyk2 expression in your chosen cell line before starting experiments.[10]

Performance and Specificity Data

The following tables summarize the quantitative data regarding the potency and selectivity of this compound.

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetKᵢ (nM)Selectivity vs. Tyk2 (Fold)
Tyk2 0.51 1
JAK145.990
JAK221.943
JAK36.6313
Data sourced from MedChemExpress.[1]

Table 2: Cell-Based Activity of this compound

Assay DescriptionCell TypeIC₅₀ (µM)
IL-12 induced pSTAT4 blockadeHuman PBMC0.10
IL-12 induced IFNγ inhibitionHuman Whole Blood2.7
IL-12 induced IFNγ inhibitionMouse Whole Blood7.0
GM-CSF induced pSTAT5 blockadeHuman PBMC4.1
IL-2 induced pSTAT5 blockadeHuman PBMC0.25
Data sourced from MedChemExpress.[1]

Signaling Pathway Visualization

The diagram below illustrates the IL-12 signaling pathway and the specific point of intervention for this compound.

Tyk2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-12 IL-12 IL-12R IL-12 Receptor (IL-12Rβ1/IL-12Rβ2) Tyk2 Tyk2 IL-12R->Tyk2 Activates JAK2 JAK2 IL-12R->JAK2 Activates STAT4 STAT4 Tyk2->STAT4 Phosphorylates JAK2->STAT4 Phosphorylates STAT4_dimer STAT4 Dimer DNA IFN-γ Gene STAT4_dimer->DNA Translocates & Binds DNA pSTAT4 pSTAT4 pSTAT4->STAT4_dimer Dimerizes Tyk2_IN_12 This compound Tyk2_IN_12->Tyk2 Inhibits Transcription Transcription DNA->Transcription

Diagram 1: IL-12/Tyk2 signaling pathway and inhibition by this compound.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound in cell culture.

Problem: I am not observing the expected inhibition of STAT4 phosphorylation after IL-12 stimulation.

Q: My Western blot shows no decrease in phosphorylated STAT4 (pSTAT4) levels in this compound treated cells compared to the vehicle control. What are the possible causes and how can I fix this?

A: This is a common issue that can be resolved by systematically checking several key experimental steps. Follow the workflow below to diagnose the problem.

Troubleshooting_Workflow start START: No pSTAT4 Inhibition Observed check_inhibitor Is inhibitor stock prepared & stored correctly? start->check_inhibitor check_concentration Is the working concentration in the optimal range? check_inhibitor->check_concentration Yes solve_inhibitor ACTION: Prepare fresh stock from powder. Aliquot for single use. Store at -80°C. check_inhibitor->solve_inhibitor No check_cells Does the cell line express functional Tyk2? check_concentration->check_cells Yes solve_concentration ACTION: Perform a dose-response (e.g., 10 nM - 10 µM) to find the IC50. check_concentration->solve_concentration No check_stimulation Is IL-12 stimulation effective? check_cells->check_stimulation Yes solve_cells ACTION: Confirm Tyk2 mRNA/protein expression (qPCR/WB). Use a positive control cell line. check_cells->solve_cells No check_protocol Are incubation times (pre-treatment & stim) correct? check_stimulation->check_protocol Yes solve_stimulation ACTION: Check IL-12 activity. Titrate IL-12 concentration. Confirm pSTAT4 in 'stim only' control. check_stimulation->solve_stimulation No check_wb Is the Western Blot protocol optimized? check_protocol->check_wb Yes solve_protocol ACTION: Pre-incubate with inhibitor (e.g., 1-2 hours). Optimize stimulation time (e.g., 15-30 min). check_protocol->solve_protocol No solve_wb ACTION: Use phosphatase inhibitors. Use 5% BSA for blocking. Validate pSTAT4 antibody. check_wb->solve_wb No end_contact Problem Persists: Contact Technical Support check_wb->end_contact Yes, still no effect end_ok Problem Resolved solve_inhibitor->end_ok solve_concentration->end_ok solve_cells->end_contact solve_stimulation->end_ok solve_protocol->end_ok solve_wb->end_ok

Diagram 2: Troubleshooting workflow for lack of this compound efficacy.

Problem: I am observing high variability between experiments or unexpected cell toxicity.

Q: My results are inconsistent across different experimental days. What could be the cause?

A:

  • Inhibitor Stability: Ensure that working solutions of this compound are made fresh for each experiment from a frozen DMSO stock. Small molecules can be unstable in aqueous media over time.[11]

  • Cell Health and Passage Number: Use cells that are in a logarithmic growth phase and are of a consistent, low passage number. High passage numbers can lead to phenotypic drift and altered signaling responses.

  • Reagent Consistency: Use the same lot of serum, cytokines, and other key reagents to minimize variability.

Q: I am seeing a significant amount of cell death after treatment with this compound. Is this expected?

A:

  • Vehicle Toxicity: First, confirm that the final concentration of DMSO is not exceeding 0.1-0.5% and that your vehicle-only control shows no toxicity.

  • Concentration: High concentrations of kinase inhibitors can sometimes lead to off-target effects and toxicity.[12] Perform a cell viability assay (e.g., MTS or trypan blue exclusion) in parallel with your functional assay to determine if the observed effect is due to specific inhibition or general cytotoxicity at your chosen concentration.

  • Cell Line Sensitivity: Some cell lines may be more sensitive to Tyk2 inhibition if the pathway is critical for their survival.

Key Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile, complete cell culture medium

Procedure:

  • Prepare 10 mM Stock Solution:

    • Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.

    • Under sterile conditions, add the appropriate volume of DMSO to the vial to achieve a 10 mM concentration (Molecular Weight of this compound is 434.44 g/mol ).

    • Vortex thoroughly until the powder is completely dissolved.

  • Storage of Stock Solution:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw one aliquot of the 10 mM stock solution.

    • Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: To avoid precipitation, it is often best to first make an intermediate dilution in medium before the final dilution in the cell plate. Always vortex gently after each dilution step.

    • Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.

Protocol 2: Western Blot Analysis of STAT4 Phosphorylation

Materials:

  • Cells (e.g., NK-92 or human PBMCs)

  • Complete culture medium

  • This compound working solutions and vehicle control

  • Recombinant human IL-12

  • Ice-cold PBS

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking Buffer (5% w/v BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-STAT4 (Tyr693) and Rabbit anti-total-STAT4

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of lysis.

    • Allow cells to adhere or recover overnight. For suspension cells, proceed directly.

    • Starve cells if necessary (e.g., in low-serum medium for 2-4 hours) to reduce basal signaling.

    • Pre-treat the cells by adding the prepared working solutions of this compound or vehicle control. Incubate for 1-2 hours at 37°C.

  • Cytokine Stimulation:

    • Stimulate the cells by adding IL-12 to a final concentration of 10-20 ng/mL. Include an "unstimulated" control.

    • Incubate for the optimal stimulation time (typically 15-30 minutes for STAT phosphorylation) at 37°C.[13]

  • Cell Lysis:

    • Immediately after stimulation, place the plate on ice.

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer with inhibitors to each well.[14]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification and Sample Preparation:

    • Transfer the supernatant (lysate) to a new tube.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.[15]

  • SDS-PAGE and Western Blotting:

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: BSA is preferred over milk for phospho-antibody blotting to reduce background.

    • Incubate the membrane with the primary anti-phospho-STAT4 antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • After imaging, you can strip the membrane and re-probe with an anti-total-STAT4 antibody as a loading control.

    • Quantify band intensities to determine the ratio of pSTAT4 to total STAT4.

References

Addressing Tyk2-IN-12 vehicle control issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tyk2-IN-12. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing precipitation of this compound when I dilute my DMSO stock solution into aqueous media for my in vitro experiment. How can I prevent this?

A1: This is a common issue with hydrophobic small molecules. Here are several steps to troubleshoot and prevent precipitation:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally ≤0.5%, as higher concentrations can be cytotoxic. Some sensitive cell lines may even require concentrations below 0.1%.[1] To achieve this, you may need to prepare a more concentrated initial stock in 100% DMSO.

  • Dilution Method: When diluting, add the DMSO stock solution to your aqueous buffer or media slowly while vortexing or stirring. This gradual addition can help prevent the compound from crashing out of solution.

  • Sonication: If precipitation still occurs, brief sonication of the final working solution can help to redissolve the compound.[2]

  • Solubility Limit: Be aware of the solubility limit of this compound in aqueous solutions. If your experimental concentration is too high, precipitation is likely. You may need to perform a solubility test to determine the maximum concentration achievable in your specific medium.

  • Microscope Check: Before adding the working solution to your cells, place a drop on a microscope slide to visually check for any precipitate.[2]

Q2: What is the recommended vehicle for in vivo studies with this compound, and what are the potential issues?

A2: The choice of vehicle for in vivo studies depends on the route of administration.

  • Oral Gavage: For oral administration, a common vehicle for similar small molecules is a suspension in an aqueous solution containing a suspending agent like carboxymethylcellulose (CMC) and a surfactant like Tween 80. A typical formulation might be 0.5% CMC with 0.1% Tween 80 in water. Some studies have also used 10% DMSO in corn oil.

  • Topical Application: For psoriasis models, Tyk2 inhibitors have been formulated as a 1.5% ointment in Vaseline for topical application.[3][4][5]

  • Vehicle Control Group: It is critical to include a vehicle-only control group in your in vivo experiments. This group will receive the same vehicle formulation without this compound, allowing you to distinguish the effects of the compound from any effects of the vehicle itself.

  • Potential Issues: While specific vehicle issues for this compound are not widely documented, general concerns include:

    • Toxicity of the Vehicle: Some vehicles, especially at high concentrations or with repeated dosing, can have their own biological effects. For example, high concentrations of DMSO can be toxic. Corn oil has been shown to have some effects on physical and bacteriological parameters in mouse models of infection.

    • Compound Stability: Ensure that this compound is stable in the chosen vehicle for the duration of the experiment. It is good practice to analyze the stability of your formulation.

    • Inconsistent Dosing: For suspensions, ensure the formulation is well-mixed before each administration to provide a consistent dose.

Q3: My in vitro results with this compound are not consistent. What could be the cause?

A3: Inconsistent results can stem from several factors:

  • Compound Stability: this compound stock solutions in DMSO should be stored at -20°C for up to one month or -80°C for up to six months.[6] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[6] The stability of this compound in aqueous solutions at working concentrations may be limited, so prepare fresh dilutions for each experiment.

  • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Stressed or unhealthy cells can respond differently to treatment.

  • Assay Variability: If you are performing a multi-day assay, be mindful of the stability of the compound in the culture medium over time. It may be necessary to replenish the medium with fresh compound during the experiment.

  • Pipetting Accuracy: Ensure accurate pipetting, especially when preparing serial dilutions of the inhibitor.

Q4: I am concerned about off-target effects of this compound. What is known about its selectivity?

A4: this compound is a potent and selective Tyk2 inhibitor. However, like all small molecule inhibitors, it can have off-target effects, particularly at higher concentrations.

  • Selectivity Profile: this compound shows selectivity over other JAK family members. It is approximately 90-fold more selective for Tyk2 than for JAK1, 43-fold more selective than for JAK2, and 13-fold more selective than for JAK3.[6]

  • Kinome Scans: For a comprehensive understanding of potential off-target effects, a kinome scan can be performed to assess the binding of this compound against a large panel of kinases.[7]

  • Control Experiments: To confirm that the observed phenotype is due to Tyk2 inhibition, consider using a structurally unrelated Tyk2 inhibitor as a positive control. Additionally, rescue experiments where a constitutively active or inhibitor-resistant mutant of Tyk2 is expressed could help validate the on-target effect.

Data Summary

ParameterValueReference
Binding Affinity (Ki)
Tyk20.51 nM[6]
Inhibitory Concentration (IC50)
pSTAT4 (Human PBMC, IL-12 induced)0.10 µM[6]
pSTAT5 (Human PBMC, GM-CSF induced)4.1 µM[6]
pSTAT5 (Human PBMC, IL-2 induced)0.25 µM[6]
IFNγ (Human whole blood, IL-12 induced)2.7 µM[6]
IFNγ (Mouse whole blood, IL-12 induced)7.0 µM[6]
Selectivity (Fold vs. Tyk2)
JAK1~90x[6]
JAK2~43x[6]
JAK3~13x[6]
In Vivo Efficacy Dose-dependent reduction in ear swelling and IL-17A levels in a mouse model of psoriasis.[6]

Experimental Protocols & Methodologies

In Vitro Assay: Inhibition of STAT4 Phosphorylation in Human PBMCs

This protocol describes how to assess the potency of this compound by measuring the inhibition of IL-12-induced STAT4 phosphorylation in human peripheral blood mononuclear cells (PBMCs).

Workflow Diagram:

G cluster_0 Cell Preparation cluster_1 Inhibitor Treatment & Stimulation cluster_2 Cell Lysis & Analysis isolate_pbmcs Isolate PBMCs from whole blood wash_cells Wash and resuspend cells in RPMI isolate_pbmcs->wash_cells count_cells Count cells and adjust to desired density wash_cells->count_cells pre_incubate Pre-incubate cells with serial dilutions of this compound count_cells->pre_incubate stimulate Stimulate with recombinant human IL-12 pre_incubate->stimulate fix_perm Fix and permeabilize cells stimulate->fix_perm stain Stain with anti-pSTAT4 and cell surface markers fix_perm->stain flow_cytometry Analyze by flow cytometry stain->flow_cytometry G cluster_0 Acclimatization & Grouping cluster_1 Disease Induction & Treatment cluster_2 Endpoint Analysis acclimatize Acclimatize mice shave Shave dorsal skin acclimatize->shave group Randomize into treatment groups shave->group imiquimod Daily topical application of imiquimod cream group->imiquimod treatment Daily topical application of This compound or vehicle imiquimod->treatment pasi Daily PASI scoring treatment->pasi ear_thickness Measure ear thickness pasi->ear_thickness tissue_collection Collect skin and spleen ear_thickness->tissue_collection histology Histological analysis tissue_collection->histology cytokine Cytokine analysis histology->cytokine Tyk2_Signaling cytokine Cytokines (IL-12, IL-23, Type I IFN) receptor Cytokine Receptor cytokine->receptor Binds tyk2 Tyk2 receptor->tyk2 Activates jak JAK1 or JAK2 receptor->jak Activates stat STATs tyk2->stat Phosphorylates jak->stat Phosphorylates stat_p pSTATs dimer STAT Dimer stat_p->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates gene Gene Transcription (Inflammation, Cell Proliferation) nucleus->gene Regulates Tyk2_Inhibition tyk2_in_12 This compound tyk2 Tyk2 tyk2_in_12->tyk2 Binds and Inhibits stat STAT tyk2->stat Phosphorylates stat_p pSTAT downstream Downstream Signaling (Gene Transcription) stat_p->downstream Activates

References

Validation & Comparative

A Comparative Guide to Selective TYK2 Inhibitors: Tyk2-IN-12 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic intervention for autoimmune diseases is continuously evolving, with a significant focus on targeted therapies. Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, has emerged as a compelling target due to its critical role in the signaling pathways of key cytokines such as interleukin (IL)-12, IL-23, and type I interferons (IFNs).[1][2] Selective inhibition of TYK2 offers the potential for a more targeted immunomodulatory effect with an improved safety profile compared to broader JAK inhibitors.[3][4] This guide provides a detailed comparison of the pre-clinical investigational compound Tyk2-IN-12 against other notable selective TYK2 inhibitors, including the approved drug Deucravacitinib, presenting key experimental data, methodologies, and pathway visualizations to aid in research and development decisions.

Mechanism of Action: A Tale of Two Binding Sites

Selective TYK2 inhibitors can be broadly categorized based on their binding mechanism: allosteric inhibitors that bind to the regulatory pseudokinase (JH2) domain and orthosteric inhibitors that target the highly conserved ATP-binding site within the catalytic (JH1) domain.[5][6]

This compound is an orthosteric inhibitor, directly competing with ATP in the catalytic domain. In contrast, Deucravacitinib (BMS-986165) is a first-in-class allosteric inhibitor that binds to the JH2 domain, inducing a conformational change that locks the kinase in an inactive state.[5][7] This allosteric mechanism is thought to contribute to its high selectivity for TYK2 over other JAK family members.[5][8] Ropsacitinib (PF-06826647) is also an orthosteric inhibitor targeting the JH1 domain.[5][9] SAR-20347 is described as a dual inhibitor of TYK2 and JAK1.[2][10]

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and other selective TYK2 inhibitors, focusing on their potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency of Selective TYK2 Inhibitors
InhibitorTargetAssay TypePotency (Ki, nM)Potency (IC50, nM)Source(s)
This compound TYK2-0.51-[11]
Deucravacitinib (BMS-986165) TYK2 (JH2)Probe Displacement-0.2[12]
Ropsacitinib (PF-06826647) TYK2 (JH1)Binding-17[9]
SAR-20347 TYK2Biochemical-0.6[13]
Table 2: In Vitro Selectivity Profile of TYK2 Inhibitors Against Other JAK Kinases
InhibitorTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Selectivity (Fold vs. JAK1/JAK2/JAK3)Source(s)
This compound ----90 / 43 / 13[11]
Deucravacitinib (BMS-986165) 2-19 (cellular)>10,000 (binding)>10,000 (binding)>10,000 (binding)>100 vs JAK1/3, >2000 vs JAK2 (cellular)[12]
Ropsacitinib (PF-06826647) 1738374>10,000~22.5 / ~4.4 / >588[9][14]
SAR-20347 0.623264138 / 43 / 68[13]
Table 3: Cellular Activity of Selective TYK2 Inhibitors
InhibitorCell-Based AssayCellular Potency (IC50)Source(s)
This compound IL-12 induced pSTAT4 (Human PBMC)0.10 µM[11]
IL-12 induced IFNγ (Human Whole Blood)2.7 µM[11]
IL-12 induced IFNγ (Mouse Whole Blood)7.0 µM[11]
Deucravacitinib (BMS-986165) IL-12 induced IFN-γ (Human Whole Blood)-[12]
Ropsacitinib (PF-06826647) IL-12-induced pSTAT4 (Human Whole Blood)14 nM[14]
SAR-20347 IL-12-mediated STAT4 phosphorylation (NK-92 cells)126 nM[13]
Table 4: Pharmacokinetic Parameters of Selective TYK2 Inhibitors
InhibitorSpeciesTmax (h)t1/2 (h)Oral Bioavailability (F%)Source(s)
This compound Mouse-1.8>90[11]
Rat-1.632[11]
Deucravacitinib (BMS-986165) Human1.5 - 2.38 - 1599[15][16][17]
Ropsacitinib (PF-06826647) Human~2--[18]
Brepocitinib (PF-06700841) Human≤ 1.54.9 - 10.7-[19]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors TYK2 Inhibitors IL-12 IL-12 IL-12R IL-12 Receptor IL-12->IL-12R IL-23 IL-23 IL-23R IL-23 Receptor IL-23->IL-23R Type I IFN Type I IFN IFNAR Type I IFN Receptor Type I IFN->IFNAR TYK2 TYK2 IL-12R->TYK2 JAK2 JAK2 IL-12R->JAK2 IL-23R->TYK2 IL-23R->JAK2 IFNAR->TYK2 JAK1 JAK1 IFNAR->JAK1 STAT4 STAT4 TYK2->STAT4 P STAT3 STAT3 TYK2->STAT3 P STAT1/2 STAT1/STAT2 TYK2->STAT1/2 P JAK2->STAT4 P JAK2->STAT3 P JAK1->STAT1/2 P Gene Transcription Gene Transcription STAT4->Gene Transcription STAT3->Gene Transcription STAT1/2->Gene Transcription This compound This compound This compound->TYK2 Orthosteric Inhibition Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Allosteric Inhibition

Caption: TYK2 Signaling Pathway and Points of Inhibition.

Kinase_Assay_Workflow cluster_reagents Reagents cluster_assay Assay Plate TYK2 Enzyme TYK2 Enzyme Incubation Incubation TYK2 Enzyme->Incubation ATP ATP ATP->Incubation Substrate Substrate Substrate->Incubation Test Inhibitor Test Inhibitor Test Inhibitor->Incubation Detection Reagent Detection Reagent Incubation->Detection Reagent Add after incubation Signal Measurement Signal Measurement Detection Reagent->Signal Measurement IC50 Calculation IC50 Calculation Signal Measurement->IC50 Calculation Cellular_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Immune Cells (e.g., PBMCs) Immune Cells (e.g., PBMCs) Inhibitor Incubation Inhibitor Incubation Immune Cells (e.g., PBMCs)->Inhibitor Incubation Cytokine Stimulation (e.g., IL-12) Cytokine Stimulation (e.g., IL-12) Inhibitor Incubation->Cytokine Stimulation (e.g., IL-12) Cell Lysis Cell Lysis Cytokine Stimulation (e.g., IL-12)->Cell Lysis Western Blot / Flow Cytometry Western Blot / Flow Cytometry Cell Lysis->Western Blot / Flow Cytometry pSTAT4 Detection pSTAT4 Detection Western Blot / Flow Cytometry->pSTAT4 Detection

References

Validating TYK2 Inhibition: A Comparative Guide to Tyk2-IN-12 and Other Selective Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory activity of Tyk2-IN-12 on Tyrosine Kinase 2 (TYK2) with other commercially available and investigational selective TYK2 inhibitors. The information presented is supported by experimental data from publicly available sources, offering a comprehensive resource for validating and selecting the appropriate tool compound for your research needs.

Introduction to TYK2 Inhibition

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of several key cytokines, including interleukins (IL-12, IL-23) and type I interferons (IFN-α/β). These signaling cascades are central to immune responses and are implicated in the pathophysiology of numerous autoimmune and inflammatory diseases. Consequently, selective inhibition of TYK2 has emerged as a promising therapeutic strategy. This guide focuses on the validation of this compound, a potent and selective TYK2 inhibitor, and compares its performance against other notable TYK2 inhibitors.

Comparative Inhibitory Activity

The following table summarizes the in vitro potency and selectivity of this compound and other selective TYK2 inhibitors against TYK2 and other JAK family members. The half-maximal inhibitory concentration (IC50) and dissociation constant (Ki) are key parameters for assessing the potency of an inhibitor.

InhibitorTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 Ki (nM)Notes
This compound 2.7 (human whole blood, IL-12 induced IFNγ)---0.51Orally active. Shows 90, 43, and 13-fold selectivity over JAK1, JAK2, and JAK3, respectively.[1]
Deucravacitinib (BMS-986165) 0.2 (probe displacement assay)>10,000>10,000>10,000-Allosteric inhibitor binding to the pseudokinase (JH2) domain.[1][2]
Brepocitinib (PF-06700841) 2317776,900-Dual inhibitor of TYK2 and JAK1.[3][4]
Ropsacitinib (PF-06826647) 15-1738374>10,000-ATP-competitive inhibitor binding to the catalytically active (JH1) domain.[5][6]

Signaling Pathway and Inhibition Mechanism

TYK2 mediates downstream signaling by phosphorylating Signal Transducer and Activator of Transcription (STAT) proteins upon cytokine receptor activation. Inhibition of TYK2 blocks this phosphorylation cascade, thereby modulating the immune response.

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, IFN-α/β) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 activates JAK_partner JAK Partner (JAK1 or JAK2) Receptor->JAK_partner activates STAT STAT TYK2->STAT phosphorylates JAK_partner->STAT phosphorylates pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer dimerizes Inhibitor This compound Inhibitor->TYK2 inhibits Gene Gene Transcription pSTAT_dimer->Gene translocates to nucleus and induces

Caption: TYK2 Signaling Pathway and Point of Inhibition.

Experimental Validation Workflow

Validating the inhibitory activity of a compound like this compound on TYK2 typically involves a series of in vitro biochemical and cell-based assays.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_selectivity Selectivity Profiling Kinase_Assay Biochemical Kinase Assay (e.g., TR-FRET, LRET) IC50_determination IC50 Determination Kinase_Assay->IC50_determination determines potency JAK_panel JAK Family Kinase Panel IC50_determination->JAK_panel pSTAT_Assay STAT Phosphorylation Assay (e.g., Western Blot, Flow Cytometry, HTRF) Cellular_IC50 Cellular IC50 Determination pSTAT_Assay->Cellular_IC50 determines cellular efficacy CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) Cellular_IC50->CETSA Wider_panel Wider Kinome Panel JAK_panel->Wider_panel confirms selectivity

References

Tyk2-IN-12: A Potent and Selective Allosteric Inhibitor of Tyk2 Kinase

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Tyk2-IN-12's selectivity profile against other Janus kinase (JAK) family members, supported by experimental data and detailed protocols. This compound is an orally active and potent inhibitor of Tyrosine Kinase 2 (Tyk2), a key mediator in the signaling pathways of several cytokines implicated in autoimmune and inflammatory diseases.

This guide presents a detailed analysis of this compound's inhibitory activity and selectivity, offering a valuable resource for those investigating targeted therapies for a range of immune-mediated disorders.

Comparative Selectivity Profile of this compound

This compound demonstrates exceptional selectivity for Tyk2 over other members of the JAK kinase family, namely JAK1, JAK2, and JAK3. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The inhibitory potency and selectivity of this compound are summarized in the table below.

Kinase TargetInhibition Constant (Ki)Selectivity Fold vs. Tyk2
Tyk2 0.51 nM -
JAK1-90-fold
JAK2-43-fold
JAK3-13-fold

Data sourced from MedChemExpress.[1]

Furthermore, the cellular activity of this compound was assessed in human peripheral blood mononuclear cells (PBMCs), demonstrating potent inhibition of Tyk2-mediated signaling pathways with significant selectivity over pathways mediated by other JAK kinases.

Cellular Assay (Human PBMCs)Pathway DependenceIC50
IL-12 induced phospho-STAT4Tyk2 /JAK20.10 µM
GM-CSF induced phospho-STAT5JAK2/JAK24.1 µM
IL-2 induced phospho-STAT5JAK1/JAK30.25 µM

Data sourced from MedChemExpress.[1]

The JAK-STAT Signaling Pathway and the Role of Tyk2

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors, playing a central role in immunity, cell proliferation, differentiation, and apoptosis.[2][3] The pathway is initiated by the binding of a ligand to its corresponding cell surface receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Upon recruitment, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene expression.[2][3][4]

Tyk2 is a member of the JAK family and is critically involved in the signaling of cytokines such as IL-12, IL-23, and Type I interferons.[5] By selectively inhibiting Tyk2, this compound can effectively block these pro-inflammatory signaling pathways.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding Tyk2 Tyk2 Receptor->Tyk2 2. JAK Activation JAKx JAKx Receptor->JAKx STAT STAT Receptor->STAT 4. STAT Recruitment Tyk2->Receptor 3. Phosphorylation Tyk2->STAT 5. STAT Phosphorylation JAKx->Receptor JAKx->STAT STAT_P pSTAT STAT_dimer pSTAT Dimer STAT_P->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Tyk2_IN_12 This compound Tyk2_IN_12->Tyk2 Inhibition Gene_Expression Gene Expression DNA->Gene_Expression 8. Transcription

Figure 1. The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections describe representative methodologies for key experiments used to determine the selectivity and potency of kinase inhibitors like this compound.

Biochemical Kinase Inhibition Assay (Determination of Ki)

A common method to determine the inhibition constant (Ki) of a compound against a purified kinase is the LanthaScreen™ Eu Kinase Binding Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay.

Principle: This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by a test compound. The binding of the tracer to a europium-labeled anti-tag antibody bound to the kinase results in a high FRET signal. Inhibition of this interaction by the test compound leads to a decrease in the FRET signal.

Protocol:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 3X solution of the Tyk2, JAK1, JAK2, or JAK3 kinase and a europium-labeled anti-tag antibody in Kinase Buffer A.

    • Prepare a 3X solution of the Alexa Fluor™ 647-labeled kinase tracer in Kinase Buffer A.

    • Prepare serial dilutions of this compound in 100% DMSO, followed by an intermediate dilution in Kinase Buffer A to create a 3X final concentration series.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the serially diluted this compound to the assay wells.

    • Add 5 µL of the 3X kinase/antibody mixture to each well.

    • Add 5 µL of the 3X tracer solution to initiate the binding reaction.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation, taking into account the concentration of the tracer and its affinity for the kinase.

Cellular Phospho-STAT Assay (Determination of Cellular IC50)

The potency of this compound in a cellular context can be determined by measuring the inhibition of cytokine-induced STAT phosphorylation using an AlphaLISA® SureFire® Ultra™ assay.

Principle: This is a bead-based immunoassay that quantifies the level of a specific phosphorylated protein in cell lysates. In this case, it measures the phosphorylation of STAT proteins downstream of specific cytokine receptor activation.

Protocol:

  • Cell Culture and Treatment:

    • Culture human PBMCs in appropriate media.

    • Plate the cells in a 96-well culture plate and starve them of serum if necessary to reduce basal signaling.

    • Pre-incubate the cells with a serial dilution of this compound for 1-2 hours.

    • Stimulate the cells with the appropriate cytokine (e.g., IL-12 for Tyk2/JAK2, GM-CSF for JAK2, IL-2 for JAK1/JAK3) for a predetermined optimal time (e.g., 15-30 minutes).

  • Cell Lysis:

    • Lyse the cells by adding 5X AlphaLISA SureFire Ultra Lysis Buffer directly to the wells.

    • Incubate on an orbital shaker for 10 minutes to ensure complete lysis.

  • Immunoassay (384-well ProxiPlate™):

    • Transfer a small volume (e.g., 10 µL) of the cell lysate to the assay plate.

    • Add the AlphaLISA Acceptor bead mix (containing anti-phospho-STAT antibody-coated beads) and incubate for 1 hour.

    • Add the AlphaLISA Donor bead mix (containing streptavidin-coated beads that bind to a biotinylated total-STAT antibody) and incubate for another hour in the dark.

  • Data Acquisition and Analysis:

    • Read the plate on an Alpha-enabled plate reader.

    • The AlphaLISA signal is proportional to the amount of phosphorylated STAT protein.

    • Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.

Experimental_Workflow cluster_biochemical Biochemical Assay (Ki Determination) cluster_cellular Cellular Assay (IC50 Determination) B1 Prepare Kinase, Tracer, and Inhibitor Solutions B2 Incubate Components in 384-well Plate B1->B2 B3 Read TR-FRET Signal B2->B3 B4 Calculate IC50 and Ki B3->B4 C1 Cell Culture and Inhibitor Treatment C2 Cytokine Stimulation C1->C2 C3 Cell Lysis C2->C3 C4 Perform AlphaLISA Immunoassay C3->C4 C5 Read Alpha Signal C4->C5 C6 Calculate Cellular IC50 C5->C6

Figure 2. A generalized workflow for biochemical and cellular kinase inhibition assays.

References

Comparative Analysis of Tyk2-IN-12 Activity Through Downstream Effects

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Tyk2-IN-12, a potent and selective Tyrosine Kinase 2 (Tyk2) inhibitor, with other alternatives. We will analyze its activity by examining its downstream signaling effects, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals working on immune-mediated diseases.

Tyk2 is an intracellular enzyme belonging to the Janus kinase (JAK) family, which plays a crucial role in relaying immune signals from specific cytokines.[1][2] It is a central component in the signaling pathways of interleukins (IL-12, IL-23, IL-10, IL-6) and Type I interferons (IFNs).[1][2][3][4] Dysregulation of Tyk2 signaling is linked to various autoimmune and inflammatory conditions like psoriasis, psoriatic arthritis, and lupus, making it a significant therapeutic target.[1][3][5] this compound is an orally active, potent, and selective ATP-competitive inhibitor of Tyk2, serving as a critical tool for investigating the role of Tyk2 in these disease pathways.[6]

Tyk2 Signaling Pathways

Tyk2 functions by pairing with other JAK family members (JAK1 or JAK2) upon cytokine binding to their respective receptors. This association leads to the phosphorylation and activation of the JAKs, which then phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs dimerize, translocate to the nucleus, and modulate the expression of target genes involved in immune cell activation and differentiation.[5]

  • IL-12/IL-23 Pathway: The receptors for IL-12 and IL-23 utilize a Tyk2/JAK2 heterodimer. IL-12 signaling predominantly leads to the phosphorylation of STAT4, promoting Th1 cell differentiation and IFN-γ production.[2][7] IL-23 signaling activates STAT3 and STAT4, which is critical for the expansion and survival of pathogenic Th17 cells.[2][7][8]

  • Type I IFN Pathway: Type I IFN (IFN-α/β) receptors are associated with Tyk2 and JAK1.[2] Activation of this pathway leads to the phosphorylation of STAT1 and STAT2, initiating an antiviral and antiproliferative response.[7]

Tyk2_Signaling_Pathways cluster_il12_23 IL-12 / IL-23 Signaling cluster_ifn Type I IFN Signaling IL-12 IL-12 IL-12R IL-12R IL-12->IL-12R IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R Tyk2_1 Tyk2 IL-12R->Tyk2_1 JAK2_1 JAK2 IL-12R->JAK2_1 IL-23R->Tyk2_1 IL-23R->JAK2_1 p-STAT4 p-STAT4 Tyk2_1->p-STAT4 P p-STAT3 p-STAT3 Tyk2_1->p-STAT3 P JAK2_1->p-STAT4 P JAK2_1->p-STAT3 P Nucleus_1 Nucleus (Th1/Th17 Differentiation, IFN-γ, IL-17 Production) p-STAT4->Nucleus_1 p-STAT3->Nucleus_1 IFN-α/β IFN-α/β IFNAR IFNAR IFN-α/β->IFNAR Tyk2_2 Tyk2 IFNAR->Tyk2_2 JAK1 JAK1 IFNAR->JAK1 p-STAT1 p-STAT1 Tyk2_2->p-STAT1 P p-STAT2 p-STAT2 Tyk2_2->p-STAT2 P JAK1->p-STAT1 P JAK1->p-STAT2 P Nucleus_2 Nucleus (Antiviral Response) p-STAT1->Nucleus_2 p-STAT2->Nucleus_2 This compound This compound This compound->Tyk2_1 Inhibits This compound->Tyk2_2 Inhibits

Caption: Tyk2 signaling pathways and the inhibitory action of this compound.

Confirming this compound Activity: Downstream Effects

The efficacy of this compound is confirmed by measuring its impact on downstream signaling events, primarily the inhibition of STAT phosphorylation and subsequent cytokine production.

Inhibition of STAT Phosphorylation

This compound demonstrates potent and selective inhibition of Tyk2-mediated STAT phosphorylation in cellular assays. Its activity is most pronounced in pathways heavily reliant on Tyk2, such as the IL-12 pathway leading to STAT4 phosphorylation.

Table 1: Cellular Activity of this compound on STAT Phosphorylation

Pathway Stimulant Downstream Target Cell Type IC₅₀ (µM) Reference
IL-12 phospho-STAT4 Human PBMC 0.10 [6]
GM-CSF phospho-STAT5 Human PBMC 4.1 [6]

| IL-2 | phospho-STAT5 | Human PBMC | 0.25 |[6] |

PBMC: Peripheral Blood Mononuclear Cell. IC₅₀: Half-maximal inhibitory concentration.

The data clearly shows that this compound is highly potent in blocking IL-12-induced p-STAT4, a direct downstream target of Tyk2 activity.[6] Its lower potency against GM-CSF-induced p-STAT5, a pathway less dependent on Tyk2, underscores its selectivity.

Inhibition of Cytokine Production

By blocking the initial STAT signaling cascade, this compound effectively suppresses the production of key inflammatory cytokines. This confirms that the inhibition of the proximal kinase translates to a functional downstream biological response.

Table 2: Functional Activity of this compound on Cytokine Production

Pathway Stimulant Downstream Cytokine Assay Type IC₅₀ (µM) Reference
IL-12 IFN-γ Human Whole Blood 2.7 [6]
IL-12 IFN-γ Mouse Whole Blood 7.0 [6]

| IL-23 | IL-17A | In vivo mouse model | Dose-dependent reduction |[6] |

In vivo studies show that oral administration of this compound leads to a dose-dependent reduction of up to 96% in tissue levels of IL-17A in an IL-23-induced inflammation model, highlighting its in-body efficacy.[6]

Comparative Selectivity

A key advantage of selective Tyk2 inhibitors is their ability to target specific inflammatory pathways while avoiding the broader immunosuppressive effects associated with pan-JAK inhibitors.[5][9] Pan-JAK inhibitors, which block multiple JAK family members, can be associated with adverse effects related to the inhibition of pathways crucial for hematopoiesis (JAK2) and other systemic responses.[5][9]

This compound was designed for high selectivity for Tyk2 over other JAK kinases.

Table 3: Kinase Selectivity Profile of this compound

Kinase Target Kᵢ (nM) Fold Selectivity vs. Tyk2 Reference
Tyk2 0.51 - [6]
JAK1 45.9 90x [6]
JAK2 21.9 43x [6]

| JAK3 | 6.63 | 13x |[6] |

Kᵢ: Inhibition constant. A lower Kᵢ indicates higher potency.

This selectivity profile distinguishes this compound from less selective JAK inhibitors. For comparison, Deucravacitinib, an approved Tyk2 inhibitor for psoriasis, achieves its high selectivity through a distinct allosteric mechanism, binding to the regulatory pseudokinase (JH2) domain rather than the active (JH1) ATP-binding site.[5][10][11] This unique mode of action "locks" Tyk2 in an inactive state, providing functional selectivity with minimal off-target effects on other JAKs.[5]

Experimental Protocols & Workflow

The data presented is derived from a series of biochemical and cell-based assays designed to measure Tyk2 inhibition and its downstream consequences.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Enzyme Purified Tyk2 Enzyme Incubate Incubate with this compound Enzyme->Incubate Substrate Substrate (e.g., IRS-1tide) + ATP Substrate->Incubate Detect Detect ADP or ATP Depletion (e.g., Kinase-Glo®, Transcreener®) Incubate->Detect Biochem_Result Determine Kᵢ / IC₅₀ (Direct Inhibition) Detect->Biochem_Result Cells Isolate Primary Cells (PBMCs) or Culture Cell Lines (NK92) Pretreat Pre-treat cells with this compound Cells->Pretreat Stimulate Stimulate with Cytokine (e.g., IL-12) Pretreat->Stimulate Lyse Lyse Cells Stimulate->Lyse Analyze_Cytokine Analyze Supernatant for Cytokine Production (ELISA) Stimulate->Analyze_Cytokine Analyze_pSTAT Analyze p-STAT (Western Blot, ELISA, etc.) Lyse->Analyze_pSTAT Cell_Result Determine IC₅₀ (Cellular Potency & Function) Analyze_pSTAT->Cell_Result Analyze_Cytokine->Cell_Result

Caption: Workflow for assessing Tyk2 inhibitor activity.

Biochemical Kinase Assay (e.g., Transcreener® ADP² Assay)
  • Objective: To measure the direct inhibition of purified Tyk2 enzyme activity.

  • Principle: This assay quantifies the amount of ADP produced during the kinase reaction.[3] The amount of ADP is inversely proportional to the inhibitory activity of the compound.

  • Methodology:

    • Purified recombinant Tyk2 enzyme is incubated in a kinase assay buffer.

    • A specific substrate peptide (e.g., IRS1-tide) and ATP are added to the reaction mixture.[12]

    • Serial dilutions of this compound are added to the wells.

    • The reaction is incubated at 30°C to allow for phosphorylation.

    • A detection reagent (e.g., Transcreener® ADP² reagent containing an ADP antibody and tracer) is added to stop the reaction and generate a fluorescent signal.[3]

    • The signal is read on a microplate reader, and IC₅₀ values are calculated.

Cellular Phospho-STAT Assay
  • Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.

  • Principle: Whole cells are stimulated with a specific cytokine to activate a Tyk2-dependent pathway. The level of phosphorylated STAT protein is then quantified as a measure of upstream kinase activity.

  • Methodology:

    • Human PBMCs are isolated from whole blood or a relevant cell line (e.g., NK92 cells for IL-12 signaling) is cultured.[13]

    • Cells are pre-incubated with various concentrations of this compound for approximately 30 minutes.[13]

    • Cells are stimulated with a cytokine (e.g., IL-12) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

    • The reaction is stopped, and cells are lysed to release cellular proteins.

    • The concentration of a specific phosphorylated STAT (e.g., phospho-STAT4) and total STAT is measured using methods like Western Blot, ELISA, or Meso Scale Discovery (MSD) assays.[13][14]

    • The ratio of phospho-STAT to total STAT is calculated, and IC₅₀ values are determined.

Cytokine Production Assay (e.g., IFN-γ ELISA)
  • Objective: To measure the functional downstream consequence of Tyk2 inhibition on immune cell effector function.

  • Principle: This assay measures the production and secretion of a key downstream cytokine following cell stimulation.

  • Methodology:

    • A human whole blood or PBMC culture is established.

    • Cells are pre-treated with serial dilutions of this compound.

    • Cells are stimulated with a cytokine known to induce a Tyk2-dependent response (e.g., IL-12 to induce IFN-γ).[13]

    • The culture is incubated for an extended period (e.g., 24-48 hours) to allow for cytokine synthesis and secretion.

    • The cell culture supernatant is collected.

    • The concentration of the secreted cytokine (e.g., IFN-γ) is quantified using a standard ELISA kit.

    • IC₅₀ values are calculated based on the reduction in cytokine levels.

References

Head-to-Head Comparison: Tyk2-IN-12 Versus Pan-JAK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The landscape of targeted therapies for autoimmune and inflammatory diseases has been significantly shaped by the development of Janus kinase (JAK) inhibitors. While first-generation pan-JAK inhibitors have demonstrated clinical efficacy, their broader activity across multiple JAK family members (JAK1, JAK2, JAK3, and TYK2) has been associated with a range of side effects. This has spurred the development of more selective inhibitors, such as Tyk2-IN-12, which aim to offer a more favorable therapeutic window by specifically targeting Tyk2-mediated signaling pathways. This guide provides an objective, data-driven comparison of the preclinical performance of this compound with established pan-JAK inhibitors, including Tofacitinib, Ruxolitinib, and Baricitinib.

Introduction to this compound and Pan-JAK Inhibitors

The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, playing a central role in immune cell development, activation, and function. Dysregulation of this pathway is a key driver in the pathophysiology of numerous autoimmune and inflammatory disorders.

Pan-JAK inhibitors , such as Tofacitinib, Ruxolitinib, and Baricitinib, are small molecules that competitively inhibit the ATP-binding site of the kinase domain of multiple JAK family members. Their broad inhibitory profile, while effective in dampening inflammatory responses, can also interfere with essential physiological processes mediated by different JAKs, leading to potential adverse effects.

This compound is a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2). By specifically targeting Tyk2, it aims to modulate the signaling of a distinct set of cytokines, primarily IL-12, IL-23, and Type I interferons, which are key drivers of T-helper 1 (Th1) and Th17 cell-mediated inflammation, central to the pathogenesis of diseases like psoriasis. This selectivity is hypothesized to spare the functions of other JAKs, potentially leading to an improved safety profile.

Comparative Data Presentation

The following tables summarize the quantitative data for this compound and the pan-JAK inhibitors, focusing on their biochemical potency, cellular activity, and selectivity.

Table 1: Biochemical Potency and Selectivity of this compound and Pan-JAK Inhibitors

CompoundTargetKi (nM)IC50 (nM)Selectivity Fold (vs. Tyk2)
This compound Tyk2 0.51 [1]--
JAK1--90x[1]
JAK2--43x[1]
JAK3--13x[1]
Tofacitinib JAK1-1.7-112[2][3][4]Varies
JAK2-1.8-20[2][3][4]Varies
JAK3-0.75-1.6[2][3][4]Varies
Tyk2-16-34[2]Varies
Ruxolitinib JAK1-3.3[1][5]0.17x (less selective for Tyk2)[1]
JAK2-2.8[1][5]0.15x (less selective for Tyk2)[1]
JAK3-428[1]22.5x[1]
Tyk2-19[1]-
Baricitinib JAK1-5.9[6]1.03x[6]
JAK2-5.7[6]1.0x[6]
JAK3->400[6]>70x[6]
Tyk2->400[6]>70x[6]

Table 2: Cellular Activity of this compound and Pan-JAK Inhibitors

CompoundAssayCell TypeIC50 (µM)
This compound IL-12 induced IFNγ productionHuman Whole Blood2.7[1]
IL-12 induced IFNγ productionMouse Whole Blood7.0[1]
IL-12 induced pSTAT4Human PBMC0.10[1]
GM-CSF induced pSTAT5 (JAK2-dependent)Human PBMC4.1[1]
IL-2 induced pSTAT5 (JAK1/3-dependent)Human PBMC0.25[1]
Tofacitinib IL-2 induced pSTAT5Human PBMC0.031[4]
IL-6 induced pSTAT3Human PBMC0.073[4]
GM-CSF induced pSTAT5Human PBMC0.659[4]
Ruxolitinib IL-6 induced pSTAT3Peripheral Blood Mononuclear Cells-
Constitutive pSTAT3/5MPN Cell Lines0.1 (effective concentration)[7]
Baricitinib IL-6 induced pSTAT3Whole Blood0.128[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative and may be subject to minor modifications based on specific laboratory conditions.

Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) of a compound against a purified kinase.

Materials:

  • Purified recombinant human JAK family kinases (Tyk2, JAK1, JAK2, JAK3)

  • Kinase substrate (e.g., a synthetic peptide like IRS-1tide for Tyk2)[8]

  • ATP (Adenosine triphosphate)

  • Test compounds (this compound, pan-JAK inhibitors) dissolved in DMSO

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[9]

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[10]

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the kinase, substrate, and assay buffer.

  • Add the diluted test compounds to the wells. Include a DMSO-only control (0% inhibition) and a control with a known potent inhibitor (100% inhibition).

  • Initiate the kinase reaction by adding ATP. The concentration of ATP is typically at or near its Km value for the specific kinase.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[9]

  • Stop the reaction and measure the amount of product (ADP) formed using a detection reagent according to the manufacturer's instructions.

  • The luminescence or fluorescence signal is measured using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Determine the IC50 or Ki value by fitting the data to a dose-response curve using appropriate software.

Cellular Phospho-STAT (pSTAT) Assay by Flow Cytometry

Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in whole blood or peripheral blood mononuclear cells (PBMCs).

Materials:

  • Freshly isolated human whole blood or PBMCs

  • Cytokines (e.g., IL-12 for pSTAT4, GM-CSF for pSTAT5, IL-2 for pSTAT5, IL-6 for pSTAT3)[1][4]

  • Test compounds

  • Fixation buffer (e.g., 1.5% paraformaldehyde)[8]

  • Permeabilization buffer (e.g., ice-cold 100% methanol)[8]

  • Fluorochrome-conjugated antibodies against specific pSTAT proteins (e.g., anti-pSTAT4 Alexa Fluor 647) and cell surface markers (e.g., CD3, CD4, CD8, CD14)[11]

  • Flow cytometer

Procedure:

  • Pre-incubate whole blood or PBMCs with serial dilutions of the test compounds for a specified time (e.g., 30-60 minutes) at 37°C.[4]

  • Stimulate the cells with the appropriate cytokine for a short period (e.g., 15 minutes) at 37°C to induce STAT phosphorylation.[12]

  • Immediately fix the cells by adding fixation buffer to stop the signaling cascade.

  • Permeabilize the cells by adding cold methanol to allow intracellular antibody staining.

  • Stain the cells with a cocktail of fluorochrome-conjugated antibodies against the target pSTAT protein and cell surface markers to identify specific cell populations (e.g., T cells, monocytes).

  • Wash the cells to remove unbound antibodies.

  • Acquire the data on a flow cytometer.

  • Analyze the data using flow cytometry software to determine the median fluorescence intensity (MFI) of the pSTAT signal in the target cell populations.

  • Calculate the percent inhibition of STAT phosphorylation for each compound concentration and determine the IC50 value.

In Vivo Imiquimod-Induced Psoriasis Mouse Model

Objective: To evaluate the in vivo efficacy of a compound in a mouse model of psoriasis-like skin inflammation.

Materials:

  • Female C57BL/6 mice[13]

  • Imiquimod cream (5%, Aldara™)[14][15]

  • Control cream (e.g., Vaseline or a base cream)[14]

  • Test compound (this compound) formulated for oral administration

  • Calipers for measuring ear and skin thickness

  • Psoriasis Area and Severity Index (PASI) scoring system adapted for mice

Procedure:

  • Acclimatize the mice to the housing conditions.

  • Shave the dorsal skin of the mice one day before the start of the experiment.

  • Apply a daily topical dose of imiquimod cream (e.g., 62.5 mg) to the shaved back and right ear for a specified number of consecutive days (e.g., 5-10 days) to induce a psoriasis-like phenotype.[13][15] A control group receives the vehicle cream.

  • Administer the test compound (e.g., this compound, 0-100 mg/kg, orally) daily, starting either prophylactically (before or at the time of imiquimod application) or therapeutically (after disease induction).[1]

  • Monitor the mice daily for clinical signs of inflammation, including erythema (redness), scaling, and skin thickness.

  • Measure ear and dorsal skin thickness daily using calipers.

  • Score the severity of the skin inflammation using a modified PASI score.

  • At the end of the study, euthanize the mice and collect skin and spleen samples for further analysis (e.g., histology, cytokine analysis). For example, tissue levels of IL-17A can be measured to assess the inflammatory response.[1]

  • Analyze the data to determine the effect of the test compound on reducing the signs of psoriasis-like inflammation compared to the vehicle-treated group.

Visualizations

JAK-STAT Signaling Pathway

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor1 Receptor Subunit 1 Cytokine->Receptor1 Binds Receptor2 Receptor Subunit 2 Cytokine->Receptor2 Tyk2 Tyk2 Receptor1->Tyk2 Activates JAKx JAK1/JAK2 Receptor2->JAKx Activates STAT STAT Tyk2->STAT Phosphorylates JAKx->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerizes Gene Target Gene Transcription pSTAT_dimer->Gene Translocates to Nucleus and Initiates Transcription Tyk2_IN_12 This compound Tyk2_IN_12->Tyk2 Inhibits pan_JAKi Pan-JAK Inhibitors (Tofacitinib, Ruxolitinib, Baricitinib) pan_JAKi->Tyk2 Inhibits pan_JAKi->JAKx Inhibits

Caption: JAK-STAT signaling pathway and points of inhibition.

Experimental Workflow for Inhibitor Evaluation

Experimental_Workflow Experimental Workflow for JAK Inhibitor Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis and Interpretation Biochem Biochemical Kinase Assay (IC50/Ki Determination) Cellular Cellular pSTAT Assay (IC50 in PBMCs/Whole Blood) Biochem->Cellular Confirms Cellular Activity Selectivity Kinase Selectivity Profiling Cellular->Selectivity Informs Selectivity AnimalModel Imiquimod-Induced Psoriasis Mouse Model Selectivity->AnimalModel Guides In Vivo Studies Efficacy Efficacy Assessment (PASI, Skin Thickness) AnimalModel->Efficacy PD Pharmacodynamics (Target Engagement) AnimalModel->PD Tox Toxicology Studies AnimalModel->Tox Analysis Comparative Data Analysis (Potency, Selectivity, Efficacy) Efficacy->Analysis PD->Analysis Tox->Analysis Conclusion Conclusion on Therapeutic Potential Analysis->Conclusion

Caption: Workflow for evaluating JAK inhibitors.

Conclusion

The data presented in this guide highlights the distinct profiles of the selective Tyk2 inhibitor, this compound, and the broader-acting pan-JAK inhibitors. This compound demonstrates high biochemical potency for its target and maintains significant selectivity over other JAK family members. This translates to potent inhibition of Tyk2-mediated cellular signaling pathways, such as IL-12-induced pSTAT4, with considerably less impact on pathways predominantly driven by other JAKs.

In contrast, pan-JAK inhibitors like Tofacitinib, Ruxolitinib, and Baricitinib exhibit potent inhibition across multiple JAKs, which, while contributing to their therapeutic efficacy in a range of inflammatory conditions, also presents a potential for off-target effects. The in vivo data for this compound in a psoriasis model further supports the therapeutic potential of selective Tyk2 inhibition.

For researchers and drug development professionals, the choice between a selective Tyk2 inhibitor and a pan-JAK inhibitor will depend on the specific disease indication, the desired therapeutic mechanism of action, and the importance of mitigating potential mechanism-based side effects. The continued investigation of selective JAK inhibitors like this compound represents a promising avenue for developing more targeted and potentially safer immunomodulatory therapies.

References

Comparative Analysis of Tyk2-IN-12 Cross-Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the cross-reactivity profile of Tyk2-IN-12 with other notable Tyk2 inhibitors, including Deucravacitinib (BMS-986165), TAK-279, and ABBV-712. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors.

Introduction to Tyk2 Inhibition

Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3. Tyk2 plays a crucial role in the signaling pathways of several cytokines, including interleukins (IL)-12, IL-23, and type I interferons, making it a key target for the treatment of various autoimmune and inflammatory diseases. The development of selective Tyk2 inhibitors is a significant area of research, aiming to provide therapeutic benefits while minimizing off-target effects associated with broader JAK inhibition. This guide focuses on the cross-reactivity of this compound, a potent and selective Tyk2 inhibitor, in comparison to other emerging Tyk2-targeted therapies.

Data Presentation: Comparative Selectivity of Tyk2 Inhibitors

The following tables summarize the available quantitative data on the selectivity of this compound and its alternatives against other JAK family kinases. It is important to note that a comprehensive, broad-panel kinome scan for this compound is not publicly available at the time of this publication. The data presented here is based on reported biochemical and cellular assays.

Table 1: Biochemical Potency and JAK Family Selectivity of Tyk2 Inhibitors

CompoundTyk2 (Ki, nM)JAK1 (Ki, nM)JAK2 (Ki, nM)JAK3 (Ki, nM)JAK1 Selectivity (Fold vs. Tyk2)JAK2 Selectivity (Fold vs. Tyk2)JAK3 Selectivity (Fold vs. Tyk2)
This compound 0.51[1]45.921.96.6390[1]43[1]13[1]
Deucravacitinib (BMS-986165) ->10,000>10,000>10,000>100 (cellular)>2000 (cellular)>100 (cellular)
TAK-279 ----~1,300,000--
ABBV-712 ->25,000 (EC50, cellular)>25,000 (EC50, cellular)>25,000 (EC50, cellular)>128>128>128

Note: Data for Deucravacitinib, TAK-279, and ABBV-712 are presented as reported in various sources and may be derived from different assay formats (biochemical vs. cellular), which can influence absolute values. Direct comparison of fold selectivity should be interpreted with caution.

Table 2: Cellular Activity of Tyk2 Inhibitors

CompoundCell-Based AssayIC50 / EC50 (µM)
This compound IL-12 induced IFNγ (human whole blood)2.7[1]
IL-12 induced IFNγ (mouse whole blood)7.0[1]
Deucravacitinib (BMS-986165) TYK2-mediated signaling-
TAK-279 TYK2-mediated signaling-
ABBV-712 TYK2 cellular assay0.19
Human whole blood assay0.17

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.

Biochemical Kinase Inhibition Assay (Example: for this compound)

Objective: To determine the inhibitory constant (Ki) of a compound against a panel of purified kinases.

Principle: This assay measures the ability of a test compound to compete with a known, fluorescently labeled ligand for the ATP-binding site of the kinase. The change in fluorescence polarization or other signal is proportional to the displacement of the labeled ligand and is used to calculate the inhibitor's affinity.

Materials:

  • Purified recombinant human Tyk2, JAK1, JAK2, and JAK3 enzymes.

  • Fluorescently labeled ATP-competitive ligand (tracer).

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Test compound (this compound) serially diluted in DMSO.

  • 384-well microplates.

  • Plate reader capable of detecting the fluorescent signal.

Procedure:

  • Prepare serial dilutions of this compound in 100% DMSO.

  • Add a small volume of the diluted compound to the assay wells.

  • Add the kinase and fluorescent tracer mixture to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Measure the fluorescence polarization or other relevant signal using a plate reader.

  • The data are then fitted to a dose-response curve to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.

Cellular Phospho-STAT Assay (Example: IL-12 induced pSTAT4)

Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.

Principle: This assay quantifies the level of phosphorylated STAT proteins in response to cytokine stimulation in the presence of an inhibitor. The reduction in phospho-STAT levels indicates the inhibitory activity of the compound on the upstream kinase (e.g., Tyk2).

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line.

  • Recombinant human IL-12.

  • Test compound (this compound) serially diluted in DMSO.

  • Cell culture medium.

  • Fixation and permeabilization buffers.

  • Fluorescently labeled antibody specific for phosphorylated STAT4 (pSTAT4).

  • Flow cytometer.

Procedure:

  • Isolate and culture PBMCs or the chosen cell line.

  • Pre-incubate the cells with serial dilutions of this compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with an optimal concentration of IL-12 for a short period (e.g., 15-30 minutes).

  • Fix the cells to preserve the phosphorylation state of proteins.

  • Permeabilize the cells to allow intracellular antibody staining.

  • Stain the cells with a fluorescently labeled anti-pSTAT4 antibody.

  • Analyze the cells by flow cytometry to quantify the mean fluorescence intensity of pSTAT4 staining.

  • The data are normalized to vehicle-treated controls and fitted to a dose-response curve to determine the IC50 value.

Mandatory Visualization

Tyk2 Signaling Pathway

Tyk2_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine IL-12 / IL-23 Receptor Cytokine Receptor Cytokine->Receptor binds Tyk2 Tyk2 Receptor->Tyk2 activates JAK2 JAK2 Receptor->JAK2 activates STAT STAT Tyk2->STAT phosphorylates JAK2->STAT phosphorylates pSTAT pSTAT pSTAT->pSTAT Gene_Expression Gene Expression (e.g., IFN-γ) pSTAT->Gene_Expression translocates & activates Tyk2_IN_12 This compound Tyk2_IN_12->Tyk2 inhibits

Caption: IL-12/IL-23 signaling pathway mediated by Tyk2 and JAK2.

Experimental Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Assay Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of this compound C Add inhibitor and kinase -substrate mix to plate A->C B Prepare kinase and substrate/tracer solution B->C D Incubate at room temperature C->D E Read signal on plate reader D->E F Data analysis and IC50/Ki determination E->F

Caption: General workflow for a biochemical kinase inhibition assay.

Conclusion

This compound is a potent inhibitor of Tyk2 with demonstrated selectivity over other JAK family members. While a comprehensive kinome-wide cross-reactivity profile for this compound is not publicly available, the existing data on its selectivity against JAK1, JAK2, and JAK3 provide valuable insights for its application in research. In comparison, newer generation Tyk2 inhibitors such as Deucravacitinib, TAK-279, and ABBV-712 have been designed to achieve even greater selectivity by targeting the pseudokinase (JH2) domain, a feature that distinguishes them from ATP-competitive inhibitors. Researchers should consider the specific requirements of their experimental systems when selecting a Tyk2 inhibitor and are encouraged to perform their own validation experiments to confirm the selectivity profile in their models. This guide serves as a starting point for understanding the cross-reactivity of this compound in the context of other available tools.

References

Benchmarking Tyk2-IN-12: A Comparative Efficacy Analysis Against Known Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the rapidly evolving landscape of autoimmune and inflammatory disease therapeutics, the selective inhibition of Tyrosine Kinase 2 (Tyk2) has emerged as a promising strategy. This guide provides a comprehensive benchmark analysis of Tyk2-IN-12, a potent and selective Tyk2 inhibitor, against established and late-stage clinical Tyk2 inhibitors, including the FDA-approved deucravacitinib, and clinical candidates brepocitinib, ropsacitinib, and zasocitinib. This objective comparison, supported by experimental data, is intended to guide researchers, scientists, and drug development professionals in their evaluation of novel Tyk2-targeted therapies.

The Tyk2 Signaling Pathway: A Key Inflammatory Mediator

Tyk2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling cascades of key cytokines implicated in various autoimmune diseases, such as psoriasis, psoriatic arthritis, and inflammatory bowel disease. Specifically, Tyk2 is essential for the signal transduction of interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs). Upon cytokine binding to their respective receptors, Tyk2, in partnership with other JAK family members (primarily JAK1 and JAK2), becomes activated. This initiates a phosphorylation cascade, leading to the activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the expression of genes involved in inflammation and immune responses. The selective inhibition of Tyk2 aims to disrupt these pro-inflammatory pathways while minimizing the broader immunosuppressive effects associated with less selective JAK inhibitors.

Tyk2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding Tyk2 Tyk2 Receptor->Tyk2 Activation JAK JAK1 / JAK2 Receptor->JAK Activation STAT STAT Tyk2->STAT Phosphorylation JAK->STAT Phosphorylation pSTAT pSTAT (Dimerization) STAT->pSTAT Gene Gene Transcription (Inflammatory Response) pSTAT->Gene Translocation Tyk2_IN_12 This compound (Inhibitor) Tyk2_IN_12->Tyk2 Inhibition Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: - Purified Kinase (Tyk2, JAK1/2/3) - Kinase Buffer - ATP - Substrate Peptide Incubation Incubate Kinase, Compound, and Substrate Reagents->Incubation Compound Prepare Serial Dilution of Test Compound (e.g., this compound) Compound->Incubation Initiation Initiate Reaction with ATP Incubation->Initiation Reaction_Step Allow Kinase Reaction to Proceed (e.g., 30-60 min at RT) Initiation->Reaction_Step Termination Terminate Reaction (e.g., with EDTA) Reaction_Step->Termination Detection Detect Phosphorylated Substrate (e.g., Luminescence, Fluorescence) Termination->Detection Analysis Calculate IC50 Value Detection->Analysis

A Comparative Analysis of the Pharmacokinetic Profiles of Novel TYK2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the pharmacokinetic properties of deucravacitinib, brepocitinib, and ropesacitinib reveals distinct absorption, distribution, metabolism, and excretion characteristics that are crucial for their clinical application in treating immune-mediated inflammatory diseases. This guide synthesizes available clinical trial data to provide a comparative overview for researchers and drug development professionals.

Tyrosine kinase 2 (TYK2) inhibitors are a promising class of oral small molecules that selectively target the TYK2 enzyme, a key component of the Janus kinase (JAK) family. By modulating the signaling of key cytokines such as IL-12, IL-23, and Type I interferons, these inhibitors play a crucial role in mitigating the inflammatory processes underlying various autoimmune disorders. This comparison guide focuses on the pharmacokinetic (PK) profiles of three prominent TYK2 inhibitors: deucravacitinib, brepocitinib, and ropesacitinib.

TYK2 Signaling Pathway

The TYK2 signaling pathway is integral to the inflammatory cascade. Upon cytokine binding to their receptors, TYK2 and another JAK family member are activated, leading to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). These activated STATs then translocate to the nucleus to regulate the transcription of pro-inflammatory genes. TYK2 inhibitors disrupt this cascade, thereby reducing the inflammatory response.

TYK2_Signaling_Pathway TYK2 Signaling Pathway cluster_receptor Cell Membrane Cytokine_Receptor_1 Cytokine Receptor 1 TYK2 TYK2 Cytokine_Receptor_1->TYK2 Activates Cytokine_Receptor_2 Cytokine Receptor 2 JAK JAK1/2 Cytokine_Receptor_2->JAK Activates STAT STAT TYK2->STAT JAK->STAT Phosphorylates Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Cytokine->Cytokine_Receptor_1 Binds pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Initiates TYK2_Inhibitor TYK2 Inhibitor TYK2_Inhibitor->TYK2 Inhibits

Caption: TYK2 Signaling Pathway and the Mechanism of Action of TYK2 Inhibitors.

Pharmacokinetic Profiles: A Comparative Summary

The following table summarizes the key pharmacokinetic parameters of deucravacitinib, brepocitinib, and ropesacitinib based on data from clinical trials in healthy volunteers.

ParameterDeucravacitinib (BMS-986165)Brepocitinib (PF-06700841)Ropesacitinib (PF-06826647)
Tmax (median, hours) 1.5 - 2.3[1]~1.0[2]~2.0[3][4]
Cmax (ng/mL) 6 mg: 23.312 mg: 47.9[5]Data not explicitly available in a comparable format.Data indicates a less than dose-proportional increase.[6]
AUC (ng·h/mL) 6 mg (AUC0-t): 21112 mg (AUC0-t): 455[5]Data not explicitly available in a comparable format.Data indicates a less than dose-proportional increase.[6]
Half-life (t½, hours) 7.9 - 15.0 (single dose)[7][8]3.8 - 7.5[2]Data not explicitly available.
Accumulation (Multiple Dosing) 1.3- to 1.9-fold[7][8][9]Data not explicitly available.< 1.5-fold[3][10]
Effect of Food High-fat meal reduced Cmax by ~24% and AUC by ~11%.[2]High-fat meals reduced the rate and extent of absorption.[11]Administered in a fed state in the multiple ascending dose part of the phase 1 trial.[10]
Key Clinical Trial(s) NCT02534636[7][12], NCT03956953[1][9]NCT02310750, NCT03236493, NCT03656952, NCT02969018, NCT02974868[11][13]NCT03210961[3][6][10]

Detailed Experimental Protocols

A comprehensive understanding of the pharmacokinetic data requires insight into the methodologies of the clinical trials from which they were derived.

Deucravacitinib (NCT03956953)

This Phase I, double-blind, single- and multiple-dose study randomized healthy Chinese subjects to receive either deucravacitinib or a placebo.[1][9]

  • Study Design: Participants were randomized in a 4:1 ratio to receive a single dose of deucravacitinib (6 mg or 12 mg) or placebo on day 1. Subsequently, from days 5 to 19, they received once-daily doses of their assigned treatment.[1]

  • Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis were collected at multiple time points: on days 1-5 (predose and up to 96 hours postdose), day 5 (0-24 hours postdose), days 9 and 12 (predose), and day 19 (0-24 hours postdose). Urine was also collected for 96 hours post-dose on day 1.[1]

  • Analytical Method: Concentrations of deucravacitinib and its metabolites in plasma and urine were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]

  • Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, AUC, Tmax, and t½, were calculated using noncompartmental analysis.[1]

Brepocitinib (Population Pharmacokinetic Analysis)

The pharmacokinetic profile of brepocitinib was characterized through a population PK analysis that pooled data from five clinical trials (NCT02310750, NCT03236493, NCT03656952, NCT02969018, NCT02974868) involving both healthy volunteers and patients with various autoimmune diseases.[11][13]

  • Study Design: The analysis included data from Phase 1 single and multiple ascending dose studies in healthy volunteers, as well as Phase 2 studies in patients with psoriasis and alopecia areata. Dosing regimens varied across the studies.[13]

  • Pharmacokinetic Sampling: Plasma samples were collected at various time points throughout the different studies to capture the concentration-time profile of brepocitinib.[11]

  • Analytical Method: Plasma concentrations of brepocitinib were measured using a validated analytical method.[13]

  • Pharmacokinetic Analysis: A population pharmacokinetic model was developed using NONMEM software. A one-compartment model with first-order absorption was found to best describe the data. The analysis also investigated the influence of various covariates such as food, ethnicity, and patient population on the pharmacokinetic parameters.[11]

Ropesacitinib (PF-06826647) (NCT03210961)

This was a Phase I, randomized, double-blind, placebo-controlled, dose-escalation study in healthy participants.[3][6][10]

  • Study Design: The study consisted of two parts: a single ascending dose (SAD) period and a multiple ascending dose (MAD) period. In the SAD portion, participants received a single oral dose of ropesacitinib (ranging from 3 mg to 1600 mg) or placebo. In the MAD portion, participants received daily doses for 10 days.[3][10]

  • Pharmacokinetic Sampling: Blood samples were collected at predefined time points after dosing to determine the plasma concentrations of ropesacitinib.[10]

  • Analytical Method: Plasma concentrations of the drug were measured using a validated bioanalytical method.[10]

  • Pharmacokinetic Analysis: Pharmacokinetic parameters were determined using non-compartmental analysis.[10]

Experimental Workflow for a Typical Phase 1 Pharmacokinetic Study

The following diagram illustrates a standard workflow for a first-in-human, single ascending dose (SAD) and multiple ascending dose (MAD) pharmacokinetic study.

PK_Study_Workflow Screening Subject Screening (Inclusion/Exclusion Criteria) Randomization Randomization (Drug vs. Placebo) Screening->Randomization SAD_Phase Single Ascending Dose (SAD) Phase Randomization->SAD_Phase Dose_Escalation_SAD Dose Escalation Cohorts SAD_Phase->Dose_Escalation_SAD Safety_Monitoring Continuous Safety Monitoring SAD_Phase->Safety_Monitoring PK_Sampling_SAD Intensive PK Sampling Dose_Escalation_SAD->PK_Sampling_SAD Washout Washout Period PK_Sampling_SAD->Washout Data_Analysis Pharmacokinetic & Statistical Analysis PK_Sampling_SAD->Data_Analysis MAD_Phase Multiple Ascending Dose (MAD) Phase Washout->MAD_Phase Dose_Escalation_MAD Dose Escalation Cohorts MAD_Phase->Dose_Escalation_MAD MAD_Phase->Safety_Monitoring PK_Sampling_MAD PK Sampling at Steady State Dose_Escalation_MAD->PK_Sampling_MAD PK_Sampling_MAD->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: A typical workflow for a Phase 1 pharmacokinetic study.

References

Safety Operating Guide

Navigating the Safe Disposal of Tyk2-IN-12: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of potent compounds like Tyk2-IN-12 is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a potent and selective TYK2 inhibitor used in psoriasis research. Adherence to these protocols is critical not only for personnel safety but also for environmental protection.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes chemical safety goggles, compatible chemical-resistant gloves, and a lab coat.[1] All handling of the compound, especially when in powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[2]

In the event of accidental contact, immediately wash the affected skin with soap and plenty of water. If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[3] For any significant exposure, seek medical attention promptly.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound, as with most research chemicals, is governed by federal, state, and local regulations. It is classified as chemical waste and must not be disposed of in regular trash or down the sanitary sewer.[4][5]

1. Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated labware (e.g., pipette tips, microfuge tubes), and spill cleanup materials, must be collected in a designated hazardous waste container. This container should be clearly labeled as "Hazardous Waste" and list "this compound" as a component.[5][6]

  • Liquid Waste: Solutions containing this compound must be collected in a separate, leak-proof, and chemically compatible container.[4][6] This container must also be labeled as "Hazardous Waste" with the full chemical name and approximate concentration of this compound. Never mix incompatible wastes.[6]

  • Sharps Waste: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container that is also labeled for hazardous chemical waste.

2. Container Management:

  • Waste containers must be kept securely closed except when adding waste.[6]

  • Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.[7]

  • Ensure that all labels are legible and complete, including the full chemical name, quantity, date of generation, and the principal investigator's name and contact information.[5]

3. Disposal of Empty Containers:

  • An empty container that has held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or another solvent in which this compound is soluble).[8]

  • The first rinsate must be collected and disposed of as hazardous liquid waste.[6] Subsequent rinses may also need to be collected depending on local regulations.

  • After thorough rinsing and air-drying, the original labels on the container must be defaced or removed before the container can be disposed of as non-hazardous waste or recycled.[6][8]

4. Requesting Waste Pickup:

  • Once a hazardous waste container is full, or if it has been in storage for a period approaching the limit set by your institution (often 12 months), a waste pickup must be requested from your institution's Environmental Health and Safety (EHS) department.[5][7]

  • Do not transport hazardous waste outside of your designated laboratory area. Only trained EHS personnel should handle the transportation of hazardous waste.[8]

Quantitative Data Summary for Chemical Waste

For general laboratory chemical waste, certain concentration thresholds may apply for specific substances to be classified as hazardous. While specific limits for this compound are not defined, the following table provides examples of regulated limits for common laboratory chemicals, illustrating the importance of proper waste stream management.

SubstanceRegulated Liquid Waste Concentration
Barium> 2 mg/L[4]
Cadmium> 2 mg/L[4]
Bromine> 1%[4]
Silver> 0.5 mg/L[4]

Note: These are examples and may not apply to this compound. All waste containing this compound should be treated as hazardous unless otherwise determined by EHS.

Experimental Workflow and Disposal Logic

The following diagrams illustrate the general signaling pathway of JAK/STAT, which Tyk2 is a part of, and the logical workflow for the proper disposal of this compound.

Tyk2_Signaling_Pathway Cytokine Cytokine (e.g., IL-12) Receptor Cytokine Receptor Cytokine->Receptor Binds Tyk2 Tyk2 Receptor->Tyk2 Activates JAK Other JAKs Receptor->JAK Activates STAT STAT Tyk2->STAT Phosphorylates JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates Tyk2_IN_12 This compound Tyk2_IN_12->Tyk2 Inhibits

Figure 1: Simplified Tyk2 Signaling Pathway Inhibition

Disposal_Workflow Start This compound Waste Generated Decision Waste Type? Start->Decision Solid Solid Waste Container (Labeled Hazardous) Decision->Solid Solid Liquid Liquid Waste Container (Labeled Hazardous) Decision->Liquid Liquid Sharps Sharps Container (Labeled Hazardous) Decision->Sharps Sharps Store Store in Satellite Accumulation Area Solid->Store Liquid->Store Sharps->Store Full Container Full? Store->Full Full->Store No Request Request EHS Pickup Full->Request Yes End Proper Disposal by EHS Request->End

References

Navigating the Safe Handling of Tyk2-IN-12: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for laboratory professionals on the safe and effective use of the selective TYK2 inhibitor, Tyk2-IN-12, is critical for advancing research in immunology and drug development. This document outlines key safety protocols, operational procedures, and disposal plans to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides recommendations based on general best practices for handling chemical compounds in a laboratory setting. Researchers, scientists, and drug development professionals should always consult their institution's safety guidelines and, if possible, request a specific SDS from the supplier.

Personal Protective Equipment (PPE) and Safety Measures

Given the nature of this compound as a potent, selective, and orally active inhibitor, stringent adherence to safety protocols is paramount. The following table summarizes the recommended personal protective equipment and handling guidelines.

Category Requirement Rationale
Eye Protection Chemical safety goggles or a face shieldTo protect against splashes or aerosolized particles.
Hand Protection Nitrile or other appropriate chemical-resistant glovesTo prevent skin contact and absorption.
Body Protection A lab coat or protective gownTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or under a fume hoodTo minimize inhalation of any dust or aerosols.
General Hygiene Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.To prevent accidental ingestion.

Operational Plan: Handling and Storage

Receiving and Storage: Upon receipt, visually inspect the container for any damage or leaks. This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Preparation of Solutions: When preparing solutions, work in a designated area, preferably within a chemical fume hood, to control potential exposure. Use appropriate glassware and ensure accurate measurements.

Disposal Plan

All waste materials contaminated with this compound, including empty containers, disposable gloves, and contaminated labware, should be considered chemical waste. Dispose of this waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety department for specific disposal procedures.

Understanding the Tyk2 Signaling Pathway

This compound is a potent inhibitor of Tyrosine Kinase 2 (Tyk2), a key component of the Janus kinase (JAK) family. Tyk2 plays a crucial role in the signaling pathways of several cytokines, including interleukins (IL-12, IL-23) and Type I interferons (IFN).[1][2][3][4][5] These cytokines are integral to the immune response and are implicated in various autoimmune and inflammatory diseases.

The binding of these cytokines to their receptors on the cell surface triggers the activation of Tyk2 and its partner JAKs (e.g., JAK1 or JAK2). This activation leads to the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus, where they regulate the transcription of target genes involved in inflammation and immune responses. By inhibiting Tyk2, this compound can modulate these downstream effects.

Tyk2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-12 IL-12 Cytokine_Receptor Cytokine Receptor IL-12->Cytokine_Receptor IL-23 IL-23 IL-23->Cytokine_Receptor Type I IFN Type I IFN Type I IFN->Cytokine_Receptor Tyk2 Tyk2 Cytokine_Receptor->Tyk2 activates JAK1_JAK2 JAK1 / JAK2 Cytokine_Receptor->JAK1_JAK2 activates STAT STAT (Signal Transducer and Activator of Transcription) Tyk2->STAT phosphorylates JAK1_JAK2->STAT phosphorylates pSTAT Phosphorylated STAT (pSTAT) STAT->pSTAT Gene_Transcription Gene Transcription (Inflammation, Immune Response) pSTAT->Gene_Transcription translocates to nucleus and initiates Tyk2_IN_12 This compound Tyk2_IN_12->Tyk2 inhibits

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。